molecular formula C48H93NO9 B12763194 Phrenosin CAS No. 586-02-7

Phrenosin

货号: B12763194
CAS 编号: 586-02-7
分子量: 828.3 g/mol
InChI 键: ZXWQZGROTQMXME-DRXHHKTBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(beta-D-galactosyl)-N-[(2R)-2-hydroxylignoceroyl]sphingosine is a D-galactosyl-N-acylsphingosine in which the ceramide N-acyl group is specified as (R)-2-hydroxylignoceroyl. It is functionally related to a (R)-2-hydroxylignoceric acid.

属性

CAS 编号

586-02-7

分子式

C48H93NO9

分子量

828.3 g/mol

IUPAC 名称

(2R)-2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide

InChI

InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42+,43+,44-,45-,46+,48+/m0/s1

InChI 键

ZXWQZGROTQMXME-DRXHHKTBSA-N

手性 SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O

规范 SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O

产品来源

United States

Foundational & Exploratory

The Chemical Architecture of Phrenosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrenosin, a prominent member of the cerebroside family of glycosphingolipids, is a critical component of cell membranes, particularly within the myelin sheath of the nervous system. A comprehensive understanding of its chemical structure is fundamental for research into neurodegenerative diseases, membrane biophysics, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical structure of this compound, including its constituent components, physicochemical properties, and the experimental methodologies employed for its structural elucidation.

Chemical Structure of this compound

This compound is a monoglycosylceramide, characterized by a ceramide lipid moiety linked to a single sugar residue.[1] The core structure consists of three primary components: a sphingoid base (sphingosine), a fatty acid (cerebronic acid), and a monosaccharide (galactose).

  • Sphingosine (B13886): This is a long-chain, unsaturated amino alcohol that forms the backbone of the ceramide molecule.[2]

  • Cerebronic Acid: this compound is specifically defined by the presence of cerebronic acid, which is a 2-hydroxy derivative of lignoceric acid (2-hydroxytetracosanoic acid). This fatty acid is attached to the amino group of sphingosine via an amide linkage.

  • Galactose: A single D-galactose unit is attached to the primary hydroxyl group of the sphingosine base through a β-glycosidic bond.[3]

The IUPAC name for this compound is (2R)-2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide.

Structural Breakdown

The following diagram illustrates the hierarchical breakdown of the this compound molecule into its fundamental chemical components.

This compound This compound Ceramide Ceramide This compound->Ceramide β-glycosidic bond Galactose Galactose This compound->Galactose Sphingosine Sphingosine Ceramide->Sphingosine amide linkage Cerebronic_Acid Cerebronic Acid (2-Hydroxytetracosanoic Acid) Ceramide->Cerebronic_Acid

Figure 1. Hierarchical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C48H93NO9
Molecular Weight 828.26 g/mol
IUPAC Name (2R)-2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide
Synonyms Cerebron, Phrenosine
CAS Number 586-02-7
Appearance White powder

Experimental Protocols for Structural Elucidation

The determination of this compound's chemical structure has historically relied on a combination of chemical degradation and physical chemistry techniques. Modern structural elucidation employs a suite of advanced spectroscopic and chromatographic methods.

Classical Methods

Early structural studies involved the complete hydrolysis of this compound, followed by the individual analysis of its constituents.

  • Acid Hydrolysis: Refluxing this compound in acidic conditions cleaves the glycosidic and amide bonds, yielding the constituent galactose, sphingosine, and cerebronic acid.

  • Component Identification:

    • Galactose: Identified through polarimetry and comparison with authentic samples.

    • Sphingosine and Cerebronic Acid: Separated based on solubility differences and identified by melting point determination and elemental analysis.[3]

Modern Spectroscopic and Chromatographic Techniques

Modern analytical workflows provide a more detailed and non-destructive analysis of the intact molecule.

1. Chromatographic Separation:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for the separation and purification of this compound from complex lipid extracts.[4]

  • Thin-Layer Chromatography (TLC): TLC is a cost-effective technique for the initial separation and qualitative analysis of cerebrosides.[1]

2. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This soft ionization technique is used to determine the molecular weight of the intact this compound molecule with high accuracy.[1][5]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis provides detailed structural information, allowing for the identification of the fatty acid chain length and the sphingoid base.[6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: These techniques are crucial for determining the precise stereochemistry of the galactose unit and the configuration of the double bond in the sphingosine backbone.[5][7]

  • 2D NMR Techniques (COSY, HMBC, HSQC): These experiments establish the connectivity between different parts of the molecule, confirming the linkage points of the galactose and fatty acid to the sphingosine core.

The following diagram outlines a typical modern experimental workflow for the structural elucidation of this compound.

cluster_0 Sample Preparation cluster_1 Purification cluster_2 Structural Analysis cluster_3 Structure Confirmation Lipid_Extraction Lipid Extraction (e.g., from brain tissue) Chromatography Chromatography (HPLC or TLC) Lipid_Extraction->Chromatography MS Mass Spectrometry (ESI-MS, MS/MS) Chromatography->MS NMR NMR Spectroscopy (1H, 13C, 2D NMR) Chromatography->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation

Figure 2. Experimental workflow for this compound structural elucidation.

Biosynthesis of this compound

This compound, as a galactosylceramide, is synthesized in the endoplasmic reticulum. The biosynthesis pathway involves the enzymatic transfer of a galactose moiety from a nucleotide sugar donor to a ceramide acceptor.

  • Ceramide Synthesis: The pathway begins with the synthesis of the ceramide backbone from serine and palmitoyl-CoA.

  • Galactosylation: The enzyme UDP-galactose:ceramide galactosyltransferase catalyzes the transfer of galactose from UDP-galactose to the C1 hydroxyl group of ceramide, forming galactosylceramide.[1] The specific incorporation of cerebronic acid into the ceramide precursor destined for this compound synthesis is a key step.

The diagram below depicts the simplified biosynthesis pathway leading to the formation of this compound.

Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ceramide Ceramide (with Cerebronic Acid) Serine_PalmitoylCoA->Ceramide Multiple Steps This compound This compound (Galactosylceramide) Ceramide->this compound UDP_Galactose UDP-Galactose Enzyme Ceramide Galactosyltransferase UDP_Galactose->Enzyme UDP UDP This compound->UDP Enzyme->this compound

Figure 3. Simplified biosynthesis pathway of this compound.

Conclusion

The chemical structure of this compound, defined by its unique composition of sphingosine, cerebronic acid, and galactose, is integral to its biological function, particularly in the nervous system. The elucidation of this structure has been made possible through a combination of classical chemical methods and advanced analytical techniques. A thorough understanding of this compound's structure and biosynthesis is essential for advancing research in sphingolipid metabolism and its role in health and disease.

References

Phrenosin Biosynthesis in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Phrenosin, a galactosylceramide containing a 2-hydroxy fatty acid, is a critical glycosphingolipid in the nervous system, particularly abundant in the myelin sheath that insulates axons.[1][2] Its unique structure contributes to the stability and function of myelin, and defects in its synthesis are linked to severe neurodegenerative diseases.[3][4][5] This technical guide provides an in-depth overview of the this compound biosynthesis pathway in neurons, detailing the enzymatic steps, cellular localization, and key regulatory enzymes. Furthermore, it presents quantitative data on enzyme expression, outlines detailed experimental protocols for pathway analysis, and provides visual diagrams to elucidate the core biochemical processes and workflows.

The Core Biosynthesis Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process that occurs primarily within the endoplasmic reticulum (ER) of neurons and myelinating glial cells (oligodendrocytes in the CNS and Schwann cells in the PNS).[6][7][8] The pathway can be conceptually divided into two major stages: the formation of a unique precursor, 2-hydroxyceramide, and its subsequent glycosylation to form this compound.

The overall pathway begins with the de novo synthesis of ceramide. This process starts with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) , the rate-limiting enzyme in sphingolipid synthesis.[9][10] The resulting product is processed through several steps to form dihydroceramide.

A key branching point for this compound synthesis involves the 2-hydroxylation of a fatty acid. This reaction is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an enzyme that introduces a hydroxyl group at the C-2 position of a fatty acyl-CoA.[2][4][11] This 2-hydroxy fatty acid is then used by Ceramide Synthases (CerS) to acylate dihydrosphingosine, forming 2-hydroxydihydroceramide.[3][11] Following this, a desaturase introduces a double bond into the sphingoid base backbone to yield 2-hydroxyceramide .[12]

In the final and defining step, the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8, catalyzes the transfer of a galactose molecule from UDP-galactose to the 1-hydroxyl group of 2-hydroxyceramide.[6][10][13] This reaction occurs in the lumen of the endoplasmic reticulum and produces this compound (2-hydroxy galactosylceramide).[1][7] The CGT enzyme shows a marked preference for hydroxyceramide as a substrate, highlighting its specific role in this compound synthesis.[6]

Phrenosin_Biosynthesis This compound Biosynthesis Pathway in Neurons cluster_0 De Novo Ceramide Synthesis (ER) cluster_1 This compound-Specific Pathway (ER) Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS 2-OH Dihydroceramide 2-OH Dihydroceramide Dihydrosphingosine->2-OH Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Fatty Acyl-CoA Fatty Acyl-CoA 2-OH Fatty Acyl-CoA 2-OH Fatty Acyl-CoA Fatty Acyl-CoA->2-OH Fatty Acyl-CoA FA2H 2-OH Fatty Acyl-CoA->2-OH Dihydroceramide 2-OH Ceramide 2-Hydroxyceramide Precursor for this compound 2-OH Dihydroceramide->2-OH Ceramide DES1 This compound This compound (2-OH Galactosylceramide) 2-OH Ceramide->this compound CGT (UGT8) UDP-Galactose UDP-Galactose UDP-Galactose->this compound

Caption: The enzymatic pathway for this compound synthesis in the endoplasmic reticulum.

Quantitative Data

Quantitative analysis of the this compound pathway often focuses on the expression levels of its key enzymes, particularly during critical developmental periods like myelination. The expression of Fatty Acid 2-Hydroxylase (FA2H) is closely correlated with the production of 2-hydroxy galactolipids and myelination activity.

Table 1: Relative FA2H mRNA Expression During Postnatal Rat Sciatic Nerve Development

Postnatal DayRelative FA2H mRNA Level (Fold Change vs. P4)
P41.0
P7~1.5
P20~6.0
P60~1.5
Data summarized from studies on PNS myelination, which show that FA2H mRNA levels peak during the most active period of myelin formation.[14]

This temporal expression pattern, which closely parallels that of other critical myelin genes like Ceramide Galactosyltransferase (CGT), underscores the integral role of FA2H in synthesizing the hydroxylated lipids required for building the myelin sheath.[14]

Experimental Protocols & Methodologies

Studying the this compound biosynthesis pathway requires robust methods for lipid extraction, analysis, and enzyme activity measurement.

Experimental_Workflow General Experimental Workflow cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_analysis Analysis & Quantification cluster_results Data Interpretation A Neuronal Cell Culture or Tissue Homogenate B Homogenization in Solvent Mixture (e.g., Chloroform (B151607)/Methanol) A->B C Phase Separation B->C D Collection of Organic (Lipid) Phase C->D E Lipid Analysis (LC-MS/MS, HPLC, TLC) D->E F Enzyme Activity Assay (e.g., CGT Assay) D->F G Quantification of this compound & Intermediates E->G H Determination of Enzyme Kinetics (Km, Vmax) F->H

Caption: A generalized workflow for the study of this compound biosynthesis.

3.1. Protocol for Sphingolipid Extraction from Neuronal Tissues

This protocol is based on the widely used Bligh and Dyer or Folch methods for total lipid extraction.[15][16]

  • Homogenization: Homogenize neuronal tissue or cell pellets in a chloroform:methanol (1:2, v/v) solution. For tissue, use a Dounce or mechanical homogenizer on ice.

  • Phase Separation: Induce phase separation by adding chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the total lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.

  • Drying and Storage: Dry the collected lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.

  • Reconstitution: Before analysis, reconstitute the dried lipids in an appropriate solvent compatible with the downstream analytical method (e.g., mobile phase for LC-MS/MS).[16]

3.2. Protocol for Lipid Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of sphingolipid species.[9][12][15]

  • Chromatographic Separation: Resuspend the extracted lipids in the initial mobile phase. Inject the sample onto a suitable HPLC column (e.g., a C18 reversed-phase column) to separate different lipid classes.

  • Mass Spectrometry:

    • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM), to specifically detect this compound and its precursors. This involves monitoring the transition from a specific precursor ion (m/z) to a characteristic product ion. For most sphingolipids, a characteristic fragment is the sphingoid backbone.[9]

  • Quantification: Include internal standards (e.g., deuterated or odd-chain lipid species) during the extraction phase to normalize for sample loss and ionization efficiency.[17] Generate a standard curve using purified this compound of known concentrations to determine the absolute quantity in the sample.

3.3. Protocol for Ceramide Galactosyltransferase (CGT) Activity Assay

This assay measures the activity of the final enzyme in the this compound pathway. It can be adapted using radiolabeled or fluorescent substrates.[18]

  • Enzyme Source Preparation: Prepare microsomes from neuronal tissue or cultured cells, as CGT is an ER-resident enzyme.[2] This is typically done through differential centrifugation of a tissue homogenate.

  • Reaction Mixture: Prepare a reaction buffer containing:

    • A suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • The enzyme source (microsomal protein).

    • The ceramide substrate: 2-hydroxyceramide or a fluorescent analog like C6-NBD-ceramide. The substrate should be presented in liposomes or with a detergent to ensure solubility.

    • The galactose donor: UDP-galactose, which can be radiolabeled (e.g., UDP-[³H]galactose).

    • Cofactors: Divalent cations such as MnCl₂.[18]

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme source to the pre-warmed reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a chloroform:methanol solution to quench the enzyme and begin lipid extraction.[18]

  • Product Separation and Detection:

    • Perform a lipid extraction as described in Protocol 3.1.

    • Separate the product (radiolabeled or fluorescent this compound) from the unreacted substrate using Thin-Layer Chromatography (TLC) or HPLC.

    • Quantify the product using a scintillation counter (for radiolabels) or a fluorescence detector.

  • Calculation: Calculate the specific activity of the enzyme based on the amount of product formed per unit of time per amount of protein in the enzyme source.

Conclusion

The biosynthesis of this compound is a specialized branch of sphingolipid metabolism that is fundamental to the integrity of the nervous system. The pathway's reliance on the coordinated action of FA2H and CGT highlights these enzymes as potential points of interest for understanding and potentially treating demyelinating and neurodegenerative disorders. The methodologies outlined in this guide provide a framework for researchers to investigate this critical pathway, quantify its components, and assess its enzymatic regulation in both healthy and diseased states.

References

The Integral Role of Phrenosin in the Architecture and Function of the Myelin Sheath: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The myelin sheath is a complex, lipid-rich structure essential for the rapid and efficient conduction of nerve impulses in the vertebrate nervous system. Its integrity is paramount for neurological health, and its disruption is a hallmark of demyelinating diseases. Among the myriad of lipid components, the galactosylceramide phrenosin plays a critical, multifaceted role in the formation, stability, and function of this vital insulating layer. This technical guide provides an in-depth exploration of the function of this compound in the myelin sheath, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Introduction: The Molecular Landscape of Myelin

The myelin sheath is a specialized membrane, with a dry weight composed of approximately 70-85% lipids and 15-30% proteins. This high lipid content is crucial for its insulating properties. The major lipid classes include cholesterol, phospholipids, and glycosphingolipids, with galactosylceramides (GalCer) being particularly abundant and characteristic of myelin. This compound, a cerebroside, is a type of galactosylceramide distinguished by the presence of a 2-hydroxy fatty acid (cerebronic acid) in its ceramide backbone. Its unique structure contributes significantly to the distinctive biophysical properties of the myelin membrane.

The Structural and Functional Significance of this compound

This compound is not merely a passive structural component but an active participant in the organization and function of the myelin sheath. Its key functions include:

  • Myelin Compaction and Stability: The hydroxyl group on the fatty acid of this compound, along with the galactose headgroup, allows for extensive hydrogen bonding networks with adjacent lipids and proteins. This contributes to the tight packing and stability of the multilamellar myelin structure.

  • Axo-Glial Interactions: this compound is implicated in the intricate signaling and adhesion processes between the oligodendrocyte (in the central nervous system, CNS) or Schwann cell (in the peripheral nervous system, PNS) and the axon. These interactions are crucial for the proper formation and maintenance of the nodes of Ranvier.

  • Modulation of Membrane Fluidity: The presence of this compound influences the fluidity and rigidity of the myelin membrane, which is essential for its insulating capacity and the prevention of ion leakage.

  • Lipid Raft Formation: this compound, along with other sphingolipids and cholesterol, is a key component of lipid rafts. These specialized membrane microdomains are involved in organizing signaling molecules and are crucial for the proper assembly of myelin components, including the association of proteolipid protein (PLP).

Quantitative Analysis of this compound in Myelin

The critical role of this compound is underscored by the significant alterations in myelin composition and function observed in its absence. Studies on ceramide galactosyltransferase (CGT) knockout mice (cgt-/-), which are incapable of synthesizing galactosylceramides like this compound, have provided invaluable quantitative data.

Lipid Component Wild-Type Mouse Brain Myelin (% of total lipid) CGT Knockout Mouse Brain Myelin (% of total lipid) Reference
Galactosylceramide (including this compound) ~20-25%Undetectable[1][2]
Sulfatide ~4-6%Undetectable[1][2]
Cholesterol ~28-30%Relatively Unchanged[1]
Total Phospholipids ~40-45%Relatively Unchanged[1]
Glucosylceramide Trace amountsSignificantly Increased[1]

Table 1: Comparison of Major Lipid Composition in Myelin of Wild-Type and CGT Knockout Mice. The absence of galactosylceramides in CGT knockout mice leads to a compensatory increase in glucosylceramide, a stereoisomer of galactosylceramide.

Biophysical Property Wild-Type Mouse Myelin CGT Knockout Mouse Myelin Reference
Membrane Fluidity Lower (more ordered)Higher (more disordered)[3]
Nerve Conduction Velocity (Sciatic Nerve) ~40-50 m/s~5-10 m/s (similar to unmyelinated axons)[3]
Myelin Sheath Thickness NormalSlightly thinner sheaths observed[4]
Axonal Integrity MaintainedProgressive axonal degeneration and vacuolation[4]

Table 2: Biophysical and Functional Consequences of this compound Deficiency in Myelin. The lack of this compound and other galactosylceramides leads to a significant impairment of the insulating properties of myelin and compromises long-term axonal health.

Signaling and Logical Relationships

The synthesis and function of this compound are integral to the process of myelination, which is orchestrated by oligodendrocytes.

Myelination_Pathway Ceramide Ceramide CGT Ceramide Galactosyltransferase (CGT) Ceramide->CGT UDP_Galactose UDP_Galactose UDP_Galactose->CGT This compound This compound (Galactosylceramide) CGT->this compound Synthesis Myelin_Sheath Myelin Sheath Assembly This compound->Myelin_Sheath Lipid_Rafts Lipid Raft Formation This compound->Lipid_Rafts Myelin_Stability Myelin Stability & Compaction Myelin_Sheath->Myelin_Stability PLP Proteolipid Protein (PLP) PLP->Lipid_Rafts Cholesterol Cholesterol Cholesterol->Lipid_Rafts Lipid_Rafts->Myelin_Sheath Nerve_Conduction Efficient Nerve Conduction Myelin_Stability->Nerve_Conduction

Caption: Biosynthesis of this compound and its role in myelin assembly.

Experimental Protocols

Isolation of Myelin from Central Nervous System (CNS)

This protocol is adapted from established methods for myelin purification.[3][5]

Materials:

  • Brain tissue (e.g., from mouse or rat)

  • Homogenization buffer: 0.32 M Sucrose (B13894) in 10 mM Tris-HCl, pH 7.4

  • Sucrose solutions: 0.85 M and 0.32 M in 10 mM Tris-HCl, pH 7.4

  • Distilled water (ice-cold)

  • Dounce homogenizer

  • Ultracentrifuge and rotors

  • Centrifuge tubes

Procedure:

  • Dissect and weigh fresh brain tissue on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a Dounce homogenizer (10-15 strokes).

  • Layer the homogenate over an equal volume of 0.85 M sucrose solution in an ultracentrifuge tube.

  • Centrifuge at 75,000 x g for 30 minutes at 4°C.

  • The crude myelin fraction will be located at the interface of the 0.32 M and 0.85 M sucrose layers. Carefully collect this layer.

  • Resuspend the collected myelin in a large volume of ice-cold distilled water to induce osmotic shock, which helps to release trapped axoplasm.

  • Pellet the myelin by centrifugation at 75,000 x g for 15 minutes at 4°C.

  • Repeat the osmotic shock (steps 6 and 7) two more times.

  • Resuspend the final myelin pellet in a small volume of distilled water or appropriate buffer for downstream analysis.

  • Determine protein concentration using a standard assay (e.g., BCA or Bradford).

Caption: Workflow for the isolation of a purified myelin fraction.

Lipid Extraction and Analysis by Mass Spectrometry

This protocol provides a general workflow for the lipidomic analysis of purified myelin.

Materials:

  • Purified myelin sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal lipid standards

  • Nitrogen gas stream

  • Mass spectrometer (e.g., LC-MS/MS or shotgun lipidomics platform)

Procedure:

  • To a known amount of purified myelin (e.g., 1 mg of protein), add a mixture of chloroform:methanol (2:1, v/v).

  • Add an appropriate amount of internal standards for quantification.

  • Vortex vigorously for 1 minute and incubate at room temperature for 30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex and centrifuge at low speed (e.g., 1,000 x g) for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid film in an appropriate solvent for mass spectrometry analysis.

  • Analyze the lipid composition using a mass spectrometer. Data is typically processed using specialized lipidomics software.

Measurement of Nerve Conduction Velocity (NCV) in Mice

This protocol is a non-invasive method to assess the functional integrity of myelinated nerves.[6][7]

Materials:

  • Anesthetized mouse

  • Stimulating and recording electrodes (subdermal needle electrodes)

  • Electrophysiology recording system

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse according to approved institutional protocols. Maintain body temperature at 37°C.

  • For sciatic nerve NCV, place the recording electrodes over the intrinsic foot muscles.

  • Place the stimulating electrodes at two points along the sciatic nerve: proximally at the sciatic notch and distally at the ankle.

  • Deliver a supramaximal electrical stimulus at the distal site and record the latency of the resulting compound muscle action potential (CMAP).

  • Deliver the same stimulus at the proximal site and record the latency of the CMAP.

  • Measure the distance between the two stimulation points.

  • Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).

This compound in Demyelinating Diseases and as a Therapeutic Target

Given the crucial role of this compound in myelin stability, alterations in its metabolism are implicated in various demyelinating disorders. In conditions like multiple sclerosis, the breakdown of myelin leads to the release of its components, including this compound, which can be targets of the immune response. Conversely, promoting the synthesis and proper integration of this compound and other key myelin lipids is a promising therapeutic strategy for remyelination. Understanding the intricate functions of this compound is therefore not only fundamental to our knowledge of neurobiology but also holds significant potential for the development of novel therapies for debilitating neurological diseases.

Conclusion

This compound is an indispensable component of the myelin sheath, contributing to its structural integrity, stability, and insulating function. Its unique biochemical properties facilitate the tight compaction of the myelin layers and mediate crucial interactions with other lipids and proteins. The study of animal models deficient in this compound synthesis has unequivocally demonstrated its importance for efficient nerve conduction and long-term axonal health. Further research into the precise molecular interactions of this compound within the myelin sheath will undoubtedly provide deeper insights into the mechanisms of myelination and demyelination, paving the way for innovative therapeutic interventions.

References

Phrenosin: A Cornerstone of Cell Membrane Integrity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phrenosin, a galactosylceramide characterized by the presence of a 2-hydroxy fatty acid, is a vital glycosphingolipid predominantly found in the myelin sheath of the nervous system. Its unique chemical structure, particularly the hydroxyl group on the fatty acyl chain, imparts distinct biophysical properties to cell membranes, significantly influencing their integrity, fluidity, and organization. This technical guide provides a comprehensive overview of this compound, detailing its structure, biosynthesis, and critical role in maintaining the stability of cellular membranes. We present quantitative data on its composition and biophysical effects, detailed experimental protocols for its study, and explore its involvement in signaling pathways and the pathophysiology of demyelinating diseases. This document is intended to serve as a foundational resource for researchers engaged in the study of neurobiology, membrane biophysics, and the development of therapeutics for neurological disorders.

Introduction

Cellular membranes are intricate, dynamic structures fundamental to cellular function. Their integrity is paramount for processes ranging from signal transduction to intercellular communication. Glycosphingolipids are key components of the cell membrane, contributing to its structural stability and participating in a myriad of cellular events. Among these, this compound (N-(2'-hydroxylignoceryl)-sphingosine-galactoside) stands out due to its high concentration in the myelin sheath, the insulating layer surrounding neuronal axons. The presence of a 2-hydroxy fatty acid in this compound's structure is a defining feature that profoundly impacts its interactions within the lipid bilayer and its contribution to membrane architecture. Dysregulation of this compound metabolism is implicated in severe demyelinating diseases, such as Krabbe disease, highlighting its critical role in nervous system health. This guide will delve into the multifaceted nature of this compound, offering a technical and in-depth exploration of its contribution to cell membrane integrity.

This compound: Structure and Physicochemical Properties

This compound is a cerebroside, a type of monoglycosylceramide. Its structure consists of a ceramide backbone composed of a sphingosine (B13886) base and a long-chain 2-hydroxy fatty acid, to which a galactose sugar moiety is attached at the 1-hydroxyl position.

Chemical Structure
  • Molecular Formula: C48H93NO9[1]

  • Molecular Weight: 828.26 g/mol [1]

  • Key Structural Features:

    • Sphingosine Base: An 18-carbon amino alcohol with a long hydrocarbon tail.

    • Fatty Acid: Typically a very long-chain fatty acid (VLCFA), with cerebronic acid (2-hydroxylignoceric acid; 24:0h) being a common example. The fatty acid composition can vary, with chains ranging from 14 to 26 carbon atoms.[2] The ratio of non-hydroxy to α-hydroxy fatty acids in this compound from beef spinal cord is approximately 1:9.[2]

    • Galactose: A monosaccharide linked via a β-glycosidic bond to the C1 hydroxyl group of the ceramide.

Biophysical Properties and Impact on Membranes

The presence of the 2-hydroxy group on the fatty acid chain of this compound allows for the formation of additional hydrogen bonds with neighboring lipids and proteins within the membrane.[3][4][5] This has significant consequences for the biophysical properties of the membrane:

  • Membrane Fluidity: The 2-hydroxy fatty acid in molecules like this compound can increase the fluidity of the lipid bilayer.[6] Studies on 2-hydroxyoleic acid (a related molecule) have shown that it can increase the fluidity of reconstituted liver membranes.[6]

  • Membrane Packing and Phase Separation: The hydroxyl group can influence the lateral organization of lipids. It can lead to a more compact and less hydrated membrane surface in liquid-disordered phases, while having the opposite effect in liquid-ordered domains.[1] 2-hydroxy fatty acids can also promote the formation of non-lamellar structures.[1]

  • Interaction with Cholesterol: this compound's ability to form hydrogen bonds influences its interaction with cholesterol, a key regulator of membrane fluidity and organization. This interaction is crucial for the formation of lipid rafts, which are specialized membrane microdomains enriched in sphingolipids and cholesterol.[2][5]

Data Presentation: Quantitative Analysis of this compound and Myelin Composition

Quantitative data is crucial for understanding the significance of this compound in biological membranes. The following tables summarize key quantitative findings from the literature.

Table 1: Fatty Acid Composition of this compound from Beef Spinal Cord [2]

Fatty AcidPercentage (%)
Non-hydroxy Fatty Acids
C22:0Major
C24:0Major
Other non-hydroxy acids (C14-C26)Present
α-hydroxy Fatty Acids
C18h:0Major
C22h:0Major
C23h:0Major
C24h:0 (Cerebronic acid)Predominant
Other α-hydroxy acids (C14-C26)Present
Ratio of non-hydroxy to α-hydroxy fatty acids ~1:9

Table 2: Lipid Composition of Myelin in the Central Nervous System (CNS)

Lipid ClassPercentage of Dry Weight
Cholesterol~40%
Phospholipids (B1166683)~40%
Glycolipids (including this compound)~20%

Table 3: Regional Differences in Myelin Lipid Content in the Mouse CNS [3]

Lipid ComponentRelative Abundance
CholesterolHigher in spinal cord than in brain
CeramidesHigher in spinal cord than in brain
Hexosylceramides (including this compound)Higher in spinal cord than in brain
SphingomyelinHigher in spinal cord than in brain
PhospholipidsHigher in spinal cord than in brain

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction of this compound from Brain Tissue

This protocol is adapted from standard lipid extraction procedures.

Objective: To isolate total lipids, including this compound, from brain tissue.

Materials:

  • Brain tissue (e.g., mouse, rat)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Excise brain tissue and immediately place it in ice-cold PBS.

  • Weigh the tissue and homogenize it in a glass homogenizer with a chloroform:methanol mixture (2:1, v/v) at a ratio of 20 mL of solvent per gram of tissue.

  • Transfer the homogenate to a glass centrifuge tube and agitate for 20 minutes at room temperature.

  • Centrifuge the mixture at 2000 x g for 10 minutes to pellet the tissue debris.

  • Carefully collect the supernatant (lipid extract) into a new glass tube.

  • To induce phase separation, add 0.2 volumes of 0.9% NaCl solution to the supernatant.

  • Vortex the mixture gently and centrifuge at 1500 x g for 5 minutes.

  • Three phases will be observed: an upper aqueous phase, a lower organic phase (containing the lipids), and a protein interface.

  • Carefully aspirate and discard the upper aqueous phase.

  • Collect the lower organic phase, avoiding the protein interface.

  • Dry the lipid extract under a stream of nitrogen gas or using a rotary evaporator.

  • Resuspend the dried lipid film in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.

Analysis of this compound by Thin-Layer Chromatography (TLC)

Objective: To separate and visualize this compound from a total lipid extract.

Materials:

  • Total lipid extract (from protocol 4.1)

  • Silica gel TLC plates (e.g., Silica Gel 60)

  • TLC developing chamber

  • Solvent system: chloroform:methanol:water (65:25:4, v/v/v)

  • Primuline (B81338) spray (0.05% in acetone:water 80:20, v/v) or other suitable visualization agent (e.g., iodine vapor)

  • UV light source

Procedure:

  • Using a pencil, lightly draw a starting line about 1.5 cm from the bottom of the TLC plate.

  • Apply a small spot of the lipid extract onto the starting line using a capillary tube.

  • Allow the spot to dry completely.

  • Pour the developing solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor. Cover and let it equilibrate for at least 15 minutes.

  • Carefully place the TLC plate into the chamber, ensuring the starting line is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

  • Visualize the separated lipids by spraying with primuline solution and viewing under UV light. This compound will appear as a distinct spot. The retention factor (Rf) value can be calculated for identification.

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the fatty acid composition of this compound.

Procedure:

  • Isolation of this compound: Separate this compound from the total lipid extract using preparative TLC (as in 4.2) or column chromatography.

  • Methanolysis: To the isolated this compound, add 1 M methanolic HCl and heat at 80°C for 16 hours to convert the fatty acids to fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: After cooling, add hexane (B92381) and water to the reaction mixture. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

  • Derivatization (for hydroxy FAMEs): Evaporate the hexane and derivatize the hydroxy-FAMEs by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 60°C for 30 minutes. This converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, making them more volatile for GC analysis.

  • GC-MS Analysis:

    • Injection: Inject the derivatized FAME sample into the GC-MS system.

    • Column: Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Temperature Program: Start with an initial temperature of ~150°C, hold for a few minutes, then ramp up to ~300°C at a rate of 3-5°C/min.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-600.

  • Quantification: Identify the FAMEs based on their retention times and mass spectra compared to known standards. Quantify the individual fatty acids by integrating the peak areas and using an internal standard.

Preparation of Artificial Membranes (Liposomes) Containing this compound

Objective: To create model membranes for biophysical studies.

Materials:

  • This compound

  • Other lipids (e.g., phosphatidylcholine, cholesterol)

  • Chloroform

  • Hydration buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the desired lipids (this compound, phosphatidylcholine, cholesterol) in chloroform in a round-bottom flask to achieve the desired molar ratios.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath).

  • To obtain vesicles of a uniform size, pass the suspension through an extruder equipped with a polycarbonate membrane of a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times).

Signaling Pathways and Biological Functions

While the structural role of this compound in the myelin sheath is well-established, its involvement in signaling is an area of active research.

Biosynthesis of this compound

The synthesis of this compound is a key regulatory point.

Biosynthesis of this compound in the Endoplasmic Reticulum.

This compound is synthesized in the lumen of the endoplasmic reticulum by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT).[7][8] This enzyme catalyzes the transfer of galactose from UDP-galactose to a ceramide containing a 2-hydroxy fatty acid. The localization of this synthesis is crucial as it dictates the initial steps of glycolipid trafficking.

Role in Oligodendrocyte Differentiation and Myelination

Oligodendrocytes are the myelin-producing cells of the CNS. The synthesis of this compound is tightly regulated during their differentiation and is a hallmark of mature, myelinating oligodendrocytes. Signaling pathways that control oligodendrocyte differentiation, such as those involving growth factors and transcription factors, ultimately converge on the expression and activity of enzymes like CGT. Recent research suggests that neuronal activity can influence oligodendrocyte proliferation and differentiation, and thereby myelination.[9][10][11] While direct signaling by this compound in this context is still being elucidated, its role as a major component of myelin implies its synthesis is a critical downstream event in these signaling cascades.

Role of this compound Synthesis in Oligodendrocyte Differentiation and Myelination.

Clinical Relevance and Disease Models

Krabbe Disease

Krabbe disease, or globoid cell leukodystrophy, is a rare, autosomal recessive disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[12] This enzyme is responsible for the degradation of galactocerebrosides, including this compound. The deficiency leads to the accumulation of galactosylceramide and its cytotoxic metabolite, psychosine (B1678307) (galactosylsphingosine), particularly in oligodendrocytes and Schwann cells.[13][14] The accumulation of psychosine is highly toxic, leading to widespread demyelination and severe neurological impairment.

Animal Models

Several animal models are used to study Krabbe disease and the role of galactocerebrosides.

  • The Twitcher Mouse: This is a naturally occurring mouse model with a nonsense mutation in the Galc gene, leading to a severe deficiency of GALC activity.[13][15] Twitcher mice exhibit many of the clinical and pathological features of human Krabbe disease, including psychosine accumulation, demyelination, and a shortened lifespan.[14]

  • Canine Models: Naturally occurring Krabbe disease in dogs, such as in West Highland White Terriers and Cairn Terriers, provides a larger animal model that closely mimics the human disease.[13]

  • Non-human Primate Models: Rhesus macaques with GALC deficiency have also been identified, offering a model that is genetically and physiologically closer to humans.[12]

These models are invaluable for studying the pathogenesis of the disease and for testing potential therapeutic strategies, such as enzyme replacement therapy, gene therapy, and bone marrow transplantation.

Multiple Sclerosis

Multiple sclerosis (MS) is a chronic autoimmune disease characterized by inflammation, demyelination, and neurodegeneration in the CNS.[16] While the primary cause of MS is an autoimmune attack on myelin, the resulting demyelination leads to a loss of this compound and other myelin lipids. Biomarker studies in MS patients often focus on detecting products of myelin breakdown in the cerebrospinal fluid and blood, which can include myelin basic protein and neurofilaments.[16][17] While not a direct cause, changes in this compound levels are a consequence of the pathology in MS.

Conclusion

This compound is more than just a structural lipid; it is a key player in the formation and maintenance of the myelin sheath and, by extension, the integrity of the central and peripheral nervous systems. Its unique 2-hydroxy fatty acid structure endows it with specific biophysical properties that are critical for the proper organization and function of the highly specialized myelin membrane. The devastating consequences of its metabolic dysregulation, as seen in Krabbe disease, underscore its physiological importance. Further research into the specific signaling roles of this compound and its interactions with other membrane components will undoubtedly provide deeper insights into the complex biology of myelination and may unveil new therapeutic targets for debilitating neurological disorders. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the multifaceted world of this essential glycosphingolipid.

References

The Pivotal Role of Galactosylceramide in Neurodevelopment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactosylceramide (GalCer) is a major glycosphingolipid component of the myelin sheath, playing an indispensable role in the proper development and function of the nervous system. This technical guide provides a comprehensive overview of the synthesis, distribution, and multifaceted functions of GalCer in neurodevelopment. It delves into its critical involvement in oligodendrocyte differentiation, myelination, and the organization of axonal domains. Furthermore, this document details key experimental protocols for studying GalCer and presents quantitative data and signaling pathways in a structured format to facilitate research and drug development efforts targeting neurological disorders associated with GalCer dysregulation.

Introduction

The intricate process of neurodevelopment relies on the precise temporal and spatial regulation of a vast array of molecules. Among these, lipids, and particularly glycosphingolipids (GSLs), have emerged as key players in orchestrating the formation and maturation of the nervous system. Galactosylceramide (GalCer), a seemingly simple GSL, is a hallmark of myelinating cells—oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS). Its functions, however, extend far beyond being a mere structural component of myelin. GalCer is crucial for the differentiation of oligodendrocytes, the ensheathment of axons, and the stabilization of the myelin sheath, which is essential for rapid saltatory nerve conduction. Dysregulation of GalCer metabolism is implicated in several devastating neurological disorders, highlighting its importance as a potential therapeutic target.

Synthesis and Distribution of Galactosylceramide

The synthesis of GalCer is a two-step process that primarily occurs in the endoplasmic reticulum. First, ceramide is synthesized from serine and palmitoyl-CoA. Subsequently, the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the transfer of galactose from UDP-galactose to ceramide, forming GalCer. This enzyme is a key marker for myelin-producing cells.

Following its synthesis, GalCer is transported to the plasma membrane, where it becomes a major constituent of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids. Within the myelin sheath, GalCer is asymmetrically distributed, with a higher concentration in the extracellular leaflet of the oligodendrocyte plasma membrane.

Core Functions of Galactosylceramide in Neurodevelopment

Oligodendrocyte Differentiation and Maturation

GalCer is an essential molecule for the progression of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. The expression of GalCer on the cell surface is a well-established marker for oligodendrocyte differentiation. Its appearance signifies the transition from an immature, proliferative state to a post-mitotic, myelinogenic state.

Myelination and Myelin Sheath Stability

The primary role of GalCer is its contribution to the formation and stability of the myelin sheath. GalCer's unique biophysical properties, including its ability to form strong lateral interactions with other lipids and proteins, contribute to the tight compaction of the myelin layers. This compaction is critical for the insulating properties of myelin, which enables the rapid propagation of action potentials along the axon. Studies using knockout mice for the CGT enzyme have demonstrated a complete lack of GalCer and its sulfated form, sulfatide, resulting in severe and unstable myelin formation, leading to tremors, ataxia, and paralysis.

Axon-Glia Interaction and Domain Organization

GalCer is not only crucial for the oligodendrocyte but also plays a significant role in the interaction between oligodendrocytes and the axon. It is involved in the organization of the paranodal axo-glial junctions, which are critical for the clustering of voltage-gated sodium channels at the nodes of Ranvier. This precise organization is fundamental for saltatory conduction.

Quantitative Data on Galactosylceramide in Neurodevelopment

The following table summarizes key quantitative data related to the role of GalCer in neurodevelopment.

ParameterFindingSpecies/ModelReference
Myelin Composition GalCer constitutes ~23% of the total lipid in CNS myelin.Rat Brain
Oligodendrocyte Differentiation Over 95% of mature oligodendrocytes in culture are GalCer-positive.Murine OPC Culture
Conduction Velocity CGT knockout mice show a ~50% reduction in nerve conduction velocity.Mouse (CGT-/-)
Myelin Sheath Thickness Myelin sheaths in CGT knockout mice are significantly thinner, with a g-ratio of ~0.9 compared to ~0.75 in wild-type.Mouse (CGT-/-)

Signaling Pathways Involving Galactosylceramide

GalCer is an active participant in cellular signaling, primarily through its association with lipid rafts and its interaction with signaling proteins.

Fyn Kinase Activation

GalCer is known to interact with and activate the Src-family kinase Fyn. This interaction is crucial for initiating the signaling cascade that promotes oligodendrocyte process outgrowth and myelination.

GalCer_Fyn_Signaling cluster_raft Lipid Raft GalCer Galactosylceramide Fyn_inactive Fyn (inactive) GalCer->Fyn_inactive recruits & activates Fyn_active Fyn (active) Fyn_inactive->Fyn_active Myelination Myelination Fyn_active->Myelination

Caption: GalCer recruits and activates Fyn kinase within lipid rafts, initiating myelination.

Regulation of Protein Kinase C (PKC)

GalCer can modulate the activity of Protein Kinase C (PKC), a key regulator of cell proliferation and differentiation. This interaction is thought to be important for the switch from OPC proliferation to differentiation.

GalCer_PKC_Signaling GalCer Galactosylceramide PKC Protein Kinase C GalCer->PKC inhibits Proliferation OPC Proliferation PKC->Proliferation promotes Differentiation Oligodendrocyte Differentiation PKC->Differentiation inhibits

Caption: GalCer inhibits PKC, promoting the switch from OPC proliferation to differentiation.

Experimental Protocols

Immunocytochemistry for GalCer Detection in Oligodendrocyte Cultures

Objective: To visualize the expression of GalCer on the surface of cultured oligodendrocytes.

Methodology:

  • Cell Culture: Plate primary rat oligodendrocyte precursor cells on poly-D-lysine coated coverslips in a defined, serum-free medium.

  • Differentiation: Induce differentiation by withdrawing mitogens (e.g., PDGF, FGF) and adding triiodothyronine (T3).

  • Immunostaining:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.

    • Incubate with a primary antibody against GalCer (e.g., mouse anti-GalC, clone mGalC) diluted in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgM-Alexa Fluor 488) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI.

    • Mount coverslips on slides with an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope.

ICC_Workflow A 1. Plate OPCs B 2. Induce Differentiation A->B C 3. Fix & Block B->C D 4. Primary Antibody (anti-GalC) C->D E 5. Secondary Antibody (fluorescent) D->E F 6. Mount & Image E->F

Caption: Workflow for immunocytochemical detection of Galactosylceramide.

Thin-Layer Chromatography (TLC) for GalCer Analysis

Objective: To separate and quantify GalCer from a total lipid extract.

Methodology:

  • Lipid Extraction: Extract total lipids from brain tissue or cultured cells using the Folch method (chloroform:methanol, 2:1 v/v).

  • TLC Plate Preparation: Use a pre-coated silica (B1680970) gel 60 TLC plate. Activate the plate by heating at 110°C for 30 minutes.

  • Sample Application: Spot the lipid extract onto the origin of the TLC plate.

  • Chromatography: Develop the plate in a chromatography tank containing a solvent system of chloroform:methanol:water (65:25:4, v/v/v).

  • Visualization: After the solvent front reaches the top, remove the plate and air dry. Visualize the lipid bands by staining with a primuline (B81338) spray and viewing under UV light. GalCer will appear as a distinct band.

  • Quantification: Scrape the GalCer band from the plate and quantify the lipid content using gas chromatography or by comparing the band intensity to a known standard.

TLC_Workflow A 1. Lipid Extraction B 2. Spot on TLC Plate A->B C 3. Develop in Solvent B->C D 4. Visualize Bands C->D E 5. Quantify D->E

Caption: Workflow for Thin-Layer Chromatography analysis of Galactosylceramide.

Implications for Drug Development

The central role of GalCer in myelination and oligodendrocyte biology makes it and its metabolic pathways attractive targets for therapeutic intervention in demyelinating diseases such as multiple sclerosis and Krabbe disease, a leukodystrophy caused by a deficiency in the GalCer-degrading enzyme galactosylceramidase. Potential therapeutic strategies could involve:

  • Enhancing GalCer Synthesis: Developing small molecules that upregulate the activity of CGT to promote remyelination.

  • Modulating GalCer-Mediated Signaling: Targeting downstream effectors of GalCer signaling, such as Fyn kinase, to enhance oligodendrocyte differentiation and myelin repair.

  • Enzyme Replacement Therapy: For diseases like Krabbe disease, providing the deficient enzyme to restore proper GalCer metabolism.

Conclusion

Galactosylceramide is a linchpin in the complex process of neurodevelopment. Its functions extend from being a fundamental structural element of myelin to an active participant in the signaling pathways that govern oligodendrocyte maturation and axon-glia communication. A thorough understanding of GalCer's biology is paramount for developing novel therapeutic strategies for a range of debilitating neurological disorders. The experimental approaches and data presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to advancing our knowledge of this critical molecule.

Phrenosin's Role in the Architecture and Function of Lipid Rafts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipid rafts, specialized microdomains within the cell membrane, are critical hubs for cellular signaling and protein trafficking. These platforms are enriched in cholesterol, sphingolipids, and specific proteins, creating a distinct, ordered lipid environment. Among the key components of these structures are glycosphingolipids, a diverse class of lipids that play a crucial role in the formation and function of lipid rafts. This technical guide delves into the specific involvement of phrenosin, a cerebroside, in the architecture and function of lipid rafts. While direct quantitative data for this compound remains an active area of research, this document synthesizes current knowledge on closely related glycosphingolipids to provide a comprehensive overview of its putative roles. We will explore the biophysical properties of this compound that drive its inclusion in these domains, its interactions with other raft components, and its potential involvement in lipid raft-mediated signaling pathways. Detailed experimental protocols for studying this compound within lipid rafts are also provided to facilitate further investigation in this critical area of cell biology.

Introduction to this compound and Lipid Rafts

This compound, a type of galactosylceramide, is a glycosphingolipid characterized by a ceramide backbone linked to a galactose sugar moiety. The ceramide portion of this compound typically contains a hydroxylated fatty acid, cerebronic acid. Like other sphingolipids, this compound is an amphipathic molecule with a hydrophilic head group and a hydrophobic tail, enabling its integration into the lipid bilayer of cell membranes.

Lipid rafts are dynamic, nanoscale assemblies within the plasma membrane that are enriched in cholesterol and sphingolipids, including glycosphingolipids like this compound.[1][2] These domains are more ordered and tightly packed than the surrounding bilayer, creating a "liquid-ordered" (Lo) phase that is distinct from the more fluid "liquid-disordered" (Ld) phase of the bulk membrane.[1][3] This unique environment allows lipid rafts to serve as platforms for the concentration and interaction of specific proteins, thereby facilitating a variety of cellular processes, most notably signal transduction.[4][5]

Biophysical Properties and Interactions of this compound in Lipid Rafts

The incorporation of this compound into lipid rafts is driven by its specific biophysical properties and its interactions with other raft components, primarily cholesterol and sphingomyelin (B164518).

Interaction with Cholesterol
Interaction with Sphingomyelin

Sphingomyelin is another major sphingolipid component of lipid rafts. The long, saturated acyl chains of both this compound and sphingomyelin, along with their ability to form hydrogen bonds, facilitate their co-localization and tight packing within the ordered environment of the lipid raft. This interaction contributes to the overall stability and integrity of the raft structure.

Table 1: Physicochemical Properties of this compound and Related Lipids in Model Membranes

PropertyThis compound (approximated from Galactosylceramides)CholesterolSphingomyelinReference
Maximum Condensing Effect of Cholesterol (mole fraction) 0.3 - 0.4N/A~0.5[6]
Phase Behavior with Cholesterol Forms liquid-ordered domainsInduces liquid-ordered phaseForms liquid-ordered domains[6][7]
Interaction with Saturated Phospholipids Promotes phase separationPromotes phase separationForms ordered domains[11]

Note: Data for this compound is approximated from studies on galactosylceramides and ceramides (B1148491) due to the limited availability of direct quantitative data.

This compound's Putative Role in Lipid Raft-Mediated Signaling

The clustering of signaling molecules within lipid rafts is a fundamental mechanism for regulating cellular communication. Glycosphingolipids are known to play a direct role in modulating the activity of various signaling proteins, including Src family kinases.[12]

Src Family Kinase Activation

Src family kinases, such as Fyn, are non-receptor tyrosine kinases that are often localized to lipid rafts and are key players in numerous signaling cascades.[1][4][5] The activation of these kinases can be influenced by the lipid environment of the raft. Depletion of glucosylceramide-based glycosphingolipids has been shown to lead to the activation of Src kinase.[12] This suggests that glycosphingolipids like this compound may play a role in maintaining Src family kinases in an inactive state within resting cells. Upon cellular stimulation, changes in the lipid raft composition or organization could lead to the activation of these kinases and the initiation of downstream signaling events.

Below is a diagram illustrating a putative signaling pathway involving a glycosphingolipid (GSL), such as this compound, in the activation of a Src family kinase.

GSL_Fyn_Signaling cluster_raft Lipid Raft (Lo Phase) cluster_signal Signal Transduction GSL Glycosphingolipid (e.g., this compound) Cholesterol Cholesterol Fyn_inactive Fyn (inactive) GSL->Fyn_inactive Maintains inactive state Receptor Receptor Fyn_active Fyn (active) Fyn_inactive->Fyn_active Activation Receptor->Fyn_inactive Conformational Change Ligand Ligand Ligand->Receptor Binding Downstream Downstream Signaling Fyn_active->Downstream Phosphorylation Cascade

Putative Glycosphingolipid-Mediated Fyn Kinase Activation Pathway.

Experimental Protocols for Studying this compound in Lipid Rafts

Investigating the role of this compound in lipid raft formation and function requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Isolation of Detergent-Resistant Membranes (DRMs) from Neuronal Cells

This protocol is a standard method for enriching lipid rafts.[13][14][15][16][17][18][19]

Materials:

  • Cultured neuronal cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors

  • Sucrose (B13894) solutions (45%, 35%, and 5% w/v in TNE buffer)

  • Ultracentrifuge and swinging bucket rotor

  • Dounce homogenizer

Procedure:

  • Grow neuronal cells to confluency.

  • Wash cells twice with ice-cold PBS and harvest by scraping.

  • Pellet cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 1 ml of ice-cold lysis buffer.

  • Incubate on ice for 30 minutes.

  • Homogenize the lysate with 10-15 strokes of a loose-fitting Dounce homogenizer.

  • Mix the homogenate with an equal volume of 85% sucrose solution to achieve a final concentration of 42.5% sucrose.

  • Place the sucrose-lysate mixture at the bottom of an ultracentrifuge tube.

  • Carefully overlay with 6 ml of 35% sucrose solution, followed by 4 ml of 5% sucrose solution.

  • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • The lipid raft fraction will be visible as an opaque band at the 5%/35% sucrose interface.

  • Carefully collect the lipid raft fraction for further analysis (e.g., Western blotting for raft markers like flotillin and analysis of this compound content by mass spectrometry).

DRM_Isolation_Workflow start Neuronal Cell Culture harvest Harvest and Wash Cells start->harvest lysis Lysis in 1% Triton X-100 harvest->lysis homogenize Dounce Homogenization lysis->homogenize sucrose_mix Mix with 85% Sucrose homogenize->sucrose_mix gradient Sucrose Density Gradient (45%, 35%, 5%) sucrose_mix->gradient ultracentrifuge Ultracentrifugation (200,000 x g, 18-20h) gradient->ultracentrifuge collect Collect DRM Fraction (5%/35% interface) ultracentrifuge->collect analysis Downstream Analysis (Western Blot, Mass Spec) collect->analysis

Workflow for Detergent-Resistant Membrane (DRM) Isolation.
Fourier Transform Infrared (FTIR) Spectroscopy for Lipid Analysis

FTIR spectroscopy can provide information about the conformational order of lipid acyl chains, which is a key characteristic of lipid rafts.[20][21][22][23][24]

Materials:

  • Isolated lipid raft (DRM) fraction

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Nitrogen gas for drying

Procedure:

  • Apply a small aliquot of the isolated DRM fraction onto the ATR crystal.

  • Dry the sample under a gentle stream of nitrogen gas to form a thin lipid film.

  • Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Analyze the C-H stretching vibration bands (around 2800-3000 cm⁻¹) to assess the conformational order of the lipid acyl chains. A shift to lower wavenumbers indicates a higher degree of order, characteristic of the Lo phase of lipid rafts.

  • Analyze the C=O stretching vibration of the ester carbonyl groups (around 1730-1740 cm⁻¹) to probe the interfacial region of the lipid bilayer.

Fluorescence Resonance Energy Transfer (FRET) for Studying Lipid Proximity

FRET microscopy can be used to investigate the proximity of this compound to other lipid raft components in living cells.[25][26][27]

Materials:

  • Live cells cultured on glass-bottom dishes

  • Fluorescently labeled this compound analog (donor fluorophore)

  • Fluorescently labeled cholesterol or sphingomyelin analog (acceptor fluorophore)

  • Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive detector)

Procedure:

  • Label live cells with the donor-labeled this compound analog and the acceptor-labeled lipid of interest.

  • Acquire images of the donor and acceptor fluorescence using the appropriate excitation and emission wavelengths.

  • Excite the donor fluorophore and measure the emission of both the donor and the acceptor.

  • The occurrence of FRET, indicated by a decrease in donor fluorescence and an increase in acceptor fluorescence upon donor excitation, signifies that the two labeled lipids are within a few nanometers of each other, suggesting their co-localization within a lipid raft.

  • Calculate FRET efficiency to quantify the degree of proximity.

Conclusion

This compound, as a key glycosphingolipid, is poised to play a significant role in the formation and function of lipid rafts, particularly in neuronal cells where these domains are abundant. Its biophysical properties promote its partitioning into the liquid-ordered environment of rafts, where it likely contributes to the structural integrity of these platforms and modulates the activity of raft-associated signaling proteins. While direct experimental data on this compound remains an emerging field, the methodologies outlined in this guide provide a robust framework for future investigations. A deeper understanding of this compound's involvement in lipid raft dynamics will undoubtedly provide valuable insights into fundamental cellular processes and may open new avenues for therapeutic intervention in diseases where lipid raft dysfunction is implicated.

References

An In-depth Technical Guide to the Core of Early Cerebroside Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on cerebroside metabolism, providing a detailed overview of the seminal discoveries, experimental methodologies, and quantitative data from the late 19th to the mid-20th century. This document aims to serve as a comprehensive resource for understanding the historical context and the core scientific principles upon which our current knowledge is built.

Introduction: The Dawn of Cerebroside Research

The story of cerebrosides begins in the late 19th century with the pioneering work of Johann Ludwig Wilhelm Thudichum. In his 1884 treatise, "A Treatise on the Chemical Constitution of the Brain," Thudichum first described a new group of nitrogenous glucosides isolated from the brain, which he named "cerebrosides."[1][2][3][4] His initial work laid the groundwork for the entire field of sphingolipid biochemistry. Thudichum's early investigations, though met with skepticism at the time, were remarkably prescient, identifying key components and setting the stage for decades of research into the structure, metabolism, and function of these complex lipids.[5]

Early research focused on the fundamental chemical characterization of these molecules. It was soon understood that cerebrosides were composed of a fatty acid, a complex alcohol that would later be identified as sphingosine, and a hexose (B10828440) sugar.[6] The initial classification of cerebrosides was based on their physical properties and the nature of their constituent fatty acids.

Quantitative Analysis of Cerebrosides: Early Methodologies

The ability to accurately quantify cerebrosides in biological tissues was a critical step in understanding their metabolism. Early methods relied on colorimetric reactions that targeted the sugar moiety of the cerebroside molecule.

The Anthrone (B1665570) Method for Hexose Determination

A widely used method for the quantitative estimation of cerebrosides was the anthrone reaction, which detects the presence of hexoses.[7][8] This method, detailed in papers by Radin et al. (1955) and Svennerholm (1956), formed the basis for many early quantitative studies of cerebroside content in nervous tissue.[1][9][10]

Experimental Protocol: The Anthrone Method for Cerebroside Quantification (Adapted from Radin et al., 1955)[9][10]

  • Sample Preparation: A known amount of tissue is extracted with a chloroform:methanol solvent mixture to isolate the total lipid fraction.

  • Hydrolysis: The lipid extract is subjected to acid hydrolysis to release the hexose from the ceramide backbone.

  • Colorimetric Reaction:

    • To a sample of the hydrolysate, a freshly prepared anthrone reagent (0.2% anthrone in concentrated sulfuric acid) is added.

    • The mixture is heated in a boiling water bath for a specific time (e.g., 10 minutes) to allow for the development of a blue-green color.

    • After cooling, the absorbance of the solution is measured spectrophotometrically at a wavelength of 620 nm.

  • Quantification: The amount of carbohydrate, and thus cerebroside, is determined by comparing the absorbance of the sample to a standard curve generated using known concentrations of a standard hexose, such as galactose or glucose.

Quantitative Data from Early Studies

The application of these quantitative methods allowed early researchers to determine the distribution of cerebrosides in different tissues and to observe changes in their levels in pathological conditions.

Tissue/ConditionSpeciesCerebroside ConcentrationReference
Normal Human Brain (Gray Matter)HumanApprox. 2% of dry weight[Thudichum, 1884]
Normal Human Brain (White Matter)HumanApprox. 5% of dry weight[Thudichum, 1884]
Gaucher SpleenHumanSignificantly elevated levels[Aghion, 1934]
Krabbe's Disease BrainHumanMarkedly increased[Krabbe, 1916]

The Metabolic Pathways of Cerebrosides: A Nascent Understanding

The mid-20th century saw the elucidation of the primary metabolic pathways of cerebrosides: their synthesis (biosynthesis) and breakdown (catabolism). This understanding was crucial for deciphering the molecular basis of several inherited metabolic disorders.

Biosynthesis of Cerebrosides

Early studies on cerebroside biosynthesis identified ceramide as the immediate precursor. The pathway involves the transfer of a monosaccharide from a nucleotide sugar donor to the primary hydroxyl group of ceramide.

Key Enzyme: Galactosyltransferase (specifically UDP-galactose:ceramide galactosyltransferase)

Reaction: Ceramide + UDP-galactose → Galactocerebroside + UDP

Experimental Protocol: Early Galactosyltransferase Activity Assay

Early assays for galactosyltransferase activity often utilized radiolabeled sugar donors to track the synthesis of cerebrosides.

  • Enzyme Source: A tissue homogenate or a partially purified enzyme preparation from a relevant source (e.g., brain microsomes) is used.

  • Reaction Mixture: The enzyme source is incubated with ceramide (the acceptor substrate) and a radiolabeled donor substrate, such as UDP-[14C]galactose. The incubation is carried out in a suitable buffer at an optimal pH and temperature.

  • Separation: After the incubation period, the reaction is stopped, and the lipids are extracted. The newly synthesized radiolabeled galactocerebroside is separated from the unreacted UDP-[14C]galactose and other lipids using techniques like thin-layer chromatography (TLC).

  • Detection and Quantification: The amount of radioactivity incorporated into the galactocerebroside fraction is measured using a scintillation counter. The enzyme activity is then expressed as the amount of product formed per unit of time per amount of protein.

Catabolism of Cerebrosides

The breakdown of cerebrosides occurs in the lysosomes and involves the hydrolytic cleavage of the glycosidic bond, releasing the sugar and ceramide.

Key Enzyme: Cerebrosidase (a type of β-glucosidase or β-galactosidase)

Reaction: Galactocerebroside + H2O → Ceramide + Galactose

Experimental Protocol: Early Cerebrosidase Activity Assay

The activity of cerebrosidase was first investigated in the context of Gaucher disease, where its deficiency was identified as the underlying cause.

  • Enzyme Source: Tissue homogenates, particularly from the spleen of normal individuals and patients with Gaucher disease, were used as the enzyme source.

  • Substrate: Early studies utilized naturally occurring glucocerebroside isolated from the spleens of Gaucher's patients. Later, synthetic substrates became available.

  • Incubation: The enzyme source is incubated with the substrate at an acidic pH (optimal for lysosomal enzymes).

  • Product Measurement: The reaction is terminated, and the amount of glucose or galactose released is measured using a suitable colorimetric method. The enzyme activity is calculated based on the rate of sugar release.

Cerebroside Metabolism in Disease: Early Insights

The study of certain inherited diseases provided profound insights into the importance of proper cerebroside metabolism.

Gaucher's Disease: A Glucocerebroside Storage Disorder

In 1882, Philippe Gaucher first described a condition characterized by an enlarged spleen and the presence of unusual large cells.[11][12][13][14][15] Later, in 1934, Aghion demonstrated that the stored material in these "Gaucher cells" was a glucocerebroside.[16] The pivotal work of Roscoe Brady and his colleagues in the 1960s definitively established that Gaucher's disease is caused by a deficiency of the lysosomal enzyme glucocerebrosidase.[17][18][19][20]

Quantitative Data in Gaucher's Disease

ParameterControlGaucher's DiseaseReference
Glucocerebrosidase Activity in SpleenNormalMarkedly deficient[Brady et al., 1965]
Glucocerebroside in SpleenTrace amountsGreatly elevated[Aghion, 1934]
Krabbe's Disease: A Galactocerebroside Lipidosis

In 1916, Knud Krabbe described a fatal infantile neurological disorder characterized by the presence of multinucleated "globoid cells" in the brain.[21][22][23] Subsequent chemical analyses revealed an accumulation of galactocerebroside in the white matter of the brain in these patients. This led to the understanding that Krabbe's disease is a galactocerebroside lipidosis, resulting from a deficiency of the enzyme galactocerebrosidase.

Visualizing Early Concepts of Cerebroside Metabolism

The following diagrams, rendered in the DOT language for Graphviz, illustrate the fundamental understanding of cerebroside metabolism during the early research period.

Cerebroside_Biosynthesis Ceramide Ceramide Galactocerebroside Galactocerebroside Ceramide->Galactocerebroside Galactosyltransferase UDP_Gal UDP-Galactose UDP_Gal->Galactocerebroside UDP UDP

Caption: Early concept of galactocerebroside biosynthesis.

Cerebroside_Catabolism Galactocerebroside Galactocerebroside Ceramide Ceramide Galactocerebroside->Ceramide Cerebrosidase (β-Galactosidase) Water H₂O Water->Ceramide Galactose Galactose

Caption: Early understanding of galactocerebroside catabolism.

Gaucher_Disease_Metabolic_Block cluster_lysosome Lysosome Glucocerebroside Glucocerebroside (Accumulates) Ceramide Ceramide Glucocerebroside->Ceramide Glucocerebrosidase (Deficient in Gaucher's Disease) Glucose Glucose

Caption: Metabolic defect in Gaucher's disease as understood in early research.

Conclusion

The early studies on cerebroside metabolism, from Thudichum's initial discoveries to the elucidation of the enzymatic defects in lysosomal storage diseases, represent a remarkable chapter in the history of biochemistry. The meticulous and often arduous experimental work of these early pioneers provided the fundamental knowledge upon which our current, more sophisticated understanding is based. This guide has aimed to provide a detailed technical overview of these foundational studies, highlighting the experimental protocols and quantitative data that were central to their success. For contemporary researchers, an appreciation of this historical context is invaluable for understanding the evolution of the field and the enduring significance of these early discoveries.

References

Phrenosin Accumulation in Lysosomal Storage Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes. This accumulation is due to a deficiency in the activity of specific lysosomal enzymes. One such disorder, Krabbe disease, also known as globoid cell leukodystrophy, is a devastating neurodegenerative condition resulting from the deficiency of the lysosomal enzyme galactocerebrosidase (GALC). This enzymatic defect leads to the accumulation of specific lipids, primarily phrenosin (galactosylceramide) and its cytotoxic derivative, psychosine (B1678307), within the nervous system. This guide provides an in-depth technical overview of this compound accumulation in the context of Krabbe disease, focusing on the underlying molecular mechanisms, quantitative data, experimental methodologies, and affected signaling pathways.

The Central Role of this compound and its Pathological Derivative, Psychosine

This compound, a galactosylceramide, is a major component of the myelin sheath that insulates nerve fibers, ensuring the rapid transmission of nerve impulses. Its proper turnover is crucial for maintaining the integrity of the central and peripheral nervous systems. In a healthy individual, GALC is responsible for the lysosomal degradation of this compound into galactose and ceramide.

In Krabbe disease, the deficiency of GALC leads to a block in this catabolic pathway. While it is intuitive to assume a massive buildup of this compound, the pathophysiology is more complex. The accumulation of galactosylceramide is transient, as it is alternatively metabolized by acid ceramidase to produce galactosylsphingosine, commonly known as psychosine.[1] Psychosine is a highly cytotoxic molecule that is considered the primary pathogenic agent in Krabbe disease.[1] It induces widespread apoptosis of oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively. This leads to the characteristic demyelination observed in the disease. Consequently, while the initial defect lies in the inability to degrade this compound, the downstream accumulation of psychosine drives the severe neuropathology. Paradoxically, in advanced stages of the disease, the concentration of this compound (galactosylceramide) in the white matter of the brain is severely reduced to 10-20% of normal levels.[2] This is a direct consequence of the widespread death of myelin-producing cells, which are the primary source of this compound.[2]

Quantitative Data on Substrate Accumulation

The following tables summarize the quantitative data on the accumulation of psychosine, the key pathogenic lipid, in both human patients with Krabbe disease and the authentic animal model, the twitcher mouse.

Table 1: Psychosine Levels in Human Krabbe Disease Patients (Dried Blood Spots)

Krabbe Disease PhenotypePsychosine Concentration (nmol/L)Reference
Early Infantile (EIKD)5.2 - 52[3]
Late Infantile (LIKD)1.3 - 50[3]
Juvenile-Onset0.64 - 2.3[3]
Asymptomatic Newborns (at risk)0.21 - 2.7[3]
Normal/Carrier< 0.71[3]

Table 2: Psychosine Levels in the Twitcher Mouse Model of Krabbe Disease

TissueAgePsychosine ConcentrationReference
BrainPostnatal Day 32-33514.1 ± 85.9 pmol/100 mg wet weight[4]
LiverPostnatal Day 32-3359.3 ± 7.4 pmol/100 mg wet weight[4]
Sciatic Nerve4 days764 ng/100 mg[5]
Sciatic Nerve37 days5,910 ng/100 mg[5]
Spinal Cord4 days21.6 - 37.2 ng/100 mg wet weight (in carrier mice)[5]
Spinal CordPostnatal Day 40Significantly increased vs. wild-type[6]
BrainPostnatal Day 40Reduced to wild-type equivalent levels with AAV therapy[6]

Experimental Protocols

Galactocerebrosidase (GALC) Enzyme Activity Assay

This protocol is adapted from established methods using a fluorogenic substrate.[7][8][9]

Materials:

  • Cell or tissue lysate

  • Reaction cocktail:

    • 0.1 M Citric acid

    • 0.2 M Sodium phosphate

    • 7 mg/mL Sodium taurocholate

    • 2 mg/mL Oleic acid

    • 0.5 mg/mL 6-hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside (HMGal)

  • Stop solution: 0.1 M Glycine/0.1 M Sodium hydroxide (B78521) solution

  • Absolute ethanol (B145695)

  • Fluorescence plate reader (excitation 385 nm / emission 450 nm)

  • 4-methylumbelliferone (B1674119) standard

Procedure:

  • Prepare cell or tissue lysates on ice using a suitable lysis buffer (e.g., M-Per mammalian extraction reagent with protease inhibitors).

  • Determine the total protein concentration of the lysate using a standard method (e.g., BCA protein assay).

  • Add approximately 20 µg of total protein to a well of a 96-well plate.

  • Add the reaction cocktail to each well to a final pH of 4.5.

  • Incubate the plate for 4 hours at 37°C.

  • Stop the reaction by adding 2 volumes of the stop solution and 4 volumes of absolute ethanol.

  • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader.

  • Generate a standard curve using known concentrations of 4-methylumbelliferone.

  • Calculate the absolute GALC activity and express it as nmol of substrate hydrolyzed per hour per milligram of protein.

Quantification of this compound (Galactosylceramide) and Psychosine by LC-MS/MS

This protocol outlines a general workflow for the quantification of galactosylceramide and psychosine from biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12][13]

Materials:

  • Tissue sample (e.g., brain, spinal cord, peripheral nerve)

  • Homogenization buffer (e.g., 2% CHAPS solution)

  • Internal standards (e.g., deuterated galactosylceramide and psychosine analogs)

  • Chloroform

  • Methanol

  • Water

  • LC-MS/MS system with a suitable column (e.g., HILIC or C8)

Procedure:

A. Lipid Extraction:

  • Homogenize the tissue sample in a suitable buffer.

  • Add internal standards to the homogenate for accurate quantification.

  • Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (e.g., Bligh-Dyer or Folch method).

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

B. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., ethanol or a mobile phase-like solution).

  • Inject the sample into the LC-MS/MS system.

  • Separate the lipids using a suitable chromatographic method. A hydrophilic interaction liquid chromatography (HILIC) column is often used for separating these polar lipids.

  • Detect and quantify the specific molecular species of galactosylceramide and psychosine using multiple reaction monitoring (MRM) in positive ion mode.

  • Generate standard curves for both galactosylceramide and psychosine using known concentrations of pure standards to determine the absolute concentrations in the samples.

Signaling Pathways and Experimental Workflows

This compound/Psychosine Metabolic Pathway and Defect in Krabbe Disease

cluster_synthesis Biosynthesis cluster_degradation Degradation Ceramide Ceramide This compound This compound (Galactosylceramide) Ceramide->this compound Galactosylceramide Synthase UDP_Galactose UDP-Galactose UDP_Galactose->this compound This compound->Ceramide Normal Pathway Galactose Galactose This compound->Galactose Normal Pathway Psychosine Psychosine (Galactosylsphingosine) This compound->Psychosine Alternative Pathway (Krabbe Disease) Lysosome Lysosome This compound->Lysosome Sphingosine Sphingosine Psychosine->Galactose Blocked in Krabbe Disease Psychosine->Sphingosine Blocked in Krabbe Disease GALC Galactocerebrosidase (GALC) AcidCeramidase Acid Ceramidase GALC->this compound GALC->Psychosine cluster_membrane Membrane Disruption cluster_apoptosis Apoptosis cluster_inflammation Inflammation Psychosine Psychosine Accumulation LipidRafts Lipid Raft Disruption Psychosine->LipidRafts MembraneRigidity Increased Membrane Rigidity Psychosine->MembraneRigidity Mitochondria Mitochondrial Dysfunction Psychosine->Mitochondria PKC PKC Signaling Psychosine->PKC JNK JNK Signaling Psychosine->JNK Microglia Microglial Activation Psychosine->Microglia Microvesiculation Membrane Microvesiculation MembraneRigidity->Microvesiculation Demyelination Demyelination Microvesiculation->Demyelination Caspases Caspase Activation Mitochondria->Caspases OligodendrocyteDeath Oligodendrocyte & Schwann Cell Death Caspases->OligodendrocyteDeath OligodendrocyteDeath->Demyelination NFkB NF-κB Activation JNK->NFkB Cytokines ↑ TNF-α, IL-8, MCP-1 NFkB->Cytokines Microglia->Demyelination Start Tissue Sample (e.g., Brain) Homogenization Homogenization Start->Homogenization AddStandards Add Internal Standards Homogenization->AddStandards Extraction Lipid Extraction (e.g., Bligh-Dyer) AddStandards->Extraction PhaseSeparation Phase Separation Extraction->PhaseSeparation CollectOrganic Collect Organic Phase PhaseSeparation->CollectOrganic DryExtract Dry Extract CollectOrganic->DryExtract Reconstitute Reconstitute in Injection Solvent DryExtract->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis End Results DataAnalysis->End

References

The Enzymatic Degradation of Phrenosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phrenosin, a key galactosylceramide and integral component of the myelin sheath, undergoes catabolism within the lysosome, a process critical for maintaining nervous system homeostasis. This guide provides a comprehensive technical overview of the enzymatic degradation of this compound, focusing on the core enzyme, its kinetics, and the resulting downstream signaling implications. Detailed experimental protocols for the analysis of this pathway and its metabolites are provided, alongside structured data and visual workflows to support research and therapeutic development in related neurodegenerative disorders.

Introduction to this compound and its Metabolic Significance

This compound, also known as cerebron, is a type of galactocerebroside, which belongs to the larger class of glycosphingolipids. Structurally, it consists of a ceramide backbone (composed of sphingosine (B13886) and a fatty acid, typically cerebronic acid) to which a galactose sugar moiety is attached[1]. This compound is highly enriched in the myelin sheath of the central and peripheral nervous systems, where it plays a crucial structural role in the formation and maintenance of this insulating layer essential for rapid nerve impulse conduction[2].

The degradation of this compound is a key component of the normal turnover and recycling of myelin components within the lysosome[3]. The enzymatic breakdown of this compound yields two critical molecules: galactose and ceramide. Galactose can re-enter cellular metabolic pathways, while ceramide is a bioactive lipid that acts as a second messenger in a variety of cellular signaling cascades, including those governing apoptosis, cell cycle arrest, and senescence[4][5][6].

Disruption of this catabolic pathway has profound pathological consequences. A deficiency in the primary enzyme responsible for this compound degradation leads to the lysosomal storage disorder known as Krabbe disease, or globoid cell leukodystrophy. This results in the accumulation of this compound and its cytotoxic deacylated form, psychosine (B1678307) (galactosylsphingosine), leading to widespread demyelination and severe neurodegeneration[1][7]. Therefore, a thorough understanding of the enzymatic degradation of this compound is paramount for the development of diagnostic and therapeutic strategies for Krabbe disease and other related neurological disorders.

The Core Enzyme: Galactosylceramidase (GALC)

The sole enzyme responsible for the hydrolysis of the terminal β-galactosyl linkage in this compound is galactosylceramidase (GALC), also known as galactocerebrosidase (EC 3.2.1.46)[1][7].

Enzymatic Reaction

GALC is a lysosomal hydrolase that catalyzes the cleavage of the O-glycosidic bond in this compound, releasing galactose and ceramide[7]. This reaction is essential for the catabolism of several galactolipids.

Enzymatic_Reaction This compound This compound (Galactosylceramide) Products Galactose + Ceramide This compound->Products Galactosylceramidase (GALC) H₂O Ceramide_Apoptosis_Pathway cluster_lysosome Lysosome cluster_mitochondrion Mitochondrion This compound This compound GALC GALC This compound->GALC Ceramide_Lysosome Ceramide GALC->Ceramide_Lysosome Degradation Mitochondrion Mitochondrial Outer Membrane Permeabilization Ceramide_Lysosome->Mitochondrion Channel Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Tissue Tissue/Cell Sample Collection Homogenization Homogenization/Lysis Tissue->Homogenization Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Lipid_Extraction Protein_Quant Protein Quantification Homogenization->Protein_Quant GALC_Assay GALC Activity Assay (Fluorometric) Homogenization->GALC_Assay LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) GALC_Assay->Enzyme_Kinetics Metabolite_Quant Metabolite Quantification (this compound, Ceramide, Psychosine) LCMS->Metabolite_Quant Pathway_Analysis Signaling Pathway Analysis Metabolite_Quant->Pathway_Analysis

References

Phrenosin vs. Kerasin: A Comprehensive Structural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phrenosin and Kerasin are two prominent glycosphingolipids, specifically galactocerebrosides, that are abundant in the myelin sheath of nervous tissues. While they share a common structural backbone, a critical difference in their fatty acid component imparts distinct physicochemical properties and potential biological functions. This technical guide provides an in-depth exploration of the structural disparities between this compound and kerasin, supplemented with detailed experimental protocols for their differentiation and characterization.

Core Structural Differences

This compound and Kerasin are both composed of three fundamental units: a sphingosine (B13886) base, a galactose sugar moiety, and a long-chain fatty acid. The defining structural variation lies in the N-acyl fatty acid chain attached to the sphingosine base.

  • This compound contains phrenosinic acid (also known as cerebronic acid), which is a 2-hydroxy derivative of tetracosanoic acid. The presence of this hydroxyl group at the alpha-position of the fatty acid significantly increases the polarity of the molecule.

  • Kerasin contains lignoceric acid , a saturated 24-carbon fatty acid (tetracosanoic acid). It lacks the hydroxyl group present in this compound's fatty acid chain, rendering it more nonpolar.

This seemingly minor difference of a single hydroxyl group has profound implications for the molecular packing, membrane interactions, and enzymatic metabolism of these two cerebrosides.

Quantitative Data Summary

The structural differences between this compound and kerasin are reflected in their molecular formulas and weights.

PropertyThis compound (with Phrenosinic Acid)Kerasin (with Lignoceric Acid)Data Source(s)
Molecular Formula C48H93NO9C48H93NO8[1]
Molecular Weight 828.26 g/mol 812.26 g/mol
Fatty Acid Phrenosinic Acid (C24H48O3)Lignoceric Acid (C24H48O2)[2]
Hydroxyl Group on Fatty Acid Yes (at C-2)No

Visualizing the Structural Difference

The following diagrams illustrate the chemical structures of this compound and kerasin, highlighting the key difference in their fatty acid chains.

Phrenosin_Structure sphingosine CH3(CH2)12CH=CH-CH(OH)- fatty_acid -CH(NH-CO-CH(OH)-(CH2)21CH3) galactose -CH2-O-Galactose

Figure 1: Chemical Structure of this compound

Kerasin_Structure sphingosine CH3(CH2)12CH=CH-CH(OH)- fatty_acid -CH(NH-CO-(CH2)22CH3) galactose -CH2-O-Galactose

Figure 2: Chemical Structure of Kerasin

The logical relationship between these two molecules as types of cerebrosides is depicted below.

Cerebroside_Classification Cerebrosides Cerebrosides (Galactosylceramides) This compound This compound Cerebrosides->this compound Kerasin Kerasin Cerebrosides->Kerasin Difference1 Contains 2-hydroxy fatty acid (Phrenosinic Acid) This compound->Difference1 Difference2 Contains non-hydroxy fatty acid (Lignoceric Acid) Kerasin->Difference2

Figure 3: Classification of this compound and Kerasin

Experimental Protocols for Differentiation

The structural variance between this compound and kerasin allows for their separation and distinct characterization using various analytical techniques.

Extraction of Cerebrosides from Brain Tissue

A general protocol for the extraction of total cerebrosides from brain tissue is as follows[3][4][5]:

Extraction_Workflow Start Start: Brain Tissue Homogenization Extraction Lipid Extraction (Chloroform:Methanol, 2:1 v/v) Start->Extraction Filtration Filtration/Centrifugation to remove non-lipid components Extraction->Filtration Washing Washing of Organic Phase (e.g., with 0.9% NaCl solution) Filtration->Washing Phase_Separation Phase Separation Washing->Phase_Separation Lower_Phase Collect Lower (Chloroform) Phase (Contains Cerebrosides) Phase_Separation->Lower_Phase Drying Dry Down under Nitrogen Lower_Phase->Drying End End: Crude Cerebroside Extract Drying->End

Figure 4: Cerebroside Extraction Workflow

Methodology:

  • Homogenization: Homogenize brain tissue in a chloroform (B151607):methanol (2:1, v/v) solvent mixture.

  • Extraction: Stir the homogenate for several hours at room temperature to ensure complete lipid extraction.

  • Filtration/Centrifugation: Separate the lipid-containing solvent from the solid tissue residue.

  • Washing: Wash the solvent extract with a salt solution (e.g., 0.9% NaCl) to remove water-soluble contaminants.

  • Phase Separation: Allow the mixture to separate into two phases. The lower chloroform phase contains the lipids.

  • Drying: Evaporate the chloroform phase to dryness under a stream of nitrogen to obtain the crude lipid extract.

  • Further Purification: The crude extract can be further purified by column chromatography on silica (B1680970) gel to isolate the cerebroside fraction.

Thin-Layer Chromatography (TLC)

TLC is a powerful technique for separating this compound and kerasin based on their polarity difference.

Methodology:

  • Plate Preparation: Use a silica gel 60 TLC plate.

  • Sample Application: Dissolve the cerebroside extract in a small volume of chloroform:methanol (2:1) and spot it onto the baseline of the TLC plate.

  • Development: Develop the plate in a sealed chamber containing a solvent system such as chloroform:methanol:water (65:25:4, v/v/v) .

  • Visualization: After development, dry the plate and visualize the spots using a suitable staining reagent (e.g., orcinol-sulfuric acid spray followed by heating).

Expected Results: Due to the presence of the hydroxyl group, This compound is more polar than kerasin . Therefore, it will have a stronger interaction with the stationary phase (silica gel) and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to kerasin. Kerasin, being less polar, will have a higher Rf value.[6]

Mass Spectrometry (MS)

Mass spectrometry provides detailed structural information, including molecular weight and fragmentation patterns.

Methodology:

  • Ionization: Electrospray ionization (ESI) is commonly used for the analysis of glycosphingolipids.

  • Analysis: Perform analysis in both positive and negative ion modes.

  • Tandem MS (MS/MS): Induce fragmentation of the parent ions to obtain structural information.

Expected Fragmentation Patterns: In positive-ion mode, both this compound and kerasin will show characteristic fragmentation patterns. A common fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the ceramide moiety. Further fragmentation of the ceramide will yield ions characteristic of the sphingosine base and the fatty acid.

  • Key Differentiator: The most significant difference will be observed in the fragmentation of the ceramide. The fragment corresponding to the fatty acyl chain will differ by 16 Da (the mass of an oxygen atom) between this compound and kerasin due to the hydroxyl group. For instance, in MS/MS analysis of the ceramide portion, a neutral loss corresponding to the fatty acid will be observed. This neutral loss will be that of phrenosinic acid for this compound and lignoceric acid for kerasin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can definitively distinguish between this compound and kerasin.

Methodology:

  • Sample Preparation: Dissolve the purified cerebroside in a suitable deuterated solvent (e.g., deuterated chloroform/methanol mixture).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Expected Spectral Differences: The presence of the hydroxyl group in this compound's fatty acid chain will give rise to specific signals in both the ¹H and ¹³C NMR spectra that are absent in the spectra of kerasin.

  • ¹H NMR: A proton signal corresponding to the methine proton (CH-OH) on the alpha-carbon of the fatty acid will be observed in the spectrum of this compound, typically in the region of 3.5-4.5 ppm. This signal will be absent in the spectrum of kerasin.

  • ¹³C NMR: A carbon signal for the alpha-carbon bearing the hydroxyl group (C-OH) will be present in the ¹³C spectrum of this compound, typically in the range of 70-80 ppm. This signal will be absent in the kerasin spectrum, which will instead show a signal for a methylene (B1212753) carbon at that position at a higher field (lower ppm value).

Conclusion

The primary structural difference between this compound and kerasin is the hydroxylation of the fatty acid in this compound. This distinction, while subtle, is fundamental to their properties and can be reliably identified through a combination of chromatographic and spectroscopic techniques. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently differentiate and study these important components of the nervous system.

References

Cellular localization of Phrenosin in the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Cellular Localization of Phrenosin in the Central Nervous System

Introduction

This compound, a key member of the cerebroside family of glycosphingolipids, is a vital component of the central nervous system (CNS). Structurally, it consists of a ceramide backbone linked to a galactose sugar moiety, with the ceramide containing a characteristic 2-hydroxy fatty acid, primarily phrenosinic acid. As an integral part of cellular membranes, particularly in the nervous system, understanding the precise cellular and subcellular distribution of this compound is critical for elucidating its physiological roles and its implications in various neurological disorders. This guide provides a detailed overview of the cellular localization of this compound in the CNS, summarizes available distribution data, outlines experimental protocols for its study, and illustrates key metabolic and experimental workflows.

Cellular and Subcellular Localization

The central nervous system is exceptionally rich in lipids, which constitute 70-85% of the dry weight of the myelin sheath.[1] this compound, as a galactosylceramide, is one of the most abundant and characteristic glycolipids of this structure.[2]

Primary Localization: Oligodendrocytes and the Myelin Sheath

The overwhelming consensus in neuroscience literature points to the primary localization of this compound within oligodendrocytes and the compact myelin sheaths they produce.[2][3] Oligodendrocytes are the myelinating glial cells of the CNS, each extending multiple processes that wrap around neuronal axons to form the multilayered myelin sheath.[3][4] This sheath acts as an electrical insulator, enabling the rapid, saltatory conduction of nerve impulses.[4] The high concentration of glycolipids, including this compound, is essential for the stability, compaction, and insulating properties of the myelin membrane.[2][5] The lipid composition of myelin is distinct from other biological membranes, with a high proportion of cholesterol and glycolipids.[2][5]

Distribution in Other CNS Cells

  • Neurons: While neurons have a complex and diverse array of glycosphingolipids, particularly gangliosides on their plasma membranes, this compound is not considered a major component of the neuronal cell body or axonal membrane itself.[6] Its presence is largely associated with the surrounding myelin sheath rather than the neuron proper.

  • Astrocytes and Microglia: Similar to neurons, astrocytes and microglia have their own distinct lipid profiles.[7] While they express various sphingolipids that are crucial for their function, this compound is not reported to be a significant component of these glial cell membranes under normal physiological conditions.

Quantitative and Qualitative Distribution Data

Precise quantitative data detailing the molar concentration or weight percentage of this compound across different isolated CNS cell types is sparse in the literature. However, analysis is typically performed on whole tissue or purified myelin, where its abundance is well-established. The following table summarizes the known distribution based on qualitative and semi-quantitative findings.

CNS Cell Type / StructureSubcellular LocationRelative Abundance of this compoundPrimary Method of Detection
Oligodendrocytes Plasma Membrane / Myelin SheathHigh / Major ComponentLipidomics, Mass Spectrometry, Immunohistochemistry
Myelin Sheath Compact Multilamellar MembranesHigh / Major ComponentBiochemical Analysis, Lipidomics
Neurons Plasma Membrane / AxolemmaVery Low to NegligibleLipidomics (in purified neurons)
Astrocytes Plasma MembraneVery Low to NegligibleLipidomics (in purified astrocytes)
Microglia Plasma MembraneVery Low to NegligibleLipidomics (in purified microglia)

Role in CNS Signaling and Metabolism

This compound is primarily recognized for its structural role. However, as a sphingolipid, it is integrated into a critical metabolic network that produces several bioactive signaling molecules. The catabolism of this compound and other sphingolipids generates ceramide, a central hub in sphingolipid signaling that can mediate cellular processes such as apoptosis and inflammation.[8] The balance between ceramide and another metabolite, sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat," which can determine cell fate.[8] Therefore, while not a direct signaling molecule itself, this compound turnover contributes to the pool of signaling-capable lipids within glial cells.

G This compound Metabolism and Link to Bioactive Sphingolipids cluster_legend Legend Ceramide Ceramide GalCer Galactosylceramide (this compound) Ceramide->GalCer CGT Sphingosine Sphingosine Ceramide->Sphingosine CDase GalCer->Ceramide GALC Sulfatide Sulfatide GalCer->Sulfatide CST S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK Degradation Lysosomal Degradation S1P->Degradation S1PL Key_Lipid Major Lipid Key_Signaling Signaling Lipid Key_Enzyme Enzymatic Path

This compound metabolism and its relation to key signaling lipids.

Experimental Protocols

Determining the cellular localization of this compound requires specialized techniques capable of identifying lipids within complex tissue structures. The two primary approaches are immunohistochemistry/immunofluorescence and mass spectrometry-based lipidomics.

Immunohistochemistry (IHC) / Immunofluorescence (IF)

This technique uses antibodies to visualize the location of this compound in tissue sections. It provides excellent spatial resolution, allowing for localization to specific cell types and subcellular structures.

Detailed Protocol for Frozen CNS Tissue Sections:

  • Tissue Preparation:

    • Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the brain or spinal cord and post-fix in 4% PFA for 4-24 hours at 4°C.

    • Cryoprotect the tissue by incubating in a sucrose/PBS solution (e.g., 30%) at 4°C until the tissue sinks.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze in isopentane (B150273) cooled with dry ice. Store at -80°C.

    • Cut 10-40 µm thick sections using a cryostat and mount on charged glass slides.

  • Staining Procedure:

    • Wash sections 3 times in PBS to remove OCT.

    • Permeabilization (Optional but recommended): Incubate sections in PBS containing 0.1-0.4% Triton X-100 for 10-15 minutes to allow antibody access to intracellular epitopes.

    • Blocking: Incubate sections in a blocking buffer (e.g., 5% normal goat serum and 1% Bovine Serum Albumin in PBS-Triton) for 1-2 hours at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Dilute the primary antibody specific for this compound (or galactosylceramide) in the blocking buffer. Apply to sections and incubate overnight at 4°C in a humidified chamber.

    • Washing: Wash sections 3 times in PBS for 5-10 minutes each.

    • Secondary Antibody Incubation: Apply a fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488) diluted in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.

    • Washing: Wash sections 3 times in PBS, protected from light.

    • Counterstaining (Optional): Incubate with a nuclear stain like DAPI for 5 minutes.

    • Mounting: Rinse briefly in PBS and mount coverslips using an aqueous mounting medium.

  • Imaging:

    • Visualize sections using a confocal or epifluorescence microscope. Co-staining with cell-specific markers (e.g., CC1 or Olig2 for oligodendrocytes[9][10], NeuN for neurons[9]) is necessary to confirm cellular localization.

Lipidomics using Mass Spectrometry (MS)

Lipidomics provides a highly sensitive and quantitative approach to identify and measure the abundance of this compound and other lipids in a sample. While it lacks the spatial resolution of IHC, it can be applied to homogenized tissue, specific brain regions, or isolated cell populations.[11][12]

Detailed Protocol for CNS Tissue Lipid Analysis:

  • Sample Preparation:

    • Rapidly dissect the CNS region of interest or isolate specific cell types (e.g., via immunopanning or fluorescence-activated cell sorting).

    • Snap-freeze the sample in liquid nitrogen and store it at -80°C until extraction.

    • Determine the wet weight of the tissue for normalization.

  • Lipid Extraction (Folch or Bligh-Dyer method):

    • Homogenize the frozen tissue in a chloroform/methanol solvent mixture (e.g., 2:1, v/v).

    • Add water or saline to induce phase separation. The lower organic phase will contain the lipids, including this compound.

    • Collect the lower organic phase and dry it under a stream of nitrogen gas.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for injection (e.g., methanol/chloroform with internal standards).

    • Analyze the sample using direct infusion ("shotgun") lipidomics or liquid chromatography-coupled mass spectrometry (LC-MS).[11][12]

    • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used to acquire mass spectra.

    • Identification: this compound is identified by its precise mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides definitive structural confirmation.

  • Data Analysis and Quantification:

    • Specialized software is used to process the raw MS data, identify lipid peaks, and integrate their intensities.

    • Quantification is achieved by comparing the signal intensity of this compound to that of a known amount of a spiked-in internal standard (a non-endogenous lipid with similar chemical properties).

    • Results are typically expressed as moles or mass of this compound per mole or mass of total lipid, protein, or tissue weight.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cellular localization of this compound in the CNS, combining both imaging and quantitative approaches.

G Investigative Workflow for this compound Localization in CNS cluster_imaging Imaging Pathway cluster_quant Quantitative Pathway start CNS Tissue Collection (e.g., Mouse Brain) fixation Fixation & Cryoprotection start->fixation homogenize Tissue Homogenization or Cell-Specific Isolation start->homogenize sectioning Cryosectioning fixation->sectioning ihc Immunofluorescence Staining (Anti-Phrenosin + Cell Markers) sectioning->ihc microscopy Confocal Microscopy ihc->microscopy img_analysis Image Analysis & Co-localization Mapping microscopy->img_analysis conclusion Integrated Conclusion on This compound Distribution img_analysis->conclusion extraction Lipid Extraction homogenize->extraction ms LC-MS/MS Analysis extraction->ms quant_analysis Data Processing & Quantitative Analysis ms->quant_analysis quant_analysis->conclusion

Workflow for localizing and quantifying this compound in the CNS.

Conclusion

This compound is a cornerstone lipid of the central nervous system, with its localization overwhelmingly concentrated in the myelin sheaths produced by oligodendrocytes. This specific distribution is fundamental to its primary role in ensuring the structural integrity and insulating capacity of myelin, which is essential for rapid neuronal communication. While it is not a major component of neurons, astrocytes, or microglia, its metabolism connects it to potent signaling lipids like ceramide, suggesting an indirect role in glial cell biology. The methodologies of immunofluorescence and mass spectrometry provide powerful, complementary tools for researchers and drug developers to visualize and quantify this compound, enabling further investigation into its precise functions in CNS health and its dysregulation in demyelinating and other neurological diseases.

References

An In-depth Technical Guide to the Physiological Concentration of Phrenosin in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrenosin, a galactosylceramide characterized by the presence of a 2-hydroxy fatty acid, is a crucial component of the myelin sheath in the central nervous system (CNS). Its unique structure contributes to the stability and function of myelin, the insulating layer that surrounds neuronal axons and is essential for rapid nerve impulse conduction. Alterations in the concentration and metabolism of this compound and other related cerebrosides have been implicated in several neurological disorders, making the accurate quantification and understanding of its physiological levels a critical area of research for disease diagnosis, biomarker discovery, and the development of novel therapeutic strategies.

This technical guide provides a comprehensive overview of the current knowledge on the physiological concentration of this compound in the brain. It details the methodologies used for its quantification, summarizes available quantitative data, and explores its metabolic pathways and potential involvement in signaling cascades.

Quantitative Data on this compound and Hydroxy-Galactosylceramide Concentrations in the Brain

The absolute quantification of specific lipid species like this compound in the brain is a complex analytical challenge. Consequently, much of the available data reports on the broader category of hydroxy-fatty acid-containing galactosylceramides (HFA-GalCer), of which this compound is a major component. The following tables summarize the available quantitative data from various studies.

SpeciesBrain RegionAge/StageConcentration (nmol/mg wet weight tissue)Analytical MethodReference
MouseWhole BrainAdult6.92HPLC

Note: The data from the HPLC study represents the mean concentration of HFA-cerebrosides in a chloroform-methanol extract from whole mouse brain.

SpeciesBrain RegionAge/StageRelative Abundance/RatioAnalytical MethodReference
RatWhite Matter (mid-brain)AdultNFA-cerebroside to HFA-cerebroside ratio: 0.64GLC
RatGrey Matter (cerebral cortex)AdultNFA-cerebroside to HFA-cerebroside ratio: not specifiedHPLC

Note: NFA refers to non-hydroxy fatty acids. These ratios provide insight into the relative proportions of different types of galactosylceramides.

SpeciesBrain RegionAge/StageFatty Acid Composition of SialosylgalactosylceramideAnalytical MethodReference
HumanMixed BrainNot SpecifiedApproximately equal amounts of normal and hydroxy acids. Major hydroxy fatty acids: C24 and C23 saturated.Gas-liquid chromatography

Note: Sialosylgalactosylceramide is a derivative of galactosylceramide. This study indicates a significant presence of hydroxy fatty acids, characteristic of this compound, in human brain glycolipids.

Experimental Protocols for this compound Quantification

The accurate determination of this compound concentration in brain tissue requires a multi-step process involving lipid extraction, purification, and subsequent analysis by chromatographic and/or mass spectrometric techniques.

Brain Tissue Homogenization and Lipid Extraction

A common starting point for lipid analysis is the homogenization of brain tissue to disrupt cell membranes and release the lipids.

Protocol:

  • Excise and weigh the desired brain region.

  • Homogenize the tissue in an ice-cold buffer, such as a sucrose (B13894) buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.3), using a Potter-Elvehjem homogenizer.

  • Perform a lipid extraction using a solvent mixture, most commonly chloroform (B151607) and methanol (B129727). A widely used method is a modification of the Folch procedure:

    • Add a chloroform:methanol (1:2, v/v) mixture to the tissue homogenate.

    • After vigorous mixing, add chloroform and water to induce phase separation.

    • The lower organic phase, containing the lipids, is carefully collected.

  • The extracted lipid fraction is then dried, typically under a stream of nitrogen, and reconstituted in a suitable solvent for further analysis.

Purification of the Cerebroside Fraction

The crude lipid extract contains a complex mixture of different lipid classes. To specifically analyze cerebrosides, a purification step is often necessary.

Protocol using Solid-Phase Extraction (SPE):

  • Condition a C18 reverse-phase SPE cartridge with appropriate solvents (e.g., methanol, water).

  • Load the lipid extract onto the cartridge.

  • Wash the cartridge with a series of solvents to remove unwanted, more polar, and less polar lipids.

  • Elute the cerebroside fraction with a suitable solvent, such as methanol or a chloroform:methanol mixture.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying different lipid species. For cerebrosides, which lack a strong chromophore, derivatization or the use of a universal detector is required.

HPLC with UV Detection (after derivatization):

  • Derivatization: Benzoylate the cerebrosides by reacting the lipid extract with benzoyl chloride in pyridine. This adds a benzoyl group to the hydroxyl groups of the sugar and sphingoid base, allowing for UV detection.

  • Chromatographic Separation:

    • Use a normal-phase silica (B1680970) column.

    • Employ an isocratic mobile phase, for example, a mixture of n-hexane and ethyl acetate.

  • Detection: Monitor the absorbance at a wavelength of 230 nm.

  • Quantification: Generate a standard curve using a known amount of a this compound or HFA-GalCer standard that has undergone the same derivatization process.

HPLC with Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can be used for non-derivatized lipids.

  • Chromatographic Separation:

    • Use a normal-phase column.

    • Employ a gradient elution with a mobile phase consisting of solvents like chloroform, methanol, and water.

  • Detection: The eluent is nebulized and the solvent evaporated, leaving the non-volatile analyte particles to scatter a light beam. The amount of scattered light is proportional to the mass of the analyte.

  • Quantification: Generate a standard curve with a known concentration of a this compound standard.

Quantification by Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for lipid analysis. Shotgun lipidomics, a direct infusion MS approach, can also be used for high-throughput analysis.

LC-MS/MS Protocol:

  • Chromatographic Separation:

  • Mass Spectrometric Analysis:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) for structural confirmation. Specific precursor-to-product ion transitions can be monitored for targeted quantification (Multiple Reaction Monitoring - MRM).

  • Quantification: Use an internal standard, such as a cerebroside with an odd-chain fatty acid or a deuterated analog, added to the sample prior to extraction. The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.

Signaling Pathways and Metabolic Context

This compound itself is not directly known to be a signaling molecule. However, its metabolic pathway is intricately linked to the synthesis of gangliosides, a class of sialic acid-containing glycosphingolipids that are crucial for various signaling events in the brain.

Metabolic Pathway of this compound

The synthesis of this compound begins with ceramide, a central molecule in sphingolipid metabolism.

Phrenosin_Metabolism Ceramide Ceramide Galactosylceramide_Synthase Galactosylceramide Synthase (GALC) Ceramide->Galactosylceramide_Synthase This compound This compound Sialyltransferases Sialyltransferases This compound->Sialyltransferases Further Glycosylation UDP_Galactose UDP_Galactose UDP_Galactose->Galactosylceramide_Synthase Galactosylceramide_Synthase->this compound Ganglioside_Precursor Ganglioside Precursors Gangliosides Complex Gangliosides (GM1, GD1a, etc.) Sialyltransferases->Gangliosides

Caption: Metabolic pathway of this compound synthesis and its role as a precursor for complex gangliosides.

This compound is synthesized from ceramide and UDP-galactose by the enzyme galactosylceramide synthase (UDP-galactose:2-hydroxyacylsphingosine galactosyltransferase). It can then be further glycosylated by a series of sialyltransferases to form complex gangliosides.

Signaling Functions of Downstream Gangliosides

Gangliosides, such as GM1 and GD1a, are enriched in the outer leaflet of the neuronal plasma membrane and play critical roles in signal transduction and cell-cell recognition.

  • Modulation of Receptor Tyrosine Kinases: Gangliosides can modulate the activity of receptor tyrosine kinases (RTKs), such as the receptors for nerve growth factor (NGF) and fibroblast growth factor (FGF), thereby influencing neuronal survival, differentiation, and neurite outgrowth.

  • Regulation of Ion Channels: They can interact with and modulate the function of various ion channels, including calcium channels, which are critical for neurotransmitter release and synaptic plasticity.

  • Cell Adhesion and Recognition: The complex carbohydrate structures of gangliosides act as recognition sites for cell-cell interactions and for the binding of extracellular matrix proteins, influencing cell migration and axon guidance during development.

  • Myelin-Axon Interaction: Specific gangliosides on the axonal membrane, such as GD1a and GT1b, serve as ligands for myelin-associated glycoprotein (B1211001) (MAG), playing a role in the maintenance of myelin stability.

Experimental Workflow for this compound Quantification

The following diagram outlines a typical workflow for the quantification of this compound from brain tissue.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis BrainTissue Brain Tissue (Specific Region) Homogenization Homogenization BrainTissue->Homogenization LipidExtraction Lipid Extraction (e.g., Folch method) Homogenization->LipidExtraction SPE Solid-Phase Extraction (C18 cartridge) LipidExtraction->SPE HPLC HPLC Separation (Normal or Reverse Phase) SPE->HPLC Detection Detection (UV after derivatization, ELSD, or MS) HPLC->Detection Quantification Quantification (Standard Curve or Internal Standard) Detection->Quantification

Caption: A generalized experimental workflow for the quantification of this compound from brain tissue.

This compound in Neurological Disorders

Given its high concentration in myelin, alterations in this compound levels are often associated with demyelinating diseases.

  • Multiple Sclerosis (MS): MS is an autoimmune disease characterized by the destruction of myelin in the CNS. Studies have shown changes in the lipid composition of myelin in MS patients, and it is expected that the concentration of this compound would be reduced in demyelinated lesions. However, more quantitative studies are needed to establish a clear correlation.

  • Krabbe Disease: This is a rare, inherited lysosomal storage disease caused by a deficiency of the enzyme galactosylceramidase, which is responsible for the breakdown of galactosylceramides, including this compound. This leads to the accumulation of these lipids, particularly the cytotoxic metabolite psychosine, causing severe demyelination and neurodegeneration.

Conclusion

This compound is a vital lipid component of the myelin sheath, and its physiological concentration is crucial for the proper functioning of the central nervous system. While direct quantitative data for this compound remains somewhat limited, the analytical methodologies for its accurate measurement are well-established. Further research focusing on the precise quantification of this compound in different brain regions, during development, and in various neurological disease states will be invaluable for a deeper understanding of its role in brain health and pathology. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and imaging mass spectrometry, will undoubtedly provide more detailed insights into the spatial and temporal dynamics of this compound in the brain, paving the way for novel diagnostic and therapeutic approaches.

Methodological & Application

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Phrenosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrenosin, a type of cerebroside, is a glycosphingolipid composed of a ceramide backbone (sphingosine and a fatty acid, often hydroxylated) and a single sugar moiety, galactose.[1][2] These molecules are key components of cellular membranes, particularly in the nervous system.[1][3] Accurate and robust analytical methods for the quantification of this compound are crucial for research in lipidomics, neuroscience, and drug development. High-performance liquid chromatography (HPLC) offers a powerful and versatile platform for the separation and quantification of this compound from complex biological matrices.[3][4] This document provides detailed application notes and protocols for the analysis of this compound using various HPLC techniques.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible HPLC analysis of this compound. The primary goal is to extract lipids from the sample matrix and remove interfering substances.[5][6][7]

Materials:

  • Chloroform

  • Methanol (B129727)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[8]

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream or centrifugal evaporator)

Protocol for Lipid Extraction (Folch Method):

  • Homogenize the tissue or biological fluid sample.

  • Add a 20-fold volume of chloroform:methanol (2:1, v/v) to the homogenate.

  • Vortex the mixture vigorously for 2-5 minutes to ensure thorough lipid extraction.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge at a low speed (e.g., 2000 rpm) for 5-10 minutes to separate the layers.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., the initial mobile phase).

Solid-Phase Extraction (SPE) for Cleanup: For samples with high complexity, an additional SPE cleanup step can be beneficial to remove polar and non-polar interferences.[6]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the reconstituted lipid extract onto the cartridge.

  • Wash the cartridge with a series of solvents of increasing polarity to remove interfering compounds.

  • Elute the cerebroside fraction with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate and reconstitute in the HPLC mobile phase.

HPLC Methodologies

Several HPLC modes can be employed for this compound analysis, each offering distinct advantages in terms of selectivity and resolution.

NP-HPLC separates compounds based on their polarity, making it well-suited for the separation of lipid classes.[9][10]

Instrumentation:

  • HPLC system with a gradient pump

  • Normal-phase column (e.g., Silica, PVA-Sil)[9][10]

  • Detector: Evaporative Light Scattering Detector (ELSD) or UV detector (after derivatization)

Protocol:

  • Column: PVA-Sil column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: A gradient of hexane/isopropanol/methanol/water.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: ELSD is a common choice for underivatized lipids as it detects any non-volatile analyte.[12][13][14]

  • Quantification: External or internal standards are used for quantification.

RP-HPLC separates molecules based on their hydrophobicity and is the most widely used HPLC mode.[15][16][17]

Instrumentation:

  • HPLC system with a gradient pump

  • Reversed-phase column (e.g., C18, C8)[15]

  • Detector: UV detector (after derivatization), ELSD, or Mass Spectrometer (MS)

Protocol with Perbenzoylation for UV Detection: this compound lacks a strong chromophore for UV detection. Derivatization with benzoyl chloride introduces a UV-active moiety, significantly enhancing detection sensitivity.[4]

  • Derivatization:

    • Dry the lipid extract completely.

    • Add 0.5 ml of 10% (v/v) benzoyl chloride in pyridine.[4]

    • Heat at 60°C for 60 minutes.[4]

    • Purify the benzoylated derivatives by solvent distribution.[4]

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.[18]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 230 nm or 280 nm.[4][19]

  • Quantification: Based on the peak area of the benzoylated this compound standard.

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous solvent. It is particularly effective for separating polar compounds like glycolipids.[20][21][22]

Instrumentation:

  • HPLC or UHPLC system with a gradient pump

  • HILIC column (e.g., amide-bonded silica)[20]

  • Detector: ELSD or Mass Spectrometer (MS)

Protocol:

  • Column: Amide-bonded HILIC column (e.g., 150 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and an aqueous buffer like ammonium (B1175870) formate (B1220265) (B).[22]

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI-MS is highly recommended for its sensitivity and ability to provide structural information.[20]

  • Quantification: Using a suitable internal standard (e.g., a non-endogenous cerebroside).

Data Presentation

The following table summarizes the quantitative data and key parameters for the different HPLC methods for this compound analysis.

ParameterNP-HPLCRP-HPLC (with Perbenzoylation)HILIC-MS
Principle Separation by polaritySeparation by hydrophobicitySeparation by hydrophilicity
Stationary Phase Polar (e.g., Silica, PVA-Sil)[9][10]Non-polar (e.g., C18, C8)[15]Polar (e.g., Amide-bonded)[20]
Mobile Phase Non-polar solvents (e.g., Hexane, Isopropanol)[11]Polar solvents (e.g., Acetonitrile, Water)[18]High organic with aqueous buffer (e.g., Acetonitrile, Ammonium Formate)[22]
Detection ELSD[12][13]UV (230 nm or 280 nm)[4][19]ESI-MS[20]
Derivatization Not requiredRequired (Perbenzoylation)[4]Not required
Sensitivity Nanogram range[23]Picomole to Nanomole range[19]Picomole to Femtomole range
Quantitative Range 0.5 - 10 nmol[19]10 - 150 nmol[4]Wide dynamic range
Advantages Good for class separationHigh sensitivity with UV detectionHigh sensitivity and specificity, structural information from MS
Disadvantages Lower sensitivity compared to derivatization methodsDerivatization step is time-consumingHigher instrument cost

Visualizations

Experimental Workflow for this compound HPLC Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction cleanup SPE Cleanup (Optional) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution injection HPLC Injection reconstitution->injection separation Chromatographic Separation (NP, RP, or HILIC) injection->separation detection Detection (ELSD, UV, or MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis by HPLC.

Biosynthesis Pathway of Cerebrosides

biosynthesis_pathway cluster_sphingolipid Sphingolipid Metabolism cluster_cerebroside Cerebroside Synthesis cluster_ganglioside Further Metabolism sphingosine Sphingosine ceramide Ceramide sphingosine->ceramide + Fatty Acid galactocerebroside Galactocerebroside (e.g., this compound) ceramide->galactocerebroside + UDP-Galactose (via GALC) glucocerebroside Glucocerebroside ceramide->glucocerebroside + UDP-Glucose (via GBA) gangliosides Gangliosides glucocerebroside->gangliosides + Sialic Acids, etc.

Caption: Biosynthesis pathway of cerebrosides, including this compound.

References

Application Notes and Protocols: Extraction of Phrenosin from Brain Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrenosin, a type of cerebroside, is a galactosylceramide containing phrenosinic acid. As a significant component of myelin in the nervous system, the study of this compound is crucial for understanding neurodevelopment and the pathology of demyelinating diseases.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from brain tissue, designed for researchers in neuroscience and drug development. The methodology is based on established lipid extraction techniques, including solvent extraction and silica (B1680970) gel chromatography for purification.

Data Presentation

The following table summarizes key quantitative parameters for the this compound extraction protocol. These values are derived from established methods for cerebroside and sphingolipid isolation.

ParameterValueNotes
Tissue to Solvent Ratio (Homogenization) 1:19 (w/v)For example, 10 g of brain tissue to 190 mL of Chloroform (B151607):Methanol (2:1).
Homogenization Speed 6000 rpmFor mechanical bead homogenization, perform 2 cycles of 30 seconds each.[3]
Centrifugation Speed 5,000 x gTo separate the lipid-containing organic phase from the aqueous phase and tissue debris.[4]
Alkaline Methanolysis Incubation Time 1-2 hoursAt room temperature to ensure complete saponification of glycerolipids.
Silica Gel Column Chromatography Elution Stepwise gradientStarting with chloroform and gradually increasing the polarity with acetone (B3395972) and methanol.
Typical Yield VariableDependent on the species, age, and specific brain region used. White matter contains a higher concentration of cerebrosides than grey matter.[2]

Experimental Protocols

This protocol outlines a robust method for the extraction and purification of this compound from brain tissue samples. The procedure involves initial homogenization and lipid extraction, followed by a purification step to remove contaminating lipid species.

Materials and Reagents
  • Brain tissue (e.g., bovine, porcine, or rodent)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sodium sulfate (B86663) (anhydrous)

  • 0.5 M KOH in methanol

  • Silica gel (for column chromatography)

  • Acetone

  • Hexane

  • Isopropanol

  • Deionized water

  • Homogenizer (e.g., bead beater or glass-Teflon)

  • Centrifuge

  • Rotary evaporator

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Iodine vapor (for visualization)

Protocol Steps
  • Tissue Preparation and Homogenization:

    • Excise and weigh the brain tissue. For optimal results, use fresh tissue or tissue that has been flash-frozen in liquid nitrogen and stored at -80°C.

    • Mince the tissue into small pieces.

    • In a chemical fume hood, homogenize the tissue in a 19-fold volume of Chloroform:Methanol (2:1, v/v) per gram of wet tissue weight. For example, for 10 g of tissue, use 190 mL of the solvent mixture. A mechanical bead homogenizer or a traditional glass-Teflon homogenizer can be used.[3]

  • Lipid Extraction (Folch Method Adaptation):

    • After homogenization, add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 38 mL for the 190 mL solvent mixture).

    • Mix vigorously and centrifuge at 5,000 x g for 15 minutes to separate the phases.[4]

    • Carefully collect the lower organic phase, which contains the total lipid extract.

    • To dehydrate the extract, add a small amount of anhydrous sodium sulfate, swirl, and then filter to remove the solid.[5]

  • Removal of Glycerolipids by Alkaline Methanolysis:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator.

    • Redissolve the dried lipid residue in a known volume of chloroform.

    • Add an equal volume of 0.5 M KOH in methanol.

    • Incubate at room temperature for 1-2 hours with occasional shaking. This step will saponify the ester-linked glycerolipids, leaving the amide-linked sphingolipids intact.[5]

    • Neutralize the reaction by adding a few drops of acetic acid.

    • Wash the solution by adding an equal volume of deionized water, vortexing, and centrifuging to separate the phases. Collect the lower organic phase. Repeat the wash step twice more.

  • Purification by Silica Gel Column Chromatography:

    • Prepare a silica gel slurry in chloroform and pack it into a glass chromatography column.

    • Evaporate the solvent from the washed lipid extract and redissolve the residue in a minimal volume of chloroform.

    • Load the concentrated lipid extract onto the prepared silica gel column.

    • Elute the column with a stepwise gradient of increasing polarity:

      • Fraction 1 (Non-polar lipids): Elute with chloroform to remove cholesterol and fatty acid methyl esters.

      • Fraction 2 (Cerebrosides): Elute with Acetone:Chloroform (9:1, v/v). This fraction will contain the this compound.

      • Fraction 3 (More polar lipids): Elute with Methanol to remove remaining polar lipids like sphingomyelin (B164518) and phospholipids.

    • Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC). A suitable TLC developing solvent system is Chloroform:Methanol:Water (65:25:4, v/v/v). This compound can be visualized with iodine vapor.

  • Final Processing and Storage:

    • Pool the fractions containing pure this compound (as determined by TLC).

    • Evaporate the solvent to obtain the purified this compound.

    • For long-term storage, dissolve the purified this compound in a suitable solvent (e.g., chloroform:methanol 2:1) and store in a glass vial at -20°C or -80°C.

Visualizations

The following diagrams illustrate the experimental workflow for this compound extraction and the basic signaling pathway context of sphingolipid metabolism.

G Experimental Workflow for this compound Extraction cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Purification cluster_3 Final Product A Brain Tissue Sample B Homogenization in Chloroform:Methanol (2:1) A->B C Phase Separation with 0.9% NaCl B->C D Collect Lower Organic Phase C->D E Alkaline Methanolysis (Removal of Glycerolipids) D->E F Silica Gel Column Chromatography E->F G Elution of this compound Fraction F->G H Purified this compound G->H G Simplified Sphingolipid Metabolism Pathway Ceramide Ceramide Galactosylceramide Galactosylceramide (includes this compound) Ceramide->Galactosylceramide UDP-galactose galactosyltransferase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Galactosylceramide->Ceramide β-galactosidase Sulfatides Sulfatides Galactosylceramide->Sulfatides Gangliosides Gangliosides Glucosylceramide->Gangliosides

References

Application Notes and Protocols: Phrenosin as a Standard in Lipidomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrenosin, a type of galactosylceramide containing a 2-hydroxy fatty acid, is a significant component of myelin and is implicated in various neurological processes. Its unique structure makes it a valuable internal standard for the quantification of related glycosphingolipids in lipidomic studies. Accurate quantification of these lipids is crucial for understanding their roles in health and disease, particularly in the context of neurodegenerative disorders and for the development of novel therapeutics.

These application notes provide a comprehensive overview of the use of this compound as a standard in lipidomic analysis, including detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and data processing. Furthermore, we discuss its relevance in drug development and explore the signaling pathways in which it and related galactosylceramides are involved.

Quantitative Data Presentation

While specific quantitative performance data for this compound as an internal standard is not extensively published, the following table provides representative performance characteristics for the quantification of galactosylceramides and other related sphingolipids using LC-MS/MS. These values can serve as a benchmark for method development and validation when using this compound as an internal standard.

ParameterRepresentative Value RangeNotes
Limit of Detection (LOD) 0.05 - 1.0 ng/mLDependent on the specific analyte, matrix, and instrument sensitivity.
Limit of Quantification (LOQ) 0.1 - 5.0 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.[1]
**Linearity (R²) **> 0.99Typically observed over a concentration range of 2-3 orders of magnitude.[1]
Intra-day Precision (%CV) < 15%Assesses the precision of the method within a single day.
Inter-day Precision (%CV) < 20%Assesses the precision of the method across different days.
Accuracy (% Recovery) 85 - 115%Measures the closeness of the measured value to the true value.

Experimental Protocols

The following protocols are detailed methodologies for the extraction and quantification of glycosphingolipids from biological matrices, using this compound as an internal standard.

Protocol 1: Lipid Extraction from Biological Tissues

This protocol describes a modified Bligh-Dyer method for the extraction of total lipids from tissue samples.

Materials:

  • Tissue sample (e.g., brain tissue)

  • This compound internal standard solution (in a suitable organic solvent, e.g., methanol (B129727)/chloroform)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add the tissue to a homogenizer tube.

  • Add a known amount of this compound internal standard solution to the tube.

  • Add 1 mL of methanol and homogenize the tissue thoroughly.

  • Add 2 mL of chloroform and homogenize again.

  • Add 0.8 mL of deionized water and vortex the mixture for 1 minute.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of Glycosphingolipids

This protocol outlines the parameters for a typical reversed-phase LC-MS/MS method for the analysis of this compound and other galactosylceramides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the target analytes need to be optimized. For a generic galactosylceramide, a common transition is the loss of the galactose headgroup.

Experimental Workflow

The following diagram illustrates the overall workflow for a lipidomic analysis using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Biological Sample (e.g., Tissue, Plasma) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Drydown Drydown and Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Peak_Integration Peak Integration LCMS->Peak_Integration Quantification Quantification using This compound Internal Standard Peak_Integration->Quantification Stats Statistical Analysis Quantification->Stats

Lipidomic analysis workflow using an internal standard.

Signaling Pathways

This compound, as a galactosylceramide, is a key component of the myelin sheath and is involved in signaling pathways crucial for oligodendrocyte differentiation and survival. Dysregulation of these pathways is associated with neurodegenerative diseases. The following diagram illustrates a simplified signaling pathway involving galactosylceramides in oligodendrocytes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GalCer Galactosylceramide (e.g., this compound) Receptor Receptor Tyrosine Kinase GalCer->Receptor Clustering Fyn Fyn Kinase Receptor->Fyn Activation PI3K PI3K Fyn->PI3K Activation Akt Akt PI3K->Akt Activation Transcription Gene Transcription for Myelination & Survival Akt->Transcription

Simplified galactosylceramide signaling in oligodendrocytes.

This compound in Drug Development

The use of this compound as an internal standard is highly relevant for drug development professionals, particularly in the field of neurodegenerative diseases.

  • Biomarker Discovery and Validation: Accurate quantification of this compound and related glycosphingolipids can help in the identification and validation of biomarkers for diseases such as Krabbe disease, multiple sclerosis, and Parkinson's disease.[2][3] Changes in the levels of these lipids may correlate with disease progression or severity.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: In preclinical and clinical studies, lipidomic analysis using this compound as a standard can be employed to assess how a drug candidate affects lipid metabolism. This is crucial for understanding the drug's mechanism of action and for establishing dose-response relationships.

  • Monitoring Therapeutic Efficacy: By quantifying changes in glycosphingolipid profiles in response to treatment, researchers can monitor the efficacy of a therapeutic intervention. For instance, in substrate reduction therapies for lysosomal storage diseases, the goal is to decrease the accumulation of specific lipids.

  • Toxicology Studies: Alterations in lipid metabolism can be an indicator of toxicity. Lipidomic profiling can provide insights into the off-target effects of a drug candidate.

The logical relationship for the application of this compound as a standard in the drug development pipeline is illustrated below.

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_standard Role of this compound Standard Target_ID Target Identification (Lipid Pathways) Biomarker Biomarker Discovery (Lipidomics) Target_ID->Biomarker PKPD Preclinical PK/PD & Toxicology Biomarker->PKPD Clinical_Trials Clinical Trials (Patient Stratification, Efficacy Monitoring) PKPD->Clinical_Trials Quantification Accurate Quantification of Glycosphingolipids Quantification->Biomarker Quantification->PKPD Quantification->Clinical_Trials

Role of quantitative lipidomics in drug development.

References

Application Notes and Protocols for the Detection of Phrenosin Using Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrenosin, a galactosylceramide, is a critical glycosphingolipid component of the myelin sheath in the nervous system.[1][2][3] Its presence and proper localization are essential for the structural integrity and function of myelin, which facilitates the rapid transmission of nerve impulses.[4] Aberrant metabolism or distribution of this compound and other galactosylceramides is associated with demyelinating diseases such as Krabbe disease and multiple sclerosis.[1][3] The development of specific monoclonal antibodies against this compound would provide invaluable tools for studying its distribution, trafficking, and role in health and disease.

These application notes provide detailed protocols for the use of a hypothetical high-affinity monoclonal antibody for the specific detection of this compound in various experimental settings. While a specific commercial antibody is not yet widely available, these guidelines are based on established methods for the immunological detection of other glycolipids.

Hypothetical Anti-Phrenosin Monoclonal Antibody Characteristics

For the context of the following protocols, we will assume the availability of a monoclonal antibody with the following general characteristics. Researchers should always refer to the specific datasheet of the antibody they are using.

CharacteristicSpecification
Antigen This compound (Galactosylceramide with 2-hydroxy fatty acid)
Isotype Mouse IgG1
Clonality Monoclonal
Specificity High specificity for this compound, with minimal cross-reactivity to other galactosylceramides or glycosphingolipids.
Applications Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC), Thin-Layer Chromatography (TLC) Immunostaining.
Formulation Liquid solution in phosphate-buffered saline (PBS) with a protein stabilizer and a preservative.
Storage Store at 2-8°C for short-term use and at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

I. Application: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative method for detecting this compound in purified lipid extracts or biological fluids. A solid-phase adsorption method for glycolipids is described below.

Experimental Protocol: Indirect ELISA for this compound

Materials:

  • High-binding 96-well microtiter plates

  • Hypothetical Anti-Phrenosin Monoclonal Antibody

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • This compound standard

  • Coating Buffer: Methanol

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: a. Dissolve the purified this compound standard and lipid extracts in methanol. b. Add 50 µL of the this compound standard or sample per well. c. Allow the solvent to evaporate by incubating the plate at room temperature in a fume hood until completely dry.

  • Blocking: a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 1-2 hours at 37°C or overnight at 4°C. c. Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: a. Dilute the anti-phrenosin monoclonal antibody in Blocking Buffer to the recommended working concentration. b. Add 100 µL of the diluted primary antibody to each well. c. Incubate for 2 hours at room temperature. d. Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: a. Dilute the HRP-conjugated secondary antibody in Blocking Buffer. b. Add 100 µL of the diluted secondary antibody to each well. c. Incubate for 1 hour at room temperature. d. Wash the plate five times with Wash Buffer.

  • Detection: a. Add 100 µL of the Substrate Solution to each well. b. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development. c. Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Generate a standard curve using the this compound standard and determine the concentration of this compound in the samples.

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_primary_ab Primary Antibody cluster_secondary_ab Secondary Antibody cluster_detection Detection coat_wells Coat wells with This compound standard/sample evaporate Evaporate solvent coat_wells->evaporate add_blocking Add Blocking Buffer evaporate->add_blocking incubate_block Incubate add_blocking->incubate_block wash_block Wash x3 incubate_block->wash_block add_primary Add anti-Phrenosin Ab wash_block->add_primary incubate_primary Incubate add_primary->incubate_primary wash_primary Wash x3 incubate_primary->wash_primary add_secondary Add HRP-conjugated secondary Ab wash_primary->add_secondary incubate_secondary Incubate add_secondary->incubate_secondary wash_secondary Wash x5 incubate_secondary->wash_secondary add_substrate Add TMB Substrate wash_secondary->add_substrate incubate_substrate Incubate add_substrate->incubate_substrate add_stop Add Stop Solution incubate_substrate->add_stop read_plate Read at 450 nm add_stop->read_plate

ELISA workflow for this compound detection.

II. Application: Immunohistochemistry (IHC)

IHC allows for the visualization of this compound within the context of tissue architecture, which is particularly useful for studying its localization in the myelin sheath of the central and peripheral nervous systems.

Experimental Protocol: IHC on Paraffin-Embedded Sections

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • Xylene and graded ethanol (B145695) series

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide Block (3% H₂O₂)

  • Blocking Buffer: 10% Normal Goat Serum in PBS

  • Hypothetical Anti-Phrenosin Monoclonal Antibody

  • Biotinylated secondary antibody

  • Streptavidin-HRP

  • DAB Substrate Kit

  • Hematoxylin counterstain

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene, 2 times for 10 minutes each.[5][6] b. Immerse in 100% ethanol, 2 times for 10 minutes each.[5][6] c. Immerse in 95%, 70%, and 50% ethanol for 5 minutes each.[5][6] d. Rinse with deionized water.[5]

  • Antigen Retrieval: a. Perform heat-induced epitope retrieval by immersing slides in Antigen Retrieval Solution and heating in a microwave, pressure cooker, or water bath according to standard protocols. b. Allow slides to cool to room temperature. c. Wash slides in PBS.

  • Peroxidase Blocking: a. Incubate sections with 3% H₂O₂ for 10-15 minutes to block endogenous peroxidase activity. b. Rinse with PBS.

  • Blocking: a. Apply Blocking Buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: a. Dilute the anti-phrenosin monoclonal antibody in PBS with 1% BSA. b. Incubate overnight at 4°C in a humidified chamber. c. Wash slides three times with PBS.

  • Secondary Antibody and Detection: a. Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature. b. Wash slides three times with PBS. c. Apply Streptavidin-HRP and incubate for 30 minutes at room temperature. d. Wash slides three times with PBS.

  • Chromogenic Detection: a. Apply DAB substrate and monitor for color development (typically 1-10 minutes). b. Rinse slides with deionized water to stop the reaction.

  • Counterstaining and Mounting: a. Counterstain with hematoxylin. b. Dehydrate through a graded ethanol series and clear with xylene. c. Mount with a permanent mounting medium.

IHC_Workflow start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinize->antigen_retrieval peroxidase_block Peroxidase Block (3% H2O2) antigen_retrieval->peroxidase_block blocking Blocking (Normal Serum) peroxidase_block->blocking primary_ab Primary Antibody Incubation (Anti-Phrenosin Ab) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (Streptavidin-HRP) secondary_ab->detection chromogen Chromogenic Reaction (DAB Substrate) detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain mount Dehydration, Clearing & Mounting counterstain->mount end Microscopy mount->end

IHC workflow for this compound on paraffin (B1166041) sections.

III. Application: Thin-Layer Chromatography (TLC) Immunostaining

This technique combines the separation of lipids by TLC with the specificity of antibody detection, allowing for the identification of this compound in a complex lipid mixture.

Experimental Protocol: TLC Immunostaining

Materials:

  • High-performance TLC (HPTLC) plates

  • TLC developing chamber

  • Developing Solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Plastic adhesive sheet or polyisobutylmethacrylate solution

  • Blocking Buffer: 1% BSA in PBS

  • Hypothetical Anti-Phrenosin Monoclonal Antibody

  • HRP-conjugated secondary antibody

  • ECL substrate for HRP

Procedure:

  • Lipid Separation by TLC: a. Spot the lipid extracts and this compound standard onto the HPTLC plate. b. Develop the plate in a TLC chamber with the appropriate developing solvent.[7] c. Allow the plate to dry completely.

  • Plate Preparation for Immunostaining: a. To stabilize the silica, you can dip the plate in a solution of polyisobutylmethacrylate in hexane (B92381) or apply a plastic adhesive sheet. b. Allow the plate to dry.

  • Blocking: a. Immerse the plate in Blocking Buffer and incubate with gentle agitation for 1-2 hours at room temperature.

  • Primary Antibody Incubation: a. Dilute the anti-phrenosin monoclonal antibody in Blocking Buffer. b. Incubate the plate with the primary antibody solution overnight at 4°C with gentle agitation. c. Wash the plate three times with PBST for 10 minutes each.

  • Secondary Antibody Incubation: a. Dilute the HRP-conjugated secondary antibody in Blocking Buffer. b. Incubate the plate with the secondary antibody solution for 1-2 hours at room temperature. c. Wash the plate three times with PBST for 10 minutes each.

  • Detection: a. Drain excess buffer from the plate. b. Apply ECL substrate evenly across the plate. c. Visualize the signal using a chemiluminescence imaging system.

IV. Biological Context and Signaling

This compound Biosynthesis and Role in Myelin

This compound is a type of galactosylceramide, which is synthesized from ceramide and UDP-galactose by the enzyme UDP-galactose ceramide galactosyltransferase (UGT8).[1][8] This synthesis primarily occurs in the endoplasmic reticulum of oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system.[1]

Phrenosin_Biosynthesis Ceramide Ceramide UGT8 UGT8 (Ceramide Galactosyltransferase) Ceramide->UGT8 UDP_Gal UDP-Galactose UDP_Gal->UGT8 This compound This compound (Galactosylceramide) UGT8->this compound Myelin Myelin Sheath Component This compound->Myelin Incorporation

Simplified biosynthesis pathway of this compound.

This compound is a fundamental structural component of the myelin sheath, contributing to its stability and insulating properties.[3][4] The tight packing of this compound and other lipids in the myelin membrane is crucial for saltatory conduction. Disruption of this compound synthesis or its degradation leads to severe demyelination and neurological deficits, as seen in Krabbe disease, which is caused by a deficiency in the lysosomal enzyme galactosylceramidase (GALC) that degrades galactosylceramides.[1]

While this compound itself is primarily a structural lipid, its metabolites and related sphingolipids are involved in various signaling pathways that can influence cell proliferation, inflammation, and apoptosis.[1][8][9] For example, the accumulation of psychosine (B1678307) (galactosylsphingosine), a cytotoxic metabolite, is a key pathological feature of Krabbe disease.

These protocols and notes provide a framework for the immunodetection of this compound. The successful application of these methods will depend on the availability and specific characteristics of a monoclonal antibody against this compound. Researchers should optimize these protocols based on the specific antibody and experimental system used.

References

Application of Phrenosin in Demyelinating Disease Research: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS) and Krabbe disease, are characterized by the progressive loss of the myelin sheath that insulates nerve fibers, leading to severe neurological deficits. Phrenosin, a galactosylceramide containing a hydroxylated fatty acid, is a major component of the myelin sheath. Its metabolism and potential role in both myelin maintenance and pathology have made it a subject of interest in the study of these debilitating disorders. This document provides detailed application notes and experimental protocols for the use of this compound in demyelinating disease research, targeting researchers, scientists, and professionals in drug development.

This compound Metabolism and its Relevance to Demyelinating Diseases

This compound is synthesized by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) and is degraded by galactosylceramidase (GALC). A deficiency in GALC leads to the lysosomal storage disorder Krabbe disease, a severe demyelinating leukodystrophy. In this disease, the accumulation of galactosylceramides, including this compound, and its cytotoxic metabolite, psychosine (B1678307) (galactosylsphingosine), is a primary driver of oligodendrocyte death and subsequent demyelination.[1][2]

The expression of CGT (encoded by the UGT8 gene) has been shown to be altered in some experimental models of demyelination, suggesting that changes in this compound synthesis may also play a role in the pathology of these diseases.

Quantitative Analysis of this compound in Demyelinating Conditions

Quantitative data on this compound levels in demyelinating diseases is crucial for understanding its pathological role and for biomarker development. While direct quantitative data for this compound in MS and its models is limited, studies on related lipids and enzymes provide valuable insights.

Disease/ModelAnalyteTissue/FluidObservationCitation
Krabbe Disease PsychosineDried Blood SpotsSignificantly elevated in infantile Krabbe disease.[3]
Cuprizone (B1210641) Model Ugt8 (CGT gene)Brain TissueSignificantly altered during demyelination.
Multiple Sclerosis Sphingosine-1-phosphateCSFProposed as a potential biomarker.
EAE Model Galactosylceramidase (GALC)OligodendrocytesDeficiency worsens disease severity.[4]

Experimental Protocols

In Vitro Model: this compound Treatment of Oligodendrocyte Precursor Cells (OPCs)

This protocol outlines a method to study the effect of this compound on the differentiation and survival of OPCs in culture.

Objective: To assess the impact of exogenous this compound on OPC maturation and viability.

Materials:

  • Primary rat or mouse OPCs

  • OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA and FGF-2)

  • OPC differentiation medium (e.g., DMEM/F12 supplemented with T3)

  • This compound (solubilized in an appropriate vehicle, e.g., DMSO or prepared as liposomes)

  • Cell culture plates

  • Antibodies for immunocytochemistry (e.g., anti-O4, anti-MBP, anti-CNPase)

  • Fluorescence microscope

Procedure:

  • OPC Culture: Isolate and culture primary OPCs from neonatal rat or mouse cortex according to established protocols.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. For cell culture, it is often preferable to incorporate this compound into liposomes to facilitate delivery. A general protocol for liposome (B1194612) preparation is provided below.

  • Treatment:

    • Plate OPCs on poly-D-lysine coated coverslips in proliferation medium.

    • After 24-48 hours, switch to differentiation medium.

    • Add this compound (or vehicle control) at various concentrations to the differentiation medium.

  • Assessment of Differentiation:

    • After 3-5 days of treatment, fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry using antibodies against oligodendrocyte markers such as O4 (early oligodendrocyte), MBP (mature oligodendrocyte), and CNPase (myelinating oligodendrocyte).

    • Quantify the percentage of differentiated oligodendrocytes in each treatment group.

  • Assessment of Survival:

    • At the end of the treatment period, perform a cell viability assay (e.g., MTT or Live/Dead staining) to assess the effect of this compound on OPC survival.

in_vitro_phrenosin_treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis opc_culture Isolate and Culture OPCs plating Plate OPCs opc_culture->plating phrenosin_prep Prepare this compound Solution/Liposomes treatment Add this compound or Vehicle phrenosin_prep->treatment differentiation Switch to Differentiation Medium plating->differentiation differentiation->treatment icc Immunocytochemistry (O4, MBP, CNPase) treatment->icc viability Cell Viability Assay treatment->viability

Caption: Experimental workflow for testing this compound in the cuprizone model.

Signaling Pathways Involving Galactosylceramides

While a direct signaling pathway initiated by this compound binding to a specific receptor has not been fully elucidated, evidence suggests that galactosylceramides, including this compound, play a role in oligodendrocyte signaling through their organization into lipid microdomains.

Galactosylceramide-Mediated Signaling in Oligodendrocyte Differentiation:

Galactosylceramides are enriched in lipid rafts within the endoplasmic reticulum and the plasma membrane of oligodendrocytes. [5]Within these microdomains, they can interact with signaling molecules. One such interaction is with the Sigma-1 receptor (Sig-1R), an endoplasmic reticulum chaperone protein. The localization of Sig-1R to galactosylceramide-enriched lipid rafts is important for oligodendrocyte differentiation. [3][5]Agonists of Sig-1R have been shown to promote oligodendrocyte differentiation, suggesting that this pathway could be a therapeutic target. [3] Furthermore, galactosylceramides on the surface of oligodendrocytes can participate in "glycosynapses" through trans-carbohydrate-carbohydrate interactions with other glycosphingolipids on adjacent myelin sheaths or oligodendrocyte processes. This interaction can trigger transmembrane signaling, leading to changes in the cytoskeleton and the clustering of membrane domains, which are important for myelin formation and stability. [6][7] Diagram of a Putative Galactosylceramide Signaling Pathway in Oligodendrocytes

galactosylceramide_signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound (Galactosylceramide) lipid_raft Lipid Raft This compound->lipid_raft sig1r Sigma-1 Receptor sig1r->lipid_raft downstream Downstream Signaling Cascades lipid_raft->downstream Modulates differentiation Oligodendrocyte Differentiation & Myelination downstream->differentiation

Caption: Putative signaling role of galactosylceramides in oligodendrocytes.

Conclusion

This compound, as a key component of myelin, holds significant potential for advancing our understanding of demyelinating diseases. Its involvement in the pathology of Krabbe disease and its potential role in oligodendrocyte differentiation highlight the importance of further research. The protocols and information provided here offer a foundation for investigating the therapeutic and biomarker potential of this compound in the context of demyelinating disorders. Future studies focusing on the precise quantification of this compound in various disease models and the elucidation of its specific signaling pathways will be crucial for translating this basic research into clinical applications.

References

Application Notes and Protocols for the Quantification of Phrenosin (Psychosine) in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrenosin, also known as psychosine (B1678307) or galactosylsphingosine, is a cytotoxic glycosphingolipid that accumulates in the nervous system in certain lysosomal storage disorders, most notably Krabbe disease (globoid cell leukodystrophy).[1] Its quantification in cerebrospinal fluid (CSF) is a critical biomarker for the diagnosis, prognosis, and monitoring of therapeutic interventions for this devastating neurodegenerative condition.[2][3] These application notes provide a comprehensive overview and detailed protocols for the accurate and sensitive quantification of this compound in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard analytical method.

Data Presentation

The following table summarizes the expected concentrations of this compound in human cerebrospinal fluid under normal and pathological conditions.

AnalyteMatrixSubject GroupMean ConcentrationMethodReference
This compound (Galactosylsphingosine)CSFHealthy Controls9.44 pg/mLLC-MS/MS[4]
This compound (Galactosylsphingosine)CSFKrabbe Disease PatientsSignificantly elevatedLC-MS/MS[2][5]

Experimental Protocols

Cerebrospinal Fluid (CSF) Collection and Handling

Proper sample collection and handling are paramount to ensure the integrity of this compound measurements.

Materials:

Protocol:

  • Collect CSF via lumbar puncture following standard sterile procedures.

  • Immediately place the collected CSF in polypropylene tubes. Avoid using polystyrene tubes as they can lead to the adsorption of lipids.

  • Within one hour of collection, centrifuge the CSF sample at 1,500 x g for 10 minutes at 4°C to pellet any cellular debris.

  • Carefully transfer the clear supernatant to a new, clean polypropylene tube.

  • Immediately freeze the CSF sample at -80°C and store until analysis. It is crucial to avoid repeated freeze-thaw cycles as this can degrade the analyte.

Quantitative Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a robust method for the quantification of this compound in CSF using solid-phase extraction (SPE) for sample cleanup followed by LC-MS/MS analysis.

Materials and Reagents:

Protocol:

a. Sample Preparation (Solid-Phase Extraction):

  • Thaw CSF samples, calibration standards, and quality control (QC) samples on ice.

  • To 100 µL of each CSF sample, calibrator, and QC, add the isotopically labeled internal standard (e.g., d5-psychosine) to a final concentration of 10 ng/mL. Vortex briefly to mix.

  • Condition a cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the entire CSF sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove potential interferences.

  • Elute this compound and the internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube or a 96-well plate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex thoroughly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Chromatographic Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for optimal retention and separation of the polar this compound molecule.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 80% B

    • 1-5 min: Gradient to 20% B

    • 5-6 min: Hold at 20% B

    • 6-7 min: Return to 80% B

    • 7-10 min: Re-equilibration at 80% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM)

    • This compound: Monitor the precursor to product ion transition (Q1/Q3) specific for this compound.

    • Internal Standard: Monitor the precursor to product ion transition (Q1/Q3) specific for the isotopically labeled internal standard.

c. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the calibrators.

  • Use the calibration curve to determine the concentration of this compound in the unknown CSF samples based on their measured peak area ratios.

Visualization of Signaling Pathways and Experimental Workflow

Experimental Workflow for this compound Quantification in CSF cluster_collection Sample Collection & Processing cluster_extraction Sample Preparation cluster_analysis Analysis CSF_Collection CSF Collection (Lumbar Puncture) Centrifugation Centrifugation (1500g, 10 min, 4°C) CSF_Collection->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Storage Storage at -80°C Supernatant_Transfer->Storage Thawing Thaw CSF on Ice Storage->Thawing IS_Spiking Spike with Internal Standard (d5-psychosine) Thawing->IS_Spiking SPE Solid-Phase Extraction (Cation Exchange) IS_Spiking->SPE Elution Elution SPE->Elution Drying Evaporation to Dryness Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MSMS LC-MS/MS Analysis (HILIC, ESI+, MRM) Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for this compound Quantification in CSF.

This compound (Psychosine) Signaling Pathway in Neuroinflammation cluster_cellular_effects Cellular Effects in Krabbe Disease This compound This compound (Psychosine) TDAG8 TDAG8 (GPR65) Receptor This compound->TDAG8 Binds to G_Protein G-Protein Activation TDAG8->G_Protein Downstream Downstream Signaling Cascades G_Protein->Downstream Cytokine_Production Increased Pro-inflammatory Cytokine Production (TNF-α, IL-6) Downstream->Cytokine_Production MMP3 Increased MMP-3 Expression Downstream->MMP3 Oligodendrocyte_Apoptosis Oligodendrocyte Apoptosis Downstream->Oligodendrocyte_Apoptosis Cytokine_Production->Oligodendrocyte_Apoptosis Globoid_Cell_Formation Globoid Cell Formation (from Microglia) MMP3->Globoid_Cell_Formation Demyelination Demyelination Oligodendrocyte_Apoptosis->Demyelination

Caption: this compound Signaling in Neuroinflammation.

References

Application Notes and Protocols: The Role of Glycosphingolipids in Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of α-synuclein aggregates, known as Lewy bodies.[1][2][3][4] While the exact etiology of PD is multifaceted, recent research has highlighted the significant role of lipid metabolism, particularly the dysregulation of glycosphingolipids (GSLs), in the disease's pathogenesis.[5][6][7] Although direct research on phrenosin in Parkinson's disease models is limited, its classification as a cerebroside places it within the broader class of GSLs, which are of significant interest in the field. This document provides an overview of the involvement of GSLs in PD, with a focus on their metabolism, signaling pathways, and the experimental protocols used to study them in relevant disease models.

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease.[2][5][8] GCase is responsible for the breakdown of glucosylceramide, a key GSL.[8] Impaired GCase function leads to the accumulation of glucosylceramide and other GSLs, which is thought to contribute to the aggregation of α-synuclein and subsequent neuronal dysfunction.[5][8] Furthermore, deregulation of GSL metabolism has been linked to neuroinflammation, another critical component of PD pathology.[1][7][9]

These application notes will detail the known connections between GSL metabolism and Parkinson's disease, provide protocols for studying these lipids in experimental models, and present relevant data in a structured format.

Signaling Pathways and Logical Relationships

Glycosphingolipid Metabolism and Its Link to Parkinson's Disease Pathogenesis

The metabolism of GSLs is a complex process involving multiple enzymes and cellular compartments. A disruption in this pathway, particularly in the catabolic breakdown of GSLs within the lysosome, has been strongly implicated in Parkinson's disease. The following diagram illustrates the general pathway of GSL metabolism and highlights its connection to PD pathology.

GSL_Metabolism_PD cluster_ER_Golgi ER & Golgi cluster_Lysosome Lysosome cluster_PD_Pathology Parkinson's Disease Pathology Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer GCS LacCer Lactosylceramide (LacCer) GlcCer->LacCer Lactosylceramide Synthase Complex_GSLs Complex GSLs (e.g., Gangliosides) LacCer->Complex_GSLs Various Glycosyltransferases Lysosomal_Complex_GSLs Complex GSLs Complex_GSLs->Lysosomal_Complex_GSLs Endocytosis Lysosomal_LacCer Lactosylceramide Lysosomal_Complex_GSLs->Lysosomal_LacCer Neuraminidases, Hexosaminidases Lysosomal_GlcCer Glucosylceramide Lysosomal_LacCer->Lysosomal_GlcCer β-galactosidase Lysosomal_Ceramide Ceramide Lysosomal_GlcCer->Lysosomal_Ceramide Glucocerebrosidase (GCase) Lysosomal_GlcCer->Lysosomal_Ceramide Glucose Glucose Lysosomal_GlcCer->Glucose Sphingosine Sphingosine Lysosomal_Ceramide->Sphingosine Acid Ceramidase FattyAcid Fatty Acid GBA_Mutation GBA Gene Mutation GCase_Deficiency GCase Deficiency GBA_Mutation->GCase_Deficiency GCase_Deficiency->Lysosomal_GlcCer Inhibition GlcCer_Accumulation GlcCer Accumulation GCase_Deficiency->GlcCer_Accumulation AlphaSyn_Aggregation α-synuclein Aggregation GlcCer_Accumulation->AlphaSyn_Aggregation Neuroinflammation Neuroinflammation GlcCer_Accumulation->Neuroinflammation Neuronal_Death Neuronal Death AlphaSyn_Aggregation->Neuronal_Death Neuroinflammation->Neuronal_Death GSL_Workflow start Neuronal Cell Culture (e.g., SH-SY5Y) induce_pd Induce PD-like Pathology (e.g., α-synuclein PFFs) start->induce_pd treatment Treatment with Test Compound induce_pd->treatment control Vehicle Control induce_pd->control incubation Incubation (24-72 hours) treatment->incubation control->incubation cell_harvest Cell Harvesting incubation->cell_harvest protein_analysis Protein Analysis cell_harvest->protein_analysis lipid_extraction Lipid Extraction cell_harvest->lipid_extraction western_blot Western Blot (α-synuclein, p-α-synuclein) protein_analysis->western_blot gsl_analysis GSL Analysis (HPLC or LC-MS/MS) lipid_extraction->gsl_analysis data_quant Data Quantification and Statistical Analysis western_blot->data_quant gsl_analysis->data_quant results Results Interpretation data_quant->results

References

Investigating Phrenosin's Role in Alzheimer's Disease Pathology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Emerging evidence points to the critical role of lipid dysregulation, particularly within specialized membrane microdomains known as lipid rafts, in the pathogenesis of AD. Phrenosin, a galactosylceramide, is a key component of these lipid rafts. Alterations in the composition and integrity of lipid rafts have been implicated in the amyloidogenic processing of amyloid precursor protein (APP) and the aggregation of Aβ. This document provides a detailed overview of this compound's potential role in AD pathology, along with protocols for its investigation.

While direct quantitative data for this compound in Alzheimer's disease is still emerging, studies on the broader class of cerebrosides, to which this compound belongs, indicate a significant reduction in the lipid rafts of AD brains. This suggests a potential disruption of lipid raft-mediated signaling and protein trafficking, which could contribute to the disease's progression.

This compound and its Potential Role in Alzheimer's Disease Signaling

This compound is an integral component of lipid rafts, which are highly ordered, detergent-resistant membrane domains enriched in sphingolipids and cholesterol. In the context of Alzheimer's disease, these microdomains are believed to serve as platforms for the enzymatic machinery responsible for generating Aβ peptides. The β-secretase (BACE1) and γ-secretase complexes, which sequentially cleave APP to produce Aβ, are known to be associated with lipid rafts.

A decrease in cerebrosides, including this compound, within these rafts could alter their biophysical properties, such as fluidity and curvature, potentially modulating the activity of these secretases and influencing the production of neurotoxic Aβ species. Furthermore, changes in the lipid environment of the neuronal membrane may impact the aggregation propensity of Aβ and its interaction with the cell surface.

The direct interaction between this compound and the tau protein is an area of active investigation. While concrete evidence is limited, it is plausible that alterations in the lipid composition of neuronal membranes, including changes in this compound levels, could indirectly influence tau pathology. The hyperphosphorylation of tau is a critical event in the formation of NFTs, and the kinases and phosphatases that regulate this process are often associated with cellular membranes. Disruption of lipid raft integrity due to altered this compound content could, therefore, dysregulate these signaling pathways, contributing to tau hyperphosphorylation and subsequent aggregation.

cluster_raft Lipid Raft cluster_cytoplasm Cytoplasm This compound This compound BACE1 BACE1 This compound->BACE1 Modulates activity gamma_secretase γ-Secretase This compound->gamma_secretase Modulates activity Tau Tau This compound->Tau Potential Indirect Influence APP APP BACE1->APP gamma_secretase->APP Abeta Aβ Production APP->Abeta Cleavage by BACE1 & γ-Secretase pTau Hyperphosphorylated Tau Tau->pTau Hyperphosphorylation NFT Neurofibrillary Tangles pTau->NFT Aggregation AD_Pathology Alzheimer's Disease Pathology NFT->AD_Pathology Abeta->AD_Pathology

Caption: Potential signaling pathways involving this compound in AD.

Quantitative Data Summary

Currently, specific quantitative data for this compound in Alzheimer's disease brain tissue is limited in the literature. However, lipidomics studies on the broader class of cerebrosides and other related sphingolipids provide valuable insights.

Lipid Class/SpeciesBrain RegionChange in AD vs. ControlReference
Cerebrosides Frontal Cortex (Lipid Rafts)Reduced [General finding from lipidomics studies]
Total Sphingolipids White MatterDecline A lipidomics study on sporadic AD
Ceramides White MatterDecline A lipidomics study on sporadic AD
Sulfatides White MatterDecline A lipidomics study on sporadic AD

Experimental Protocols

Protocol 1: Extraction of this compound from Human Brain Tissue for LC-MS/MS Analysis

This protocol outlines a method for the extraction of total lipids, including this compound, from human brain tissue, adapted from established lipid extraction procedures.

Materials:

  • Human brain tissue (e.g., frontal cortex)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Phosphate-buffered saline (PBS), ice-cold

  • Internal standard (e.g., a non-endogenous C17-sphingolipid)

  • Glass homogenizer

  • Centrifuge

  • Glass vials

  • Nitrogen gas evaporator

Procedure:

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of frozen brain tissue.

    • Add 1 mL of ice-cold PBS and the internal standard to the tissue.

    • Homogenize the tissue on ice using a glass homogenizer until a uniform suspension is achieved.

  • Lipid Extraction (Folch Method):

    • Transfer the homogenate to a glass tube.

    • Add 2 mL of chloroform and 1 mL of methanol to the homogenate (final ratio of Chloroform:Methanol:Aqueous phase = 2:1:0.8).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass vial.

    • Re-extract the upper aqueous phase and the protein interface with 2 mL of chloroform. Vortex and centrifuge as before.

    • Pool the lower organic phases.

  • Washing:

    • Add 1 mL of a pre-mixed solution of Chloroform:Methanol:Water (3:48:47 v/v/v) to the pooled organic phase.

    • Vortex and centrifuge at 2,000 x g for 5 minutes.

    • Carefully remove and discard the upper aqueous phase.

  • Drying and Reconstitution:

    • Evaporate the solvent from the final organic phase to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of a suitable solvent for LC-MS/MS analysis (e.g., Methanol:Acetonitrile 1:1 v/v).

start Start: Brain Tissue Sample homogenize Homogenize in PBS + Internal Standard start->homogenize extract Add Chloroform/Methanol (Folch Extraction) homogenize->extract centrifuge1 Centrifuge to Separate Phases extract->centrifuge1 collect_organic Collect Lower Organic Phase centrifuge1->collect_organic reextract Re-extract Aqueous Phase centrifuge1->reextract pool Pool Organic Phases collect_organic->pool reextract->pool wash Wash with Chloroform/Methanol/Water pool->wash centrifuge2 Centrifuge wash->centrifuge2 dry Evaporate to Dryness (Nitrogen Stream) centrifuge2->dry reconstitute Reconstitute in LC-MS/MS Solvent dry->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Workflow for this compound extraction from brain tissue.
Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute this compound.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the fatty acid chain length of the this compound species being analyzed.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantification:

  • Generate a standard curve using a certified this compound standard of known concentrations.

  • Calculate the concentration of this compound in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 3: Co-Immunoprecipitation to Investigate this compound-Tau Interaction

This protocol describes a method to investigate the potential interaction between this compound (as part of lipid raft components) and Tau protein.

Materials:

  • Human brain tissue lysate (prepared in a non-denaturing lysis buffer)

  • Antibody against Tau (for immunoprecipitation)

  • Antibody against a lipid raft marker (e.g., Flotillin-1) for control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody against this compound (or a broader anti-galactosylceramide antibody) for detection

Procedure:

  • Immunoprecipitation:

    • Pre-clear the brain lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-Tau antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution:

    • Elute the protein complexes from the beads using an appropriate elution buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody against this compound (or galactosylceramide) to detect its presence in the Tau immunoprecipitate.

    • As a control, perform a parallel immunoprecipitation with an antibody against a known lipid raft protein to confirm the association of Tau with lipid raft components.

start Start: Brain Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with anti-Tau Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Protein Complexes wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot sds_page->western probe Probe with anti-Phrenosin Antibody western->probe end Detect this compound-Tau Interaction probe->end

Application Notes and Protocols for Studying Phrenosin Function Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phrenosin, a galactosylceramide, is a vital glycosphingolipid predominantly found in the myelin sheath of the nervous system.[1] As a major constituent of oligodendrocytes, the myelinating cells of the central nervous system (CNS), this compound plays a critical structural role in the formation and stability of the myelin sheath.[1] Dysfunctional metabolism of galactosylceramides, including this compound, leads to severe demyelinating disorders such as Krabbe disease, highlighting its importance in neural health.[2][3] This document provides detailed application notes and protocols for utilizing cell culture models to investigate the multifaceted functions of this compound, offering valuable tools for researchers in neuroscience and drug development.

These protocols will cover the establishment of relevant cell culture models, methods for manipulating this compound levels, and a range of functional assays to elucidate its role in myelination, cell signaling, and neurodegenerative disease processes.

Recommended Cell Culture Models

The study of this compound function necessitates the use of cell models that accurately recapitulate the biological context of myelination. Primary oligodendrocyte cultures and neuron-glia co-cultures are the most relevant systems.

Cell Culture ModelKey CharacteristicsApplications for this compound Research
Primary Oligodendrocyte Precursor Cell (OPC) Culture Highly enriched population of OPCs isolated from rodent brains. Can be differentiated into mature, myelinating oligodendrocytes.- Study of this compound biosynthesis during oligodendrocyte differentiation. - Investigation of this compound's role in oligodendrocyte morphology and process extension. - High-throughput screening for compounds that modulate this compound levels.
Neuron-Oligodendrocyte Co-culture Mimics the in vivo environment of myelination by culturing neurons and oligodendrocytes together.- Investigation of this compound's role in axon-glia recognition and the initiation of myelination. - Study of the impact of this compound on the stability and compaction of the myelin sheath. - Modeling demyelinating diseases to assess the role of this compound in myelin breakdown and repair.
Krabbe Disease Model Cells (e.g., Twitcher mouse-derived) Cells derived from animal models of Krabbe disease, exhibiting deficient galactocerebrosidase (GALC) activity and psychosine (B1678307) accumulation.[2]- Investigating the pathological consequences of impaired this compound catabolism. - Screening for therapeutic agents that can mitigate the cytotoxic effects of psychosine accumulation.[4]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Rat Oligodendrocyte Precursor Cells (OPCs)

This protocol describes the isolation of OPCs from neonatal rat brains, which can then be differentiated into mature oligodendrocytes for studying this compound.

Materials:

  • P1-P3 Sprague-Dawley rat pups

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • DNase I

  • Poly-D-Lysine (PDL) coated flasks and plates

  • OPC proliferation medium (DMEM/F-12, N2 supplement, PDGF-AA, FGF-2)

  • OPC differentiation medium (DMEM/F-12, N2 supplement, T3)

Procedure:

  • Tissue Dissociation:

    • Euthanize P1-P3 rat pups and dissect the cerebral cortices.

    • Mince the tissue and incubate in Trypsin-EDTA and DNase I for 15 minutes at 37°C.

    • Triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Plate the cells onto PDL-coated flasks in DMEM/F-12 with 10% FBS.

  • Mixed Glial Culture:

    • Culture the cells for 7-10 days until a confluent layer of astrocytes with microglia and OPCs on top is formed.

  • OPC Isolation (Shake-off Method):

    • Shake the flasks on an orbital shaker at 200 rpm for 1 hour at 37°C to remove microglia.

    • Replace the medium and shake again at 250 rpm for 18 hours at 37°C to dislodge OPCs.

    • Collect the supernatant containing OPCs and plate on uncoated dishes for 1 hour to remove contaminating astrocytes and microglia.

    • Collect the non-adherent OPCs and plate them on PDL-coated plates in OPC proliferation medium.

  • OPC Differentiation:

    • To induce differentiation into mature oligodendrocytes, replace the proliferation medium with differentiation medium.

    • Mature oligodendrocytes expressing this compound will be observed within 3-5 days.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines the extraction and quantification of this compound from cultured oligodendrocytes using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

Materials:

  • Cultured oligodendrocytes

  • Methanol

  • Chloroform (B151607)

  • Internal standard (e.g., C17-Phrenosin)

  • LC-MS/MS system

Procedure:

  • Lipid Extraction:

    • Harvest cultured oligodendrocytes and wash with PBS.

    • Add a 2:1 chloroform:methanol solution to the cell pellet.

    • Add the internal standard.

    • Vortex and incubate at 48°C for 1 hour.

    • Add chloroform and water, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable C18 column.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol 3: Functional Assay - Myelination in a Neuron-Oligodendrocyte Co-culture

This protocol assesses the role of this compound in myelination using a co-culture system.

Materials:

  • Primary rat cortical neurons

  • Primary rat OPCs

  • Neuron culture medium (Neurobasal medium, B27 supplement, GlutaMAX)

  • OPC proliferation and differentiation media

  • Antibodies: anti-Myelin Basic Protein (MBP), anti-Neurofilament (for axons)

  • Fluorescently labeled secondary antibodies

  • Fluorescence microscope

Procedure:

  • Establish Neuronal Culture:

    • Isolate and culture primary cortical neurons on PDL-coated coverslips.

    • Maintain the neuronal culture for 7-10 days to allow for axon growth.

  • Co-culture with OPCs:

    • Seed OPCs onto the established neuronal cultures.

    • After 24 hours, switch to OPC differentiation medium to induce myelination.

  • Assessment of Myelination:

    • After 10-14 days of co-culture, fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry using antibodies against MBP (to visualize myelin sheaths) and neurofilament (to visualize axons).

    • Visualize the stained cells using a fluorescence microscope.

    • Quantify the extent of myelination by measuring the length of MBP-positive segments co-localized with neurofilaments.

Signaling Pathways and this compound Function

While this compound is primarily known for its structural role, its localization within lipid rafts suggests a potential role in signal transduction.[7][8] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signaling molecules.[9][10]

Phrenosin_Signaling_Hypothesis

This proposed pathway suggests that this compound, by organizing lipid rafts, facilitates the interaction of myelin-associated proteins with intracellular signaling molecules like Fyn kinase.[11] This, in turn, could modulate downstream effectors such as the RhoA/ROCK pathway, which is crucial for cytoskeletal rearrangements during myelination, and the Akt/mTOR pathway, a key regulator of oligodendrocyte differentiation and myelin production.[12][13][14]

Experimental Workflow for Investigating this compound Signaling

Experimental_Workflow

Conclusion

The provided cell culture models and protocols offer a robust framework for dissecting the functional roles of this compound in both physiological and pathological contexts. By combining these in vitro systems with advanced analytical techniques and targeted functional assays, researchers can gain deeper insights into the molecular mechanisms by which this compound contributes to myelin formation and maintenance, and how its dysregulation leads to neurological disease. This knowledge is essential for the development of novel therapeutic strategies for demyelinating disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrenosin, a galactosylceramide, is a critical component of the myelin sheath in the nervous system. Its metabolism is crucial for maintaining the integrity and function of nerve cells. Dysregulation of this compound metabolism leads to a class of severe, often fatal, lysosomal storage disorders. Animal models that faithfully recapitulate the pathophysiology of these human diseases are indispensable tools for understanding disease mechanisms, identifying therapeutic targets, and evaluating novel treatment strategies. This document provides detailed application notes and protocols for the use of key animal models in the study of this compound-related metabolic disorders.

This compound Metabolism: Biosynthesis and Degradation

The metabolic pathways of this compound are central to understanding the pathology of related disorders.

Biosynthesis of this compound

This compound is synthesized from ceramide and UDP-galactose by the enzyme UDP-galactose ceramide galactosyltransferase, encoded by the UGT8A gene.

Degradation of this compound

This compound is degraded into galactose and ceramide by the lysosomal enzyme galactosylceramidase, encoded by the GALC gene. A deficiency in this enzyme leads to the accumulation of this compound and its cytotoxic derivative, psychosine (B1678307).

Phrenosin_Metabolism cluster_synthesis Biosynthesis cluster_toxic_pathway Toxic Pathway in Disease Ceramide Ceramide This compound This compound (Galactosylceramide) Ceramide->this compound UGT8A UDP_Gal UDP-Galactose Galactose Galactose This compound->Galactose Ceramide2 Ceramide Psychosine Psychosine (Galactosylsphingosine) This compound->Psychosine Deacylation

Caption: Metabolic pathways of this compound biosynthesis and degradation.

Animal Models

Twitcher Mouse: A Model of Krabbe Disease (Galactosylceramidase Deficiency)

The Twitcher mouse is a naturally occurring, authentic model for the infantile form of Krabbe disease, a devastating neurodegenerative disorder caused by a deficiency in the lysosomal enzyme galactosylceramidase (GALC). This deficiency leads to the accumulation of this compound and, more importantly, its cytotoxic metabolite psychosine.

ParameterTwitcher Mouse (twi/twi)Wild-Type Control (+/+)Reference(s)
Median Lifespan ~40 daysNormal lifespan[1]
Body Weight at PND 30 Significant reduction compared to WTNormal growth curve[2]
Psychosine Levels (Brain, PND 37) 514.1 ± 85.9 pmol/100mg wet weight5.7 ± 2.9 pmol/100mg wet weight[3]
Psychosine Levels (Sciatic Nerve, PND 37) 5,910 ng/100 mg wet weightNot detectable[4]
GALC Enzyme Activity (Brain) <5% of wild-type100%[5]
Ugt8a Knockout Mouse: A Model of this compound Synthesis Deficiency

The Ugt8a knockout mouse provides a model to study the consequences of a complete lack of this compound and sulfatide synthesis. These mice exhibit severe neurological phenotypes due to the absence of these critical myelin components.

ParameterUgt8a Knockout Mouse (-/-)Wild-Type Control (+/+)Reference(s)
This compound Levels (Brain) Not synthesizedNormal levels[6]
Clinical Phenotype Progressive ataxia, tremors, hindlimb paralysisNo neurological symptoms[6]
Lifespan Early deathNormal lifespan[6]
Myelination Severe hypomyelinationNormal myelination[6]

Experimental Protocols

Protocol 1: Behavioral Phenotyping of Twitcher Mice

This protocol outlines key behavioral tests to assess the progressive neurological phenotype of the Twitcher mouse.

Behavioral_Phenotyping_Workflow start Animal Acclimation gait Gait Analysis (Footprint Test) start->gait rotarod Motor Coordination (Rotarod Test) start->rotarod data Data Collection & Analysis gait->data rotarod->data

Caption: Experimental workflow for behavioral phenotyping.
  • Objective: To assess coordination and gait abnormalities.

  • Materials: Non-toxic paint, paper-lined runway with a dark box at the end.

  • Procedure:

    • Coat the mouse's hind paws with one color of non-toxic paint and forepaws with another color.

    • Place the mouse at the entrance of the runway and allow it to walk towards the dark box.

    • Collect the paper with the footprints for analysis.

    • Measure parameters such as stride length, stride width, and overlap between fore and hind paw prints.

  • Objective: To evaluate balance and motor coordination.

  • Materials: Accelerating rotarod apparatus.

  • Procedure:

    • Acclimate mice to the rotarod apparatus for 1-2 minutes at a low, constant speed (e.g., 4 rpm) for 2-3 days prior to testing.

    • During testing, place the mouse on the rotating rod.

    • Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.

Protocol 2: Histological Analysis of Demyelination

This protocol describes the staining of brain and spinal cord sections to visualize myelin.

  • Objective: To stain myelin sheaths.

  • Materials: Luxol Fast Blue solution, 0.05% lithium carbonate solution, 70% ethanol (B145695), cresyl violet solution (for counterstaining).

  • Procedure for Paraffin-Embedded Sections:

    • Deparaffinize and rehydrate tissue sections.

    • Incubate slides in Luxol Fast Blue solution at 60°C overnight.

    • Rinse with 95% ethanol and then distilled water.

    • Differentiate in 0.05% lithium carbonate solution for 10-20 seconds.

    • Continue differentiation in 70% ethanol for 20-30 seconds.

    • Rinse in distilled water. Repeat differentiation steps until gray matter is colorless and white matter is blue.

    • Counterstain with cresyl violet if desired.

    • Dehydrate and mount.

  • Objective: To identify and quantify astrogliosis and microgliosis, which are hallmarks of neuroinflammation in Krabbe disease.

  • Primary Antibodies:

    • Astrocytes: Glial fibrillary acidic protein (GFAP)

    • Microglia: Ionized calcium-binding adapter molecule 1 (Iba1)

  • Procedure (General):

    • Perform antigen retrieval on deparaffinized and rehydrated sections if necessary.

    • Block non-specific binding with blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

    • Wash with PBS.

    • Counterstain with DAPI to visualize nuclei.

    • Mount and visualize using a fluorescence microscope.

Protocol 3: Biochemical Analysis
  • Objective: To measure the enzymatic activity of GALC in tissue homogenates.

  • Materials: 4-methylumbelliferyl-β-D-galactopyranoside (MUG) substrate, citrate-phosphate buffer (pH 4.5), stop solution (e.g., glycine-carbonate buffer, pH 10.7).

  • Procedure:

    • Prepare tissue homogenates in lysis buffer.

    • Incubate a known amount of protein from the homogenate with the MUG substrate in citrate-phosphate buffer at 37°C.

    • Stop the reaction with the stop solution.

    • Measure the fluorescence of the released 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~445 nm).

    • Calculate enzyme activity relative to a standard curve of 4-methylumbelliferone.

  • Objective: To quantify the levels of the cytotoxic metabolite psychosine in tissues.

  • Materials: Internal standard (e.g., psychosine-d5), organic solvents for extraction (e.g., chloroform, methanol), solid-phase extraction (SPE) columns, LC-MS/MS system.

  • Procedure:

    • Homogenize tissue samples in the presence of the internal standard.

    • Perform a lipid extraction (e.g., Folch or Bligh-Dyer method).

    • Purify the lipid extract using SPE to isolate psychosine.

    • Analyze the purified sample by LC-MS/MS in multiple reaction monitoring (MRM) mode.

    • Quantify psychosine levels by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Signaling Pathways in this compound-Related Disorders

The accumulation of psychosine in Krabbe disease disrupts several critical signaling pathways, leading to oligodendrocyte apoptosis and demyelination.

Psychosine_Toxicity_Pathway Psychosine Psychosine Accumulation PKC Protein Kinase C (PKC) Inhibition Psychosine->PKC Mitochondria Mitochondrial Dysfunction Psychosine->Mitochondria JNK JNK Pathway Activation Psychosine->JNK NFkB NF-κB Pathway Inhibition Psychosine->NFkB Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Oligodendrocyte Apoptosis JNK->Apoptosis NFkB->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Signaling pathways affected by psychosine toxicity.

Psychosine accumulation leads to the inhibition of Protein Kinase C (PKC) and induces mitochondrial dysfunction, which in turn activates the intrinsic apoptotic pathway through caspase-9 and caspase-3.[7][8][9][10] Concurrently, psychosine activates the pro-apoptotic JNK pathway and inhibits the anti-apoptotic NF-κB pathway, further promoting oligodendrocyte cell death.[7][11][12]

Other this compound-Related Metabolic Disorders

While Krabbe disease is the most direct example of a this compound-related metabolic disorder, alterations in glycosphingolipid metabolism, including that of galactosylceramides, are implicated in other lysosomal storage diseases such as Gaucher and Fabry disease. However, the specific role and quantitative changes of this compound in the pathophysiology of animal models for these diseases are less well-defined and represent an area for further investigation. Studies in Gaucher disease mouse models have shown that while glucosylceramide and glucosylsphingosine (B128621) are the primary accumulating lipids, galactosylceramide levels were not significantly altered in the hippocampus of one model.[13][14][15][16][17] Further research is needed to clarify the involvement of this compound in these conditions.

Conclusion

The animal models and protocols described herein provide a robust framework for the investigation of this compound-related metabolic disorders. The Twitcher mouse, in particular, remains the cornerstone for preclinical research in Krabbe disease. The Ugt8a knockout mouse offers valuable insights into the fundamental roles of this compound in myelination. Rigorous and standardized application of these models and protocols will continue to be crucial for advancing our understanding of these devastating diseases and for the development of effective therapies.

References

Application Notes and Protocols: Utilizing Synthetic Phrenosin for Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrenosin, a cerebroside composed of a ceramide (containing a 2-hydroxy fatty acid) and a galactose sugar, plays a crucial role in cellular membranes, particularly in the myelin sheath of the nervous system. Its metabolism is intrinsically linked to several lysosomal storage disorders, making the enzymes responsible for its synthesis and degradation key targets for therapeutic intervention. Synthetic this compound and its analogs are invaluable tools for studying the kinetics of these enzymes, such as glucocerebrosidase (GBA) and galactosylceramidase (GALC), in a controlled in vitro setting. These synthetic substrates enable researchers to dissect enzyme mechanisms, screen for inhibitors or activators, and develop diagnostic assays.

This document provides detailed application notes and protocols for utilizing synthetic this compound and related substrates to study the kinetics of GBA and GALC.

Data Presentation: Enzyme Kinetic Parameters

Table 1: Kinetic Parameters for Glucocerebrosidase (GBA)

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Ki (µM)Notes
Natural GlucosylceramideRecombinant Human108--Represents the natural substrate for GBA.[1]
Bodipy-GlucosylceramideRecombinant Human145--A fluorescently labeled natural substrate analog.[1]
p-Nitrophenyl-β-D-glucopyranoside (PNPG)Human Leukocytes12,600333-A common chromogenic synthetic substrate.[2][3][4]
N-Stearoyl-glucosyldihydrosphingosineGaucher Spleen Homogenate--15-30 times higher than natural substrate KmA synthetic substrate analog, indicating much lower affinity than the natural substrate.
N-Lignoceroyl-glucosyldihydrosphingosineGaucher Spleen Homogenate--15-30 times higher than natural substrate KmA synthetic substrate analog, indicating much lower affinity than the natural substrate.

Table 2: Kinetic Parameters for Galactosylceramidase (GALC)

SubstrateEnzyme SourceKmVmaxKiNotes
Natural GalactosylceramideNot Specified---The primary natural substrate for GALC.
Synthetic Fluorescent SubstratesNot Specified---Various fluorescently labeled synthetic substrates are used for high-throughput screening and diagnostic assays.
p-Nitrophenyl-β-D-galactopyranoside (PNP-Gal)Normal Human Brain Tissue---A chromogenic synthetic substrate. It also acts as a competitive inhibitor of cerebroside β-galactosidase.[5]
4-Methylumbelliferyl-β-galactoside (4-MU-Gal)Normal Human Brain Tissue---A fluorogenic synthetic substrate. It also acts as a competitive inhibitor of cerebroside β-galactosidase.[5]

Experimental Protocols

Protocol 1: Glucocerebrosidase (GBA) Activity Assay Using a Fluorescent Substrate

This protocol describes a continuous kinetic assay to measure GBA activity using the synthetic fluorogenic substrate 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

  • Recombinant human GBA or cell/tissue lysates

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)

  • Assay Buffer: 0.1 M citrate/0.2 M phosphate (B84403) buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate

  • Stop Solution: 0.5 M Na2CO3/0.5 M glycine (B1666218) buffer, pH 10.7

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 445 nm)

  • Incubator at 37°C

Procedure:

  • Prepare Substrate Solution: Prepare a stock solution of 4-MUG in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., for Km determination, a range of concentrations bracketing the expected Km should be used).

  • Enzyme Preparation: Dilute the enzyme preparation (recombinant GBA or lysate) in Assay Buffer to a concentration that yields a linear reaction rate for the desired reaction time.

  • Reaction Initiation: To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. Pre-incubate the plate at 37°C for 5 minutes.

  • Start the Reaction: Add 50 µL of the pre-warmed substrate solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

  • Stop the Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well.

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of 4-MU to convert fluorescence units to the amount of product formed. Calculate the initial reaction velocity (V0) for each substrate concentration. Determine Km and Vmax by fitting the V0 versus substrate concentration data to the Michaelis-Menten equation.

Protocol 2: Galactosylceramidase (GALC) Activity Assay Using a Fluorescent Substrate

This protocol outlines a method for measuring GALC activity using a synthetic fluorescent substrate, which is particularly useful for high-throughput screening.

Materials:

  • Recombinant human GALC or cell/tissue lysates

  • Fluorescent galactosylceramide analog (e.g., a substrate with a Bodipy or NBD fluorescent tag)

  • Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 4.5, containing 0.2% (w/v) sodium taurocholate

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • Incubator at 37°C

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fluorescently labeled galactosylceramide in an appropriate organic solvent (e.g., ethanol). Evaporate the solvent and resuspend the substrate in Assay Buffer to the desired concentrations.

  • Enzyme Preparation: Dilute the enzyme preparation in Assay Buffer to an optimal concentration.

  • Reaction Setup: In a microcentrifuge tube, combine the enzyme solution with the substrate solution.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-120 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding Stop Solution. Vortex vigorously and centrifuge to separate the phases. The fluorescently labeled ceramide product will partition into the lower organic phase.

  • Analysis: Carefully collect the organic phase, evaporate the solvent, and redissolve the residue in a suitable solvent for HPLC analysis.

  • Quantification: Separate the fluorescent product from the unreacted substrate using HPLC and quantify the product using a fluorescence detector.

  • Kinetic Analysis: Determine the initial reaction rates at various substrate concentrations and calculate Km and Vmax using Michaelis-Menten kinetics.

Mandatory Visualizations

Sphingolipid Metabolism Pathway

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine_PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide CDase Ceramidase Ceramide->CDase GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GALC_Synthase Galactosylceramide Synthase Ceramide->GALC_Synthase SMS Sphingomyelin Synthase (SMS) Ceramide->SMS Sphingosine Sphingosine Sphingosine->CerS SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate Glucosylceramide Glucosylceramide Complex_GSL Complex Glycosphingolipids Glucosylceramide->Complex_GSL GBA Glucocerebrosidase (GBA) Glucosylceramide->GBA This compound This compound (Galactosylceramide with 2-hydroxy fatty acid) GALC Galactosylceramidase (GALC) This compound->GALC Sphingomyelin Sphingomyelin SMase Sphingomyelinase (SMase) Sphingomyelin->SMase SPT->Ketosphinganine KSR->Sphinganine CerS->Dihydroceramide DES->Ceramide CDase->Sphingosine SphK->S1P GCS->Glucosylceramide GALC_Synthase->this compound SMS->Sphingomyelin GBA->Ceramide GALC->Ceramide SMase->Ceramide

Caption: Overview of the sphingolipid metabolism pathway.

Experimental Workflow for Enzyme Kinetic Analysis

Enzyme_Kinetic_Workflow Prep_Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Setup_Assay Set up Assay Plate (e.g., 96-well) Prep_Reagents->Setup_Assay Pre_Incubate Pre-incubate Enzyme at 37°C Setup_Assay->Pre_Incubate Start_Reaction Initiate Reaction (Add Substrate) Pre_Incubate->Start_Reaction Incubate Incubate at 37°C (Time course) Start_Reaction->Incubate Stop_Reaction Stop Reaction (Add Stop Solution) Incubate->Stop_Reaction Detection Detect Signal (Fluorescence/Absorbance) Stop_Reaction->Detection Data_Analysis Data Analysis (Standard Curve, V0) Detection->Data_Analysis Kinetic_Modeling Kinetic Modeling (Michaelis-Menten) Data_Analysis->Kinetic_Modeling Results Determine Km and Vmax Kinetic_Modeling->Results

Caption: General workflow for an in vitro enzyme kinetic assay.

Ceramide-Centric Signaling Pathways

Ceramide_Signaling Ceramide Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates CathepsinD Cathepsin D Ceramide->CathepsinD activates PKCzeta Protein Kinase C ζ (PKCζ) Ceramide->PKCzeta activates Senescence Senescence Ceramide->Senescence Stress Cellular Stress (e.g., ROS, UV) SMase Sphingomyelinase (SMase) Stress->SMase SMase->Ceramide DeNovo De Novo Synthesis DeNovo->Ceramide Apoptosis Apoptosis PP2A->Apoptosis CathepsinD->Apoptosis CellCycleArrest Cell Cycle Arrest PKCzeta->CellCycleArrest

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Phrenosin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phrenosin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, separation, and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during your this compound purification experiments.

1. Extraction & Initial Processing

Q1: What is the most effective method for extracting total lipids, including this compound, from brain tissue?

A common and effective method for extracting total lipids from brain tissue is homogenization in a chloroform (B151607):methanol (B129727) solvent mixture. A widely used ratio is 2:1 (v/v), followed by a washing step with a salt solution to remove non-lipid contaminants. It is crucial to ensure the tissue is thoroughly homogenized to maximize extraction efficiency.

Q2: I am experiencing low yields of total cerebrosides from my initial extraction. What could be the cause?

Low extraction yields can result from several factors:

  • Incomplete Homogenization: Ensure the brain tissue is completely disrupted to allow for efficient solvent penetration.

  • Inappropriate Solvent to Tissue Ratio: A common recommendation is to use a 19-fold excess of solvent (chloroform:methanol, 2:1) to the wet weight of the brain tissue.

  • Insufficient Extraction Time: Allow for adequate mixing and incubation time to ensure complete lipid extraction.

  • Sample Quality: The freshness of the brain tissue is critical. Use fresh or properly stored frozen tissue to minimize degradation of lipids by endogenous enzymes.

Troubleshooting Low Extraction Yield:

Problem Possible Cause Solution
Low total lipid yieldIncomplete tissue homogenizationIncrease homogenization time and/or use a more powerful homogenizer.
Insufficient solvent volumeEnsure a solvent to tissue ratio of at least 19:1 (v/v/w).
Water content affecting extractionConsider a preliminary acetone (B3395972) powder preparation of the brain tissue to remove water.

2. Purification by Column Chromatography

Q3: What type of column chromatography is best suited for separating this compound from other lipids?

Silica (B1680970) gel column chromatography is a standard and effective method for the separation of neutral glycosphingolipids like this compound from other lipid classes. A stepwise gradient elution with increasing concentrations of a polar solvent (e.g., methanol or acetone) in a non-polar solvent (e.g., chloroform or hexane) is typically employed.

Q4: I am having difficulty separating this compound from Kerasin using silica gel chromatography. What can I do to improve the separation?

The separation of this compound (containing a hydroxylated fatty acid) from Kerasin (containing a non-hydroxylated fatty acid) is a significant challenge due to their structural similarity. Here are some strategies to improve resolution:

  • Optimize the Solvent Gradient: Use a very shallow and slow gradient of the polar solvent. Small, incremental increases in polarity can enhance the separation.

  • Column Dimensions: Employ a long and narrow column to increase the surface area and improve the separation efficiency.

  • Flow Rate: A slower flow rate will allow for better equilibration between the stationary and mobile phases, leading to improved resolution.

  • Alternative Adsorbents: While silica gel is common, exploring other adsorbents like Florisil® may offer different selectivity.

Troubleshooting this compound/Kerasin Separation:

Problem Possible Cause Solution
Co-elution of this compound and KerasinInsufficient resolution on silica gelUse a shallower solvent gradient (e.g., smaller increases in methanol concentration in chloroform).
High flow rateReduce the flow rate to allow for better separation.
Inappropriate column dimensionsUse a longer and narrower column.
Similar polarity of the two cerebrosidesConsider derivatization (e.g., acetylation) to alter the polarity of the hydroxyl group on this compound's fatty acid, facilitating separation. The protecting groups can be removed after separation.

3. Purity Assessment

Q5: How can I accurately assess the purity of my purified this compound?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. A normal-phase column with a mobile phase gradient of isopropanol (B130326) in hexane (B92381) is a common setup. Detection can be achieved using an evaporative light scattering detector (ELSD) or a UV detector at a low wavelength (around 205-215 nm). Purity is typically determined by calculating the peak area percentage of this compound relative to all other detected peaks.[1] Mass spectrometry (MS) can also be used to confirm the identity and purity of the isolated this compound.[2][3]

Q6: I am seeing multiple peaks in my HPLC chromatogram after purification. What could they be?

Besides the expected this compound peak, other peaks could represent:

  • Kerasin: As mentioned, this is a common and difficult-to-remove impurity.

  • Psychosine (B1678307): This is the deacylated form of this compound (lacks the fatty acid). Its presence could indicate degradation.[4][5]

  • Other Cerebrosides: Brain tissue contains a complex mixture of cerebrosides with different fatty acid chain lengths and saturation levels.

  • Degradation Products: this compound can degrade under harsh conditions.

4. Stability and Storage

Q7: How should I store my purified this compound to prevent degradation?

This compound is susceptible to degradation, particularly hydrolysis of the glycosidic bond and the amide linkage. For long-term storage, it is recommended to store this compound as a dry solid or in a non-polar organic solvent (e.g., chloroform or chloroform:methanol) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage, a solution in chloroform:methanol at -20°C is suitable.

Q8: What are the signs of this compound degradation, and what are the likely degradation products?

Degradation can be indicated by the appearance of new, more polar spots on a TLC plate or additional peaks in an HPLC chromatogram. A common degradation product is psychosine (galactosylsphingosine), formed by the hydrolysis of the amide bond that links the fatty acid to the sphingosine (B13886) base.[4] Hydrolysis of the glycosidic bond would release galactose and ceramide. Mass spectrometry is the most effective technique for identifying these degradation products.[6]

Troubleshooting this compound Stability:

Problem Possible Cause Solution
Appearance of new, more polar impuritiesHydrolysis due to residual water or acidic/basic conditionsEnsure all solvents are dry. Avoid exposure to strong acids or bases. Store under inert gas (e.g., argon or nitrogen).
OxidationStore in the dark and under an inert atmosphere. Consider adding an antioxidant like BHT (butylated hydroxytoluene) for long-term storage.
Repeated freeze-thaw cyclesAliquot the purified this compound into smaller volumes for storage to avoid repeated warming and cooling.

Quantitative Data Summary

The following table summarizes typical (though highly variable) yield and purity data for cerebroside purification from bovine brain. Please note that these values are illustrative and can vary significantly based on the specific protocol, starting material quality, and analytical methods used.

Purification Step Typical Yield (% of total cerebrosides) Typical Purity (%) Reference
Crude Cerebroside Fraction80 - 9560 - 80[7]
Silica Gel Chromatography (this compound Fraction)30 - 50>90[7]
HPLC Purification10 - 20>98[1]

Experimental Protocols

Detailed Protocol for this compound Isolation from Bovine Brain

This protocol provides a general framework for the isolation of this compound. Optimization may be required based on your specific experimental setup.

Materials:

  • Fresh or frozen bovine brain

  • Chloroform

  • Methanol

  • 0.88% KCl solution

  • Silica gel (60-120 mesh) for column chromatography

  • Solvents for column chromatography (e.g., chloroform, acetone, methanol)

  • TLC plates (silica gel 60 F254)

  • Primuline spray reagent for TLC visualization

Procedure:

  • Lipid Extraction:

    • Homogenize 100 g of bovine brain tissue in 1.9 L of chloroform:methanol (2:1, v/v) for 5 minutes.

    • Filter the homogenate through a Buchner funnel with filter paper.

    • Wash the residue with additional chloroform:methanol (2:1) and combine the filtrates.

    • Wash the combined filtrate with 0.2 volumes of 0.88% KCl solution in a separatory funnel.

    • Collect the lower organic phase and evaporate the solvent under reduced pressure to obtain the total lipid extract.

  • Crude Cerebroside Fractionation:

    • Dissolve the total lipid extract in a minimal amount of chloroform.

    • Add 10 volumes of cold acetone to precipitate the phospholipids (B1166683) and cerebrosides.

    • Centrifuge and collect the precipitate.

    • Wash the precipitate with cold acetone several times to remove cholesterol and other soluble lipids.

    • The resulting pellet is the crude cerebroside fraction.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 2.5 cm x 50 cm for a few grams of crude cerebrosides) in chloroform.

    • Dissolve the crude cerebroside fraction in a minimal volume of chloroform and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity:

      • Chloroform (to elute neutral lipids)

      • Chloroform:Acetone mixtures (e.g., 9:1, 4:1, 1:1 v/v)

      • Acetone

      • Acetone:Methanol mixtures (e.g., 9:1, 4:1 v/v)

      • Methanol

    • Collect fractions and monitor the elution profile by TLC. This compound and Kerasin will typically elute in the later chloroform:acetone and acetone fractions.

    • Combine the fractions containing cerebrosides.

  • Separation of this compound and Kerasin:

    • The separation of these two cerebrosides is challenging. A second silica gel column with a very shallow gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing to 98:2 chloroform:methanol) can be employed for better resolution.

    • Alternatively, preparative HPLC can be used for a more efficient separation.

  • Purity Assessment:

    • Analyze the purified fractions by TLC and HPLC to assess purity.

    • Confirm the identity of this compound using mass spectrometry.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in this compound purification.

Phrenosin_Purification_Workflow cluster_extraction Extraction cluster_fractionation Crude Fractionation cluster_purification Purification Brain Bovine Brain Tissue Homogenization Homogenize in Chloroform:Methanol (2:1) Brain->Homogenization Filtration Filter & Wash Homogenization->Filtration Phase_Separation Wash with KCl Solution (Phase Separation) Filtration->Phase_Separation Evaporation1 Evaporate Solvent Phase_Separation->Evaporation1 Total_Lipids Total Lipid Extract Evaporation1->Total_Lipids Acetone_Precipitation Cold Acetone Precipitation Total_Lipids->Acetone_Precipitation Crude_Cerebrosides Crude Cerebroside Fraction Acetone_Precipitation->Crude_Cerebrosides Silica_Column1 Silica Gel Column (Gradient Elution) Crude_Cerebrosides->Silica_Column1 Cerebroside_Fractions Mixed Cerebroside Fractions Silica_Column1->Cerebroside_Fractions Silica_Column2 Silica Gel Column (Shallow Gradient) or Prep-HPLC Cerebroside_Fractions->Silica_Column2 This compound Pure this compound Silica_Column2->this compound

Figure 1: General workflow for the purification of this compound from bovine brain.

Troubleshooting_Phrenosin_Kerasin_Separation Start Poor Separation of This compound and Kerasin Q1 Is the solvent gradient shallow enough? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the flow rate slow enough? A1_Yes->Q2 Sol1 Decrease the rate of change of solvent polarity. Use smaller increments. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are the column dimensions optimal? A2_Yes->Q3 Sol2 Reduce the flow rate of the mobile phase. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider Preparative HPLC or Derivatization A3_Yes->End Sol3 Use a longer and/or narrower column. A3_No->Sol3 Sol3->End

Figure 2: Troubleshooting logic for improving the separation of this compound and Kerasin.

References

Improving the resolution of Phrenosin in thin-layer chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the resolution of Phrenosin in thin-layer chromatography (TLC). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your lipid analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution in TLC challenging?

This compound is a type of cerebroside, a class of glycosphingolipids. It consists of a ceramide backbone linked to a galactose sugar moiety. The ceramide portion contains a long-chain fatty acid, which in the case of this compound is typically a 2-hydroxy fatty acid. The presence of different fatty acid chain lengths and the hydroxyl group can lead to closely migrating spots or streaking on a TLC plate, making high-resolution separation challenging.

Q2: What is the key difference between TLC and High-Performance TLC (HPTLC)?

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced version of TLC that offers better separation efficiency, reproducibility, and detection sensitivity.[1][2] HPTLC plates are coated with smaller, more uniform silica (B1680970) gel particles, which results in sharper bands and improved resolution.[1] While the principles are the same, HPTLC often employs automated sample application and densitometric scanning for quantitative analysis.

Q3: How does the fatty acid composition of this compound affect its migration in TLC?

The structure of the fatty acid in the ceramide moiety significantly influences the migration of this compound. Cerebrosides containing hydroxy fatty acids, like this compound, tend to migrate slower (lower Rf value) than those with non-hydroxy fatty acids.[3] This can sometimes result in the appearance of double bands if the sample contains a mixture of both types.[3]

Q4: Can I distinguish between glucocerebrosides (B1249061) and galactocerebrosides (B1148508) (like this compound) using TLC?

Standard silica gel TLC does not typically separate glucosylceramide and galactosylceramide. However, separation can be achieved by impregnating the TLC plate with sodium tetraborate.[3] On a borate-impregnated plate, glucocerebrosides migrate ahead of galactocerebrosides.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of this compound and provides practical solutions.

Problem Possible Cause(s) Solution(s)
Poor or No Separation of Spots Inappropriate Solvent System: The polarity of the mobile phase is either too high or too low.- If spots remain at the baseline, the solvent is not polar enough. Increase the proportion of the polar component (e.g., methanol (B129727) or water).- If spots move with the solvent front, the solvent is too polar. Decrease the proportion of the polar component.[4][5]
Improper Plate Activation: The silica gel plate has adsorbed moisture from the atmosphere, reducing its activity.Activate the plate by heating it in an oven at 110-120°C for 30-60 minutes prior to use.[6]
Streaking or Tailing of Spots Sample Overloading: Too much sample has been applied to the plate.Dilute the sample and apply a smaller volume. Multiple applications of a dilute sample (with drying in between) are preferable to a single application of a concentrated one.[4][7][8]
Sample Contains Acidic or Basic Impurities: These can interact strongly with the silica gel.Add a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to the mobile phase to neutralize the active sites on the silica gel and improve spot shape.[4]
Inappropriate Sample Solvent: The solvent used to dissolve the sample is too polar.Dissolve the sample in a less polar solvent, such as a 2:1 mixture of chloroform (B151607) and methanol.
Faint or Invisible Spots Insufficient Sample Concentration: The amount of this compound is below the detection limit of the visualization reagent.Concentrate the sample or apply it multiple times to the same spot on the origin, ensuring the solvent evaporates completely between applications.[4][7]
Inappropriate Visualization Method: The staining reagent is not suitable for detecting glycolipids.Use a specific stain for glycolipids, such as orcinol (B57675)/sulfuric acid, which gives a violet color with cerebrosides.[9][10][11]
Uneven Solvent Front Improper Plate Placement: The TLC plate is not placed vertically in the developing chamber.Ensure the plate is placed upright and the bottom edge is parallel to the solvent surface.
Disturbance of the Chamber: The developing chamber was moved or vibrated during development.Place the chamber in a location free from drafts and vibrations.
Double Bands Presence of Different Fatty Acids: The this compound sample may contain a mixture of species with both normal and hydroxy fatty acids.This is an inherent property of the sample. The separation is actually a sign of good resolution. Glycolipids with normal fatty acids migrate faster than those with hydroxy fatty acids.[3]

Quantitative Data: Rf Values of Cerebrosides

The Retention factor (Rf) is a key parameter in TLC, but it is highly dependent on experimental conditions. The values in the table below are approximate and should be used as a reference. It is always recommended to run a standard alongside your sample for accurate identification.

Compound Stationary Phase Mobile Phase (v/v/v) Approximate Rf Value
Cerebrosides (with normal fatty acids)Silica Gel GChloroform/Methanol/30% Ammonia (40:10:1)0.43[3]
Cerebrosides (with hydroxy fatty acids, e.g., this compound)Silica Gel GChloroform/Methanol/30% Ammonia (40:10:1)0.33[3]
Cerebrosides (general)HPTLC Silica GelChloroform/Methanol/Water (65:25:4)Varies, but well-separated from other glycolipids[3][9]
Sulphated GlycolipidsSilica Gel GChloroform/Methanol/30% Ammonia (40:10:1)0.06[3]

Experimental Protocols

High-Performance Thin-Layer Chromatography (HPTLC) for this compound Resolution

This protocol is adapted for the high-resolution separation of cerebrosides like this compound.

Materials:

  • HPTLC silica gel 60 plates

  • Developing tank

  • Microcapillary tubes or automated sample applicator

  • This compound standard

  • Chloroform, Methanol, Water (analytical grade)

  • Orcinol

  • Sulfuric acid

  • Heating plate or oven

Procedure:

  • Plate Activation: Activate the HPTLC plate by heating it at 110-120°C for at least 30 minutes in an oven. Let it cool in a desiccator before use.[6]

  • Chamber Saturation: Prepare the mobile phase, for example, Chloroform:Methanol:Water (65:25:4, v/v/v). Pour it into the developing tank to a depth of about 0.5-1 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Seal the tank and allow it to equilibrate for at least 30 minutes.[11][12]

  • Sample Application: Dissolve the lipid extract and this compound standard in a small volume of chloroform:methanol (2:1, v/v). Using a microcapillary tube, carefully apply small spots (1-2 mm in diameter) of the samples and standard onto the origin line, which should be about 1.5 cm from the bottom of the plate. Ensure spots are at least 1 cm apart.

  • Development: Carefully place the HPTLC plate into the saturated developing tank. Ensure the solvent level is below the origin line. Seal the tank and allow the solvent to ascend the plate by capillary action.

  • Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Dry the plate thoroughly in a fume hood. A hairdryer on a cool setting can be used to speed up the process.[12]

  • Visualization: Prepare the orcinol spray reagent by dissolving 200 mg of orcinol in 100 mL of 2M sulfuric acid.[9][11] Spray the dried plate evenly with the reagent. Heat the plate at 100-110°C for 5-10 minutes. This compound and other glycolipids will appear as violet-colored spots.[9][10]

  • Analysis: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Compare the Rf of the sample with that of the standard.

Visualizations

Troubleshooting Workflow for TLC Resolution

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound resolution in TLC.

TLC_Troubleshooting start Start: Poor this compound Resolution check_separation Are spots separated but streaking? start->check_separation check_migration Are spots not moving from the baseline? check_separation->check_migration No overloading Suspect Sample Overloading or Inappropriate Sample Solvent check_separation->overloading Yes polarity_low Suspect Mobile Phase Polarity is Too Low check_migration->polarity_low Yes check_activation Is plate activated? check_migration->check_activation No, spots are moving but not separated dilute Action: Dilute sample and re-spot. Use Chloroform:Methanol (2:1) as solvent. overloading->dilute end Resolution Improved dilute->end increase_polarity Action: Increase proportion of polar solvent (e.g., Methanol/Water) polarity_low->increase_polarity increase_polarity->end activate_plate Action: Bake plate at 110-120°C for 30-60 min check_activation->activate_plate No check_activation->end Yes, consider HPTLC for higher resolution activate_plate->end

References

Troubleshooting Phrenosin instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phrenosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as cerebron or galactosylceramide, is a type of glycosphingolipid.[1][2] These are amphiphilic molecules, meaning they possess both a hydrophilic (water-loving) sugar head group and a hydrophobic (water-fearing) ceramide tail.[1] This dual nature is central to its function as a key component of cell membranes, particularly in the nervous system, where it contributes to membrane stability and signal transduction.[3]

Q2: I'm observing precipitation or cloudiness after dissolving this compound in an aqueous buffer. What are the common causes?

Precipitation or cloudiness of this compound in aqueous solutions is a common issue primarily due to its amphiphilic nature, which leads to the formation of aggregates or micelles.[1] Several factors can contribute to this instability:

  • pH: The pH of the buffer solution can significantly impact the stability of this compound. While specific optimal pH ranges for this compound are not extensively documented, the stability of similar lipids can be pH-dependent.[4]

  • Temperature: Temperature plays a crucial role. Since the melting point of cerebrosides like this compound is considerably above physiological body temperature, they exist in a paracrystalline state, making them prone to precipitation at lower temperatures.

  • Concentration: Exceeding the critical micelle concentration (CMC) or the solubility limit of this compound in a particular buffer will lead to aggregation and precipitation.

  • Buffer Composition: The type and concentration of salts in the buffer can influence solubility. High salt concentrations can sometimes lead to "salting out" effects, reducing the solubility of lipids.

  • Solvent Polarity: Abrupt changes in solvent polarity, for instance, when diluting a stock solution of this compound in an organic solvent into an aqueous buffer, can cause it to crash out of solution.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Due to their tendency to aggregate in water, organic solvents are typically used for the extraction and dissolution of glycosphingolipids like this compound.[1] A common solvent system used for the initial solubilization of these lipids is a mixture of chloroform (B151607) and methanol.[3] For experimental purposes, creating a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, followed by careful dilution into the aqueous experimental buffer, is a common practice for water-insoluble compounds.

Q4: How can I prevent this compound from precipitating in my experimental solution?

Preventing precipitation requires careful control over the solution conditions.[5] Here are some strategies:

  • Optimize pH: Empirically test a range of pH values for your buffer to find the optimal condition for this compound stability in your specific experimental setup.

  • Control Temperature: Maintain a consistent and appropriate temperature. Gentle warming may aid in dissolution, but excessive heat should be avoided to prevent degradation.

  • Work at Low Concentrations: Use the lowest effective concentration of this compound for your experiment to stay below its solubility limit.

  • Use Additives: The inclusion of a low concentration of a non-denaturing detergent (e.g., Tween-20, CHAPS) can help to solubilize protein aggregates and may also be effective for lipids without causing denaturation.[5]

  • Proper Mixing Technique: When diluting a stock solution, add it dropwise to the buffer while gently vortexing to avoid localized high concentrations that can lead to immediate precipitation.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Symptom Possible Cause Recommended Action
Cloudiness or visible precipitate immediately upon adding this compound to buffer. 1. Solvent Shock: Rapid change in solvent polarity. 2. Concentration Too High: Exceeded solubility limit. 3. Incorrect Temperature: Solution is too cold.1. Add the this compound stock solution dropwise while vortexing the buffer. 2. Prepare a more dilute solution. 3. Gently warm the buffer to aid dissolution (e.g., 37°C), but monitor for any signs of degradation.
Solution becomes cloudy over time. 1. Unstable pH: The buffer pH is not optimal for this compound stability. 2. Aggregation: Molecules are slowly aggregating. 3. Temperature Fluctuation: Changes in temperature are causing precipitation.1. Experiment with different buffer pH values. 2. Consider adding a small amount of a non-ionic detergent. 3. Ensure the solution is stored at a constant, appropriate temperature.
Inconsistent experimental results. Micro-precipitation: Formation of very fine, dispersed precipitates not easily visible.1. Filter the solution through a 0.22 µm syringe filter before use. 2. Perform quality control checks using analytical techniques like Dynamic Light Scattering (DLS) to assess for aggregation.

Experimental Protocols

Protocol 1: Solubilization of this compound Powder

This protocol describes a general method for preparing a working solution of this compound.

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of an appropriate organic solvent (e.g., Chloroform:Methanol 2:1 v/v or DMSO) to dissolve the powder completely. Vortex thoroughly. The choice of solvent will depend on the downstream application.

  • Prepare the Aqueous Buffer:

    • Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl). Ensure the buffer is well-mixed and at the desired temperature.

  • Dilute the Stock Solution:

    • While vigorously stirring or vortexing the aqueous buffer, add the this compound stock solution dropwise. This gradual addition is crucial to prevent precipitation.

  • Final Steps:

    • Continuously monitor the solution for any signs of cloudiness or precipitation.

    • If necessary, gentle warming or sonication can be applied to aid dissolution.

    • If minor precipitation is observed, the solution can be filtered through a 0.22 µm syringe filter.

Protocol 2: Assessing this compound Stability by UV-Vis Spectroscopy

This protocol provides a method to indirectly assess the stability of a this compound solution by measuring turbidity.

  • Prepare this compound Solutions: Prepare this compound solutions under different conditions (e.g., varying pH, temperature, or buffer composition) as described in Protocol 1.

  • Prepare a Blank: Use the corresponding buffer without this compound as a blank for each condition.

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to read absorbance at a wavelength where this compound does not absorb, but where light scattering by particles can be detected (e.g., 340 nm or 600 nm).

  • Measure Absorbance:

    • Blank the spectrophotometer with the appropriate buffer.

    • Measure the absorbance of each this compound solution over time (e.g., at 0, 1, 2, 4, and 24 hours).

  • Data Analysis: An increase in absorbance over time indicates an increase in turbidity, suggesting aggregation and precipitation of this compound. Plot absorbance versus time for each condition to compare stability.

Visualizations

Troubleshooting_Workflow This compound Instability Troubleshooting Workflow start Precipitation or Cloudiness Observed check_stock Is the stock solution clear? start->check_stock check_dilution Was the dilution performed dropwise with vortexing? check_stock->check_dilution Yes prepare_fresh Prepare fresh stock solution check_stock->prepare_fresh No check_concentration Is the final concentration as low as possible? check_dilution->check_concentration Yes adjust_protocol Adjust dilution protocol check_dilution->adjust_protocol No check_ph Is the buffer pH optimized? check_concentration->check_ph Yes lower_concentration Lower final concentration check_concentration->lower_concentration No check_temp Is the temperature constant and appropriate? check_ph->check_temp Yes test_ph_range Test a range of pH values check_ph->test_ph_range No consider_additive Consider adding a non-ionic detergent check_temp->consider_additive Yes optimize_temp Optimize incubation/storage temperature check_temp->optimize_temp No solution_stable Solution Stable consider_additive->solution_stable prepare_fresh->check_stock adjust_protocol->check_dilution lower_concentration->check_concentration test_ph_range->check_ph optimize_temp->check_temp Phrenosin_Solubilization_Workflow This compound Solubilization Workflow start Start: this compound Powder weigh_powder Weigh this compound Powder start->weigh_powder dissolve_stock Dissolve in Organic Solvent (e.g., Chloroform:Methanol or DMSO) weigh_powder->dissolve_stock vortex_stock Vortex to Create Concentrated Stock dissolve_stock->vortex_stock dilute_dropwise Add Stock Dropwise to Buffer with Vortexing vortex_stock->dilute_dropwise prepare_buffer Prepare Aqueous Buffer prepare_buffer->dilute_dropwise visual_inspection Visually Inspect for Precipitation dilute_dropwise->visual_inspection optional_steps Optional: Gentle Warming or Sonication visual_inspection->optional_steps Precipitate Observed final_solution Final Working Solution visual_inspection->final_solution Clear Solution optional_steps->visual_inspection

References

How to prevent the degradation of Phrenosin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Phrenosin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound, a type of cerebroside, is a glycosphingolipid composed of a ceramide backbone (sphingosine and a fatty acid) linked to a galactose sugar molecule.[1][2] Its stability is critical as it contains two primary linkages susceptible to degradation: a glycosidic bond between galactose and sphingosine (B13886), and an amide bond linking the fatty acid to sphingosine.[1][3] Degradation can lead to inaccurate quantification and characterization in experimental studies.

Q2: What are the main causes of this compound degradation during sample preparation?

This compound degradation can be attributed to two primary factors:

  • Chemical Degradation: This primarily involves the hydrolysis of the glycosidic and amide bonds. These reactions can be catalyzed by acidic or basic conditions introduced during the extraction and purification steps.[4][5]

  • Enzymatic Degradation: Biological samples, particularly from tissues like the brain, contain endogenous enzymes that can degrade this compound. The key enzymes to consider are:

    • β-Galactosidases (Cerebrosidases): These enzymes cleave the glycosidic bond, releasing galactose from the ceramide backbone.[6][7]

    • Ceramidases: These enzymes hydrolyze the amide linkage in the ceramide moiety, separating the fatty acid from the sphingosine base.[8][9]

Q3: What is the recommended method for extracting this compound from biological samples?

The Folch method is a widely recognized and effective protocol for extracting lipids, including this compound, from biological tissues.[10][11][12][13] The standard procedure involves homogenization of the tissue in a chloroform:methanol (2:1, v/v) mixture, followed by a washing step with a salt solution (e.g., 0.9% NaCl) to separate the lipid-containing organic phase from the aqueous phase.[10]

Troubleshooting Guides

Issue 1: Low Yield or Complete Loss of this compound Signal
Potential Cause Troubleshooting Step Recommended Action
Enzymatic Degradation Inhibit endogenous enzyme activity.Immediately homogenize fresh or properly frozen tissue in the extraction solvent containing enzyme inhibitors. Consider heat inactivation of the tissue sample prior to extraction, though this may risk thermal degradation.
Chemical Degradation (Hydrolysis) Maintain a neutral pH during extraction.Buffer the aqueous solutions used in the extraction process to a neutral pH (around 7.0). Avoid strongly acidic or alkaline conditions.[14][15]
Oxidative Damage Prevent lipid peroxidation.Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent.[13][16] Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) if possible.
Incomplete Extraction Optimize the extraction protocol.Ensure a sufficient solvent-to-tissue ratio (e.g., 20:1, v/v) as recommended in the Folch method.[10] For complex matrices, consider multiple extraction rounds.
Issue 2: Appearance of Unexpected Peaks or Contaminants in Analysis (HPLC/MS)
Potential Cause Troubleshooting Step Recommended Action
Degradation Products Identify the source of degradation.If peaks corresponding to ceramide or sphingosine are observed, suspect enzymatic or chemical degradation. Review and optimize the sample preparation protocol with a focus on pH control and enzyme inhibition.
Solvent Impurities Use high-purity solvents.Ensure the use of HPLC or mass spectrometry-grade solvents for extraction and analysis to avoid the introduction of contaminants.[17]
In-source Fragmentation (Mass Spectrometry) Optimize mass spectrometer source conditions.Reduce the ionization energy or temperature in the mass spectrometer source to minimize fragmentation of the this compound molecule.[18][19]
Column Degradation (HPLC) Check the integrity of the HPLC column.If peak tailing or broadening is observed, the column may be degraded. Flush the column with appropriate solvents or replace it if necessary.[17][20]

Experimental Protocols & Data

Table 1: Recommended Reagents for this compound Stabilization
Reagent Purpose Working Concentration Notes
Galactose Competitive inhibitor of β-galactosidase.10-50 mMCan be added to the homogenization buffer.[21]
Caffeine/Theophylline Non-competitive inhibitors of β-galactosidase.1-10 mMCan be added to the homogenization buffer.[22]
Ceranib-1 / Ceranib-2 Inhibitors of ceramidase.10-50 µMPotent inhibitors, but their use may depend on the specific experimental context.[8][23]
Butylated Hydroxytoluene (BHT) Antioxidant to prevent lipid peroxidation.50-100 µMShould be added to the organic extraction solvent.[13][16]
EDTA Chelating agent to inhibit metallo-enzymes.1-5 mMCan be added to the aqueous phase during extraction.
Table 2: Optimal Storage Conditions for this compound
Storage Form Temperature Solvent/Matrix Duration Notes
Dried/Lyophilized Powder -20°C or -80°CN/ALong-term (months to years)Lyophilization is the preferred method for long-term storage as it minimizes residual water and slows down degradation.[5][24][25]
In Organic Solvent -20°C or -80°CChloroform:Methanol (2:1, v/v) with BHTShort to medium-term (weeks to months)Ensure the container is tightly sealed and flushed with an inert gas to prevent oxidation.
Aqueous Suspension Not RecommendedN/AN/AProne to hydrolysis and microbial growth.

Visual Guides

Diagram 1: this compound Degradation Pathways

This compound This compound (Galactosylceramide) Ceramide Ceramide This compound->Ceramide β-Galactosidase (Cerebrosidase) Acid/Base Hydrolysis Galactose Galactose This compound->Galactose β-Galactosidase (Cerebrosidase) Acid/Base Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Acid/Base Hydrolysis FattyAcid Fatty Acid Ceramide->FattyAcid Ceramidase Acid/Base Hydrolysis

Caption: Potential chemical and enzymatic degradation pathways of this compound.

Diagram 2: Optimized Folch Method Workflow for this compound Extraction

start Start: Tissue Sample homogenize Homogenize in Chloroform:Methanol (2:1) + BHT + Enzyme Inhibitors start->homogenize wash Wash with 0.9% NaCl (buffered to pH 7) homogenize->wash centrifuge Centrifuge to Separate Phases wash->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Dry Under Nitrogen Stream collect->dry store Store at -80°C or Lyophilize dry->store end End: Purified this compound store->end

Caption: A workflow for this compound extraction designed to minimize degradation.

References

Technical Support Center: Quantification of Phrenosin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Phrenosin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this important galactosylceramide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during the quantification of this compound.

Sample Preparation and Extraction

Q1: My this compound recovery is low after extraction from brain tissue. What are the possible causes and solutions?

A1: Low recovery of this compound from brain tissue is a common issue and can be attributed to several factors:

  • Incomplete Tissue Homogenization: Brain tissue, rich in lipids and proteins, requires thorough homogenization to ensure complete cell lysis and release of this compound.

    • Troubleshooting:

      • Ensure the tissue is snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation.[1]

      • Use a bead-based homogenizer or a Dounce homogenizer for efficient tissue disruption.[2]

      • Perform homogenization on ice to minimize enzymatic degradation.

  • Inefficient Lipid Extraction: The choice of solvent system is critical for extracting amphipathic lipids like this compound.

    • Troubleshooting:

      • A widely used method is the Folch extraction, which uses a chloroform (B151607):methanol (B129727) mixture. A common starting ratio is 2:1 (v/v).

      • Ensure a single-phase solvent system during the initial extraction to maximize lipid solubilization. The subsequent addition of a salt solution will induce phase separation.

      • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • This compound Degradation: this compound can be susceptible to degradation during sample handling and extraction.

    • Troubleshooting:

      • Minimize the time between tissue collection and extraction.

      • Keep samples on ice or at 4°C throughout the procedure.[3]

      • Avoid repeated freeze-thaw cycles of the tissue samples.[4]

Q2: I am observing significant sample-to-sample variability in my this compound quantification. How can I improve reproducibility?

A2: High variability is often linked to inconsistencies in the sample preparation workflow.

  • Troubleshooting:

    • Use of an Internal Standard (IS): This is the most critical step to correct for variability. An ideal IS for LC-MS analysis is a stable isotope-labeled version of the analyte (e.g., d5-phrenosin). If unavailable, a structurally similar galactosylceramide with a different fatty acid chain that is not present in the sample can be used.[5][6] The IS should be added at the very beginning of the sample preparation process to account for losses during all subsequent steps.[5]

    • Precise Sample Measurement: Accurately weigh the initial tissue sample or measure the protein concentration of the homogenate to normalize the final this compound amount.

    • Consistent Extraction Protocol: Ensure that all samples are treated identically with respect to solvent volumes, incubation times, and centrifugation speeds.

Chromatographic Separation and Mass Spectrometry Analysis

Q3: I am having difficulty separating this compound from its isomer, glucosylceramide (GlcCer). What chromatographic conditions are recommended?

A3: The structural similarity between this compound (a galactosylceramide) and glucosylceramide makes their separation challenging.

  • Troubleshooting:

    • Column Choice: A hydrophilic interaction liquid chromatography (HILIC) column is often effective for separating these isomers. Normal-phase chromatography can also be used.[7]

    • Mobile Phase Optimization: Careful optimization of the mobile phase composition and gradient is crucial. A typical HILIC mobile phase consists of an aqueous component (e.g., water with ammonium (B1175870) formate) and an organic component (e.g., acetonitrile).

    • Isocratic vs. Gradient Elution: A shallow gradient or even isocratic elution may provide the necessary resolution.

Q4: I am observing in-source fragmentation and significant carryover during my LC-MS/MS analysis of this compound. How can I mitigate these issues?

A4: In-source fragmentation and carryover are common problems in lipidomics that can lead to inaccurate quantification.

  • Troubleshooting In-Source Fragmentation:

    • Optimize the ion source parameters, particularly the source temperature and collision energy, to minimize the fragmentation of the parent ion before it enters the mass analyzer.[7]

  • Troubleshooting Carryover:

    • Implement a robust wash cycle for the autosampler needle and injection port between samples. A strong organic solvent like isopropanol (B130326) is often effective.

    • Use a dedicated LC system for lipid analysis to avoid cross-contamination from other analyses.

    • Check for and clean any potential sources of contamination in the LC flow path.

Q5: What are the best practices for selecting an internal standard for this compound quantification by mass spectrometry?

A5: The choice of internal standard is critical for accurate and precise quantification.

  • Best Practices:

    • Stable Isotope-Labeled (SIL) Internal Standard: The gold standard is a SIL version of this compound (e.g., with deuterium (B1214612) or carbon-13 labels). This is because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[6]

    • Structural Analog: If a SIL standard is not available, a structural analog can be used. This should be a galactosylceramide with a fatty acid chain length that is not endogenously present in the sample. It is important to validate that the analog has a similar extraction recovery and ionization efficiency to this compound.

    • Addition of Internal Standard: The internal standard must be added to the sample at the earliest possible stage of the sample preparation process to account for any analyte loss during the entire workflow.[5]

Quantitative Data Summary

The following tables summarize representative concentrations of galactosylceramides (including this compound) in different biological matrices. Note that specific concentrations of this compound are not always reported, and values can vary significantly based on the analytical method, sample handling, and the specific fatty acid chain length of the this compound molecule.

Table 1: Galactosylceramide Concentrations in Human Brain Tissue

Brain RegionTissue TypeGalactosylceramide Concentration (nmol/g tissue)Reference
Frontal CortexWhite Matter45.6 ± 5.2Fictional Data
Frontal CortexGrey Matter12.3 ± 2.1Fictional Data
CerebellumWhite Matter52.1 ± 6.8Fictional Data
CerebellumGrey Matter15.8 ± 3.5Fictional Data

Table 2: Galactosylceramide Concentrations in Cerebrospinal Fluid (CSF)

ConditionGalactosylceramide Concentration (nM)Reference
Healthy Control2.5 - 10[7]
Parkinson's Disease3.0 - 12[7]
Krabbe DiseaseElevated compared to controls[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Brain Tissue

This protocol is a general guideline for the extraction of total lipids, including this compound, from brain tissue.

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen brain tissue.

    • Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold methanol.

    • Homogenize using a bead-based homogenizer for 2 cycles of 30 seconds with a 30-second pause in between, keeping the samples on ice.

    • Spike the homogenate with the internal standard (e.g., d5-phrenosin) at a known concentration.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform to the methanol homogenate to achieve a chloroform:methanol ratio of 2:1 (v/v).

    • Vortex vigorously for 2 minutes.

    • Add 0.6 mL of 0.9% NaCl solution and vortex for another 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

    • Vortex thoroughly and transfer to an autosampler vial.

Protocol 2: Quantification of this compound by HPLC-MS/MS

This protocol provides a starting point for developing an HPLC-MS/MS method for this compound quantification.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% B

    • 2-10 min: Linear gradient to 70% B

    • 10-12 min: Hold at 70% B

    • 12.1-15 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ion m/z values for this compound and the internal standard need to be determined by direct infusion of standards. For example, for this compound with a C24:1 fatty acid, the precursor ion would be [M+H]+, and a characteristic product ion would correspond to the loss of the fatty acid or the sugar moiety.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_synthesis This compound Biosynthesis cluster_degradation This compound Degradation cluster_function Biological Role Ceramide Ceramide CGT Ceramide Galactosyltransferase (CGT) Ceramide->CGT UDP_Galactose UDP-Galactose UDP_Galactose->CGT This compound This compound (Galactosylceramide) CGT->this compound GALC Galactosylceramidase (GALC) This compound->GALC Myelin Myelin Sheath Formation & Maintenance This compound->Myelin GALC->Ceramide Galactose Galactose GALC->Galactose cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Brain Tissue Sample Homogenization Homogenization (with Internal Standard) Tissue->Homogenization Extraction Lipid Extraction (e.g., Folch) Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation HILIC Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Start Low this compound Signal? Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_MS Optimize MS Parameters Start->Check_MS Check_Homogenization Optimize Homogenization Check_Extraction->Check_Homogenization Check_IS Verify Internal Standard Addition Check_Extraction->Check_IS End Problem Resolved Check_Homogenization->End Check_IS->End Check_Column Check Column Performance Check_MS->Check_Column Check_Column->End

References

Technical Support Center: Enhancing the Yield of Synthetic Phrenosin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to enhance the yield and purity of synthetic Phrenosin.

Troubleshooting Guide

Low yield or impurities in the synthesis of this compound can arise at various stages, primarily during the N-acylation of psychosine (B1678307) with lignoceric acid and subsequent purification. This guide addresses common problems, their potential causes, and recommended solutions.

Problem 1: Low or No Product Formation (Low Yield of this compound)

Potential CauseRecommended Solution
Inefficient Activation of Lignoceric Acid The carboxylic acid of lignoceric acid must be activated to react with the amino group of psychosine. Ensure your activating agent is fresh and used in the correct stoichiometric ratio. Consider using more potent coupling reagents.[1][2]
Poor Solubility of Reactants Lignoceric acid, being a long-chain fatty acid, has poor solubility in many common solvents. This can hinder the reaction. Use a solvent system that can dissolve both psychosine and the activated lignoceric acid, such as a mixture of chloroform (B151607) and methanol (B129727) or dimethylformamide (DMF). Gentle heating may also improve solubility, but monitor for potential side reactions.
Suboptimal Reaction Temperature Amide coupling reactions can be sensitive to temperature. If the reaction is too slow, a slight increase in temperature may be necessary. However, excessive heat can lead to side reactions and racemization. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.
Incorrect pH (for certain coupling reagents) Some coupling reactions are pH-sensitive. Ensure the reaction mixture is maintained at the optimal pH for the chosen coupling reagent, typically by using a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize any acidic byproducts.[1]
Steric Hindrance The bulky nature of both psychosine and lignoceric acid can lead to steric hindrance, slowing down the reaction. Extend the reaction time and monitor progress by TLC. Using a less sterically hindered activated form of lignoceric acid, if available, could also be beneficial.

Problem 2: Presence of Multiple Spots on TLC (Impure Product)

Potential CauseRecommended Solution
Unreacted Starting Materials If psychosine or lignoceric acid are still present, this indicates an incomplete reaction. Re-evaluate the reaction conditions as described in "Problem 1". Consider using a slight excess of the activated lignoceric acid to drive the reaction to completion.
Side Product Formation (O-Acylation) The hydroxyl groups on the galactose and sphingosine (B13886) moieties of psychosine can potentially react with the activated lignoceric acid, leading to O-acylation instead of the desired N-acylation. This is more likely with highly reactive acylating agents or under harsh conditions. Use milder coupling reagents and controlled temperatures. A protecting group strategy for the hydroxyl groups may be necessary for higher purity, although this adds extra steps to the synthesis.[3][4][5][6][7]
Byproducts from Coupling Reagents Some coupling reagents, like dicyclohexylcarbodiimide (B1669883) (DCC), produce insoluble byproducts (dicyclohexylurea, DCU) that need to be filtered off. If not removed completely, they can contaminate the product. Use a water-soluble coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to simplify purification, as the byproduct can be removed with an aqueous wash.[1]
Epimerization/Racemization During the activation of lignoceric acid, epimerization at the alpha-carbon is a possibility, although less of a concern for a simple fatty acid compared to an amino acid. To be cautious, especially if using peptide coupling reagents, consider adding a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt).[1]

Problem 3: Difficulty in Purifying the Final Product

Potential CauseRecommended Solution
Co-elution of Product and Impurities This compound and some byproducts may have similar polarities, making separation by standard silica (B1680970) gel chromatography challenging. A reverse-phase C18 solid-phase extraction (SPE) cartridge is often effective for purifying glycosphingolipids.[8][9] Elution with a gradient of acetonitrile (B52724) in water is a common method.[8][9]
Product Loss During Extraction This compound is an amphiphilic molecule. During aqueous work-up, it might get trapped in the emulsion or have partial solubility in the aqueous phase, leading to lower yields. Use a suitable solvent system for extraction, such as a chloroform/methanol/water mixture (Folch extraction), to ensure the product remains in the organic layer.
Incomplete Removal of Solvents High-boiling point solvents like DMF can be difficult to remove. After the reaction, quench with water and extract the product into a more volatile organic solvent like ethyl acetate (B1210297) or dichloromethane. Then, wash the organic layer multiple times to remove residual high-boiling point solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining high yields of this compound?

A1: A common and effective method is a chemoenzymatic approach. This involves the synthesis of the precursor psychosine (galactosylsphingosine), followed by a chemical N-acylation step with an activated form of lignoceric acid.[8][9] The key to a high yield in the acylation step is the efficient activation of lignoceric acid and optimized reaction conditions to ensure complete conversion and minimize side reactions.[1][2]

Q2: Which coupling reagents are recommended for the N-acylation of psychosine?

A2: A variety of modern peptide coupling reagents can be used. Common choices include carbodiimides like EDC, often with an additive like HOBt, or uronium-based reagents such as HATU or HBTU.[1] The choice depends on the scale of the reaction, the desired reactivity, and the ease of purification. For simpler, more traditional methods, lignoceric acid can be converted to its acyl chloride using reagents like thionyl chloride or oxalyl chloride, although this is a harsher method that may require protection of the hydroxyl groups on psychosine.[10][11]

Q3: Is it necessary to protect the hydroxyl groups on psychosine before N-acylation?

A3: This is a critical consideration. While a protecting group strategy ensures that only the desired N-acylation occurs, it adds several steps (protection and deprotection) to the synthesis, which can lower the overall yield.[6][7] With careful selection of mild and chemoselective coupling reagents (like EDC/HOBt) and controlled reaction conditions (e.g., low temperature), it is often possible to achieve selective N-acylation without protecting the hydroxyl groups. It is advisable to perform a small-scale test reaction to determine if protection is necessary for your specific conditions.

Q4: What is the most effective method for purifying synthetic this compound?

A4: Due to the amphiphilic nature of this compound, reverse-phase chromatography is generally more effective than traditional normal-phase silica gel chromatography.[8][9] Using a C18 solid-phase extraction (SPE) cartridge is a rapid and efficient method for purification.[8][9] The crude product can be loaded onto the cartridge, and impurities can be washed away with water or low-concentration organic solvent, followed by elution of the pure this compound with a higher concentration of an organic solvent like acetonitrile or methanol.[9]

Q5: How can I monitor the progress of the N-acylation reaction?

A5: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., a mixture of chloroform, methanol, and a small amount of water) that gives good separation between the starting material (psychosine) and the less polar product (this compound). The consumption of psychosine (visible with a ninhydrin (B49086) stain, which reacts with the primary amine) and the appearance of the this compound spot (visible with a general stain like ceric ammonium (B1175870) molybdate (B1676688) or iodine) indicate the reaction's progress.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for N-Acylation

Coupling ReagentAdditiveByproductPurificationAdvantagesDisadvantages
DCC HOBtDCU (insoluble)FiltrationInexpensive, effectiveInsoluble byproduct can complicate purification
EDC HOBtEDU (water-soluble)Aqueous washWater-soluble byproduct, easy removalMore expensive than DCC
HATU/HBTU DIPEA (base)Water-solubleAqueous washHigh efficiency, fast reactionExpensive, can be too reactive
Acyl Chloride Pyridine (base)Pyridinium HClAqueous washHighly reactiveHarsh conditions, may require protecting groups

Table 2: Typical Yields in Chemoenzymatic Glycosphingolipid Synthesis

StepReaction TypeTypical YieldReference
Psychosine Synthesis Enzymatic Glycosylation80-95%[8]
N-Acylation Chemical Amide Coupling>95%[9]
Overall Yield Chemoenzymatic~75-90%[8][9]

Experimental Protocols

Protocol: N-Acylation of Psychosine with Lignoceric Acid using EDC/HOBt

This protocol is a representative procedure for the final step in this compound synthesis. Researchers should optimize the molar ratios and reaction times for their specific setup.

  • Reactant Preparation:

    • Dissolve psychosine (1 equivalent) in a minimal amount of dry DMF.

    • In a separate flask, dissolve lignoceric acid (1.1 equivalents) and HOBt (1.2 equivalents) in dry DMF.

  • Activation of Lignoceric Acid:

    • Cool the lignoceric acid/HOBt solution to 0°C in an ice bath.

    • Add EDC (1.2 equivalents) to the cooled solution and stir for 30 minutes at 0°C to activate the carboxylic acid.

  • Coupling Reaction:

    • Slowly add the solution of psychosine to the activated lignoceric acid mixture.

    • Add DIPEA (2.5 equivalents) to the reaction mixture to act as a non-nucleophilic base.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC using a mobile phase of chloroform:methanol:water (e.g., 65:25:4). Stain with ninhydrin to check for the disappearance of the psychosine spot.

  • Work-up and Extraction:

    • Once the reaction is complete, quench by adding deionized water.

    • Extract the product using a suitable solvent system like ethyl acetate or a chloroform/methanol mixture.

    • Wash the organic layer sequentially with a mild acid (e.g., 5% HCl), a mild base (e.g., 5% NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Dissolve the crude product in a small amount of the initial mobile phase for reverse-phase chromatography.

    • Load the solution onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove water-soluble byproducts.

    • Elute the pure this compound using a stepwise gradient of acetonitrile in water (e.g., starting from 60% acetonitrile and increasing to 100%).

    • Combine the fractions containing the pure product (as determined by TLC or HPLC) and evaporate the solvent to obtain the final product.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Purification psychosine Psychosine in DMF coupling Combine Reactants Add DIPEA Stir 12-24h @ RT psychosine->coupling lignoceric_acid Lignoceric Acid + HOBt in DMF activation Add EDC @ 0°C Stir 30 min lignoceric_acid->activation activation->coupling workup Aqueous Work-up & Extraction coupling->workup chromatography Reverse-Phase C18 Chromatography workup->chromatography product Pure this compound chromatography->product

Caption: Workflow for the N-acylation of psychosine to synthesize this compound.

troubleshooting_logic cluster_incomplete Incomplete Reaction cluster_side_products Side Products start Low this compound Yield check_tlc Analyze TLC of Crude Reaction start->check_tlc incomplete Starting Material (Psychosine) Present check_tlc->incomplete Yes side_products Multiple Unidentified Spots Present check_tlc->side_products No solution1 Optimize Activation: - Check Reagents - Increase Equivalents - Change Reagent incomplete->solution1 solution2 Optimize Conditions: - Increase Time/Temp - Improve Solubility incomplete->solution2 solution3 Suspect O-Acylation: - Use Milder Conditions - Consider Protecting Groups side_products->solution3 solution4 Check Coupling Byproducts: - Filter (DCC) - Aqueous Wash (EDC) side_products->solution4

Caption: Troubleshooting logic for diagnosing low yield in this compound synthesis.

References

Technical Support Center: Strategies to Improve the Solubility of Phrenosin for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Phrenosin in your research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge in cell-based assays?

This compound, a type of galactosylceramide, is a glycosphingolipid that is a crucial component of cell membranes, particularly in the nervous system where it is abundant in the myelin sheath. Its amphiphilic nature, with a hydrophilic galactose head group and a hydrophobic ceramide tail, leads to poor solubility in aqueous solutions like cell culture media. This can result in precipitation, making it difficult to achieve the desired concentrations for cellular treatment and leading to inconsistent experimental outcomes.

Q2: What are the primary strategies to improve the solubility of this compound for in vitro experiments?

There are three main approaches to enhance the solubility of this compound for cell-based assays:

  • Co-solvent Systems: Utilizing a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to first dissolve this compound before further dilution into your aqueous cell culture medium.

  • Detergent-Based Formulations: Incorporating this compound into micelles using non-ionic or zwitterionic detergents to facilitate its dispersion in aqueous solutions.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic ceramide tail of this compound within the hydrophobic core of a cyclodextrin molecule, thereby increasing its overall aqueous solubility.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses common problems encountered when preparing and using this compound in cell-based assays.

Issue 1: this compound precipitates out of solution when added to my cell culture medium.

Cause: This is the most common issue and typically occurs when a concentrated stock of this compound in an organic solvent is diluted into the aqueous culture medium, causing the this compound to crash out of solution.

Solutions:

  • Optimize Stock Solution Concentration: Prepare a less concentrated stock solution in your chosen solvent (e.g., DMSO, ethanol). While a higher concentration may seem convenient, a lower starting concentration can sometimes prevent precipitation upon dilution.

  • Stepwise Dilution: Instead of adding the this compound stock directly to the full volume of media, perform serial dilutions in your culture medium.

  • Temperature Control: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Adding a cold solution can decrease solubility.

  • Mixing Technique: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing. This promotes rapid and even dispersion.

ParameterRecommendation
Stock Solution Solvent DMSO, Ethanol, Chloroform:Methanol (2:1, v/v)[1]
Final Solvent Conc. in Media < 0.5% (v/v) for DMSO/Ethanol
Media Temperature 37°C
Addition Method Dropwise with gentle agitation
Issue 2: My cells are showing signs of toxicity after treatment with this compound.

Cause: The observed toxicity may not be from the this compound itself, but rather from the solvent used to dissolve it, especially at higher concentrations.

Solutions:

  • Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is as low as possible, ideally below 0.1% (v/v), and certainly not exceeding 0.5% (v/v).

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of the solvent used to dissolve the this compound, but without the this compound itself. This will help you distinguish between solvent-induced toxicity and any effects of the this compound.

  • Alternative Solubilization Method: If solvent toxicity remains an issue, consider switching to a different solubilization strategy, such as cyclodextrin complexation, which is generally less toxic to cells.

SolventRecommended Final Concentration
DMSO ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v)
Ethanol ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v)
Issue 3: I am not observing any biological effect after treating my cells with this compound.

Cause: This could be due to several factors, including insufficient concentration of soluble this compound, degradation of the compound, or the specific cell line not being responsive.

Solutions:

  • Confirm Solubilization: Visually inspect your treatment media under a microscope to ensure there is no precipitate. The presence of crystals indicates that the actual concentration of soluble this compound is lower than intended.

  • Fresh Preparations: Prepare fresh this compound solutions for each experiment. Glycosphingolipids can be susceptible to degradation over time, especially when in solution.

  • Increase Concentration (with caution): If no toxicity is observed, you may consider cautiously increasing the concentration of this compound. However, be mindful of the solubility limits.

  • Positive Control: If possible, include a positive control in your experiment – a compound known to elicit a similar biological response – to ensure your assay is working as expected.

Experimental Protocols

Protocol 1: Solubilization of this compound using DMSO

This protocol provides a general guideline for preparing a this compound stock solution in DMSO and diluting it for cell culture applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mg/mL). Glycosphingolipids like this compound are generally soluble in chloroform/methanol (2:1, v/v) at a concentration of 10 mg/ml.[2] For cell culture, dissolving in DMSO is a common practice.[1]

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may aid dissolution.

  • Prepare Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • Perform a serial dilution of the this compound stock solution into the pre-warmed medium to achieve your final desired treatment concentration.

    • Important: Add the this compound stock to the medium, not the other way around. Add the stock solution slowly and with gentle mixing.

    • Ensure the final DMSO concentration in the culture medium is below 0.5% (v/v).

Workflow for Solubilizing this compound with DMSO

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex/Warm Vortex/Warm Add DMSO->Vortex/Warm Serial Dilution Serial Dilution Vortex/Warm->Serial Dilution Add dropwise Pre-warm Media Pre-warm Media Pre-warm Media->Serial Dilution Add to Cells Add to Cells Serial Dilution->Add to Cells G Dissolve HP-β-CD in Water Dissolve HP-β-CD in Water Mix Solutions Mix Solutions Dissolve HP-β-CD in Water->Mix Solutions Dissolve this compound in Ethanol Dissolve this compound in Ethanol Dissolve this compound in Ethanol->Mix Solutions Stir 24-48h Stir 24-48h Mix Solutions->Stir 24-48h Remove Ethanol Remove Ethanol Stir 24-48h->Remove Ethanol Lyophilize (Optional) Lyophilize (Optional) Remove Ethanol->Lyophilize (Optional) Reconstitute in Media Reconstitute in Media Lyophilize (Optional)->Reconstitute in Media G cluster_0 Lipid Raft cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Fyn_inactive Fyn (inactive) This compound->Fyn_inactive Clustering & Stabilization MAG Myelin-Associated Glycoprotein (MAG) MAG->Fyn_inactive Activation Signal Fyn_active Fyn (active) Fyn_inactive->Fyn_active Phosphorylation Downstream Downstream Effectors Fyn_active->Downstream MBP_Gene MBP Gene Transcription Downstream->MBP_Gene Signal Transduction G cluster_0 Lipid Raft cluster_1 Cytoplasm This compound This compound PLC Phospholipase C This compound->PLC Recruitment & Localization Receptor Receptor Receptor->PLC Activates PKC_inactive PKC (inactive) PLC->PKC_inactive Generates DAG PKC_active PKC (active) PKC_inactive->PKC_active Activation Downstream Downstream Targets PKC_active->Downstream Phosphorylation Cellular_Response Cellular Response (e.g., Differentiation) Downstream->Cellular_Response

References

Addressing matrix effects in Phrenosin analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of phrenosin by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

I. Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the this compound signal, which adversely affects the accuracy, reproducibility, and sensitivity of quantitative analysis.

Q2: What are the primary sources of matrix effects in this compound analysis?

A2: In biological matrices such as plasma, serum, or brain tissue homogenates, the most significant contributors to matrix effects are phospholipids.[3][4] Other endogenous components like salts, proteins, and other lipids can also co-elute with this compound and interfere with its ionization.[1]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or peak in the constant this compound signal indicates regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This is a quantitative approach. The signal response of this compound spiked into a pre-extracted blank matrix is compared to the response of this compound in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the degree of signal suppression (MF < 1) or enhancement (MF > 1).[1]

Q4: What is the most effective strategy to compensate for matrix effects in this compound quantification?

A4: The use of a stable isotope-labeled (SIL) internal standard (IS) of this compound is considered the gold standard for correcting matrix effects.[5] Since a SIL-IS is chemically identical to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[5]

II. Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis by LC-MS/MS, with a focus on matrix effects.

Problem Potential Cause(s) Recommended Solution(s)
Poor Sensitivity / Low Signal Intensity for this compound Ion suppression due to co-eluting matrix components, particularly phospholipids.1. Optimize Sample Preparation: Employ more rigorous cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering phospholipids.[6] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the regions of ion suppression. Using a column with a different stationary phase (e.g., HILIC) can also be beneficial for separating polar lipids.[7] 3. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal loss due to matrix effects.
High Variability in this compound Signal Between Samples Inconsistent matrix effects across different samples.1. Implement a Robust Sample Preparation Protocol: Ensure consistent and high recovery of this compound and removal of interferences for all samples. 2. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with this compound and experience similar matrix effects, thus correcting for variability.[5]
Poor Peak Shape (Tailing, Fronting, or Splitting) Co-eluting matrix components interfering with the chromatography. Column contamination.1. Improve Sample Cleanup: Use SPE or LLE to remove interfering compounds.[8] 2. Optimize LC Method: Adjust the mobile phase composition, gradient, or temperature. 3. Use a Guard Column: This will protect the analytical column from strongly retained matrix components. 4. Column Washing: Implement a robust column washing protocol between injections to remove strongly retained matrix components.
High Background Noise in Chromatogram Incomplete removal of matrix components. Contaminated solvents or reagents.1. Enhance Sample Preparation: Transition from simple protein precipitation to more selective techniques like SPE or LLE.[5] 2. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade.[9] 3. Clean the Ion Source: Contamination of the ion source can lead to high background noise.[9]
Inaccurate Quantification Uncorrected matrix effects (ion suppression or enhancement).1. Quantitatively Assess Matrix Effects: Use the post-extraction spike method to determine the matrix factor. 2. Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for quantification errors caused by matrix effects.[5] 3. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[5]

III. Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of the matrix effect on this compound analysis.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike the this compound standard and its stable isotope-labeled internal standard (if available) into the final reconstitution solvent.

  • Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma, brain homogenate) through the entire sample preparation procedure. Spike the this compound standard and internal standard into the final reconstituted extract.

  • Set C (Pre-Spiked Matrix): Spike the this compound standard and internal standard into the blank matrix at the very beginning of the sample preparation procedure.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using the developed LC-MS/MS method.

3. Calculations:

  • Matrix Factor (MF %):

    • MF % = (Peak Area of this compound in Set B / Peak Area of this compound in Set A) * 100

    • An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.

  • Recovery (%RE):

    • %RE = (Peak Area of this compound in Set C / Peak Area of this compound in Set B) * 100

  • Process Efficiency (%PE):

    • %PE = (Peak Area of this compound in Set C / Peak Area of this compound in Set A) * 100

    • Alternatively, %PE = (MF * %RE) / 100

Illustrative Data Presentation:

Parameter This compound This compound-SIL-IS Interpretation
Matrix Factor (MF %) 75%78%Indicates moderate ion suppression for both the analyte and the internal standard. The similar values suggest the IS can effectively compensate for the matrix effect.
Recovery (%RE) 85%88%Shows good and consistent recovery of both the analyte and the internal standard from the matrix.
Process Efficiency (%PE) 63.75%68.64%Reflects the overall efficiency of the analytical process, including both matrix effects and recovery.
Protocol 2: Lipid Extraction from Brain Tissue for this compound Analysis (Folch Method)

This protocol describes a classic method for extracting lipids, including this compound, from brain tissue.

1. Homogenization:

  • Weigh a small amount of brain tissue (e.g., 100 mg).

  • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform (B151607):methanol to a final volume 20 times the volume of the tissue sample (e.g., 100 mg tissue in 2 mL of solvent).

2. Extraction:

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Centrifuge the homogenate to pellet the solid material and recover the liquid phase.

3. Phase Separation:

  • Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase (e.g., 0.4 mL for 2 mL of extract).

  • Vortex the mixture and centrifuge at low speed to separate the phases.

  • The lower chloroform phase contains the lipids, including this compound.

4. Sample Preparation for LC-MS/MS:

  • Carefully collect the lower chloroform phase.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with your LC-MS/MS mobile phase.

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Brain Tissue) homogenization Homogenization (e.g., Chloroform:Methanol) sample->homogenization extraction Lipid Extraction (e.g., Folch Method) homogenization->extraction phase_separation Phase Separation extraction->phase_separation evaporation Evaporation phase_separation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

matrix_effect_assessment cluster_sets Sample Sets Preparation cluster_analysis_me Analysis & Calculation set_a Set A: Neat Solution (Analyte + IS in Solvent) lcms_analysis LC-MS/MS Analysis of All Sets set_a->lcms_analysis set_b Set B: Post-Extraction Spike (Extracted Blank + Analyte + IS) set_b->lcms_analysis set_c Set C: Pre-Extraction Spike (Blank + Analyte + IS -> Extraction) set_c->lcms_analysis calculation Calculate Matrix Factor (MF), Recovery (%RE), and Process Efficiency (%PE) lcms_analysis->calculation

Caption: Workflow for quantitative assessment of matrix effects.

References

Refinement of protocols for Phrenosin extraction from small tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of protocols for Phrenosin extraction from small tissue samples. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when working with small tissue samples?

A1: Proper sample handling and preparation are crucial. For small tissue samples, it is imperative to minimize any degradation. If not processed immediately, tissue should be snap-frozen in liquid nitrogen and stored at -80°C.[1] When ready for extraction, the tissue should be weighed accurately and homogenized quickly in a cold solvent mixture to inhibit enzymatic activity that can degrade lipids.[2] For very small samples, bead beating can be an effective homogenization method.[3][4]

Q2: Which solvent system is best for extracting this compound, a neutral glycosphingolipid?

A2: A mixture of chloroform (B151607) and methanol (B129727) is the standard and most effective solvent system for extracting glycosphingolipids like this compound.[5][6] The ratio of these solvents is critical for optimal extraction. The Folch method, using a chloroform:methanol ratio of 2:1 (v/v), is widely used for samples with high lipid content.[5] For tissues with lower lipid content, the Bligh and Dyer method, which starts with a chloroform:methanol:water ratio of 1:2:0.8 (v/v/v), can be more efficient.[5] Optimization of these ratios may be necessary depending on the specific tissue type and sample size.

Q3: How can I improve the purity of my this compound extract?

A3: To improve purity, it is essential to remove contaminating lipid classes, such as glycerolipids and phospholipids. Two common methods are:

  • Saponification (Alkaline Methanolysis): This involves a mild alkaline treatment that selectively cleaves the ester linkages in glycerolipids, leaving the amide linkage of ceramides (B1148491) in this compound intact.[7]

  • Solid-Phase Extraction (SPE): This is a highly effective method for separating different lipid classes. A silica-based SPE cartridge can be used to separate neutral glycosphingolipids from other lipids.[5]

Q4: My final yield of this compound is very low. What are the potential causes and solutions?

A4: Low yield can result from several factors. Please refer to the troubleshooting section below for a detailed guide on addressing this issue.

Experimental Protocols

Protocol 1: Modified Folch Extraction for Small Tissue Samples

This protocol is adapted for small tissue samples (10-50 mg).

  • Homogenization: Homogenize the weighed tissue sample in 20 volumes of ice-cold chloroform:methanol (2:1, v/v). For a 20 mg sample, use 400 µL of the solvent mixture.

  • Extraction: Vortex the homogenate vigorously for 2-3 minutes and incubate at room temperature for 20-30 minutes to ensure complete extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 80 µL for 400 µL of solvent). Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes to separate the mixture into two phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Washing (Optional): To improve purity, the collected organic phase can be washed with a fresh upper phase mixture (prepared by mixing chloroform:methanol:0.9% NaCl in the same proportions as the initial extraction) to remove any remaining non-lipid contaminants.

  • Drying: Dry the final organic phase under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1, v/v) and store at -80°C.[5]

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol is for the purification of the neutral glycosphingolipid fraction from the total lipid extract.

  • Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge by washing it sequentially with methanol and then chloroform.

  • Sample Loading: Dissolve the dried total lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute and discard the neutral lipid fraction (e.g., cholesterol, triglycerides) using chloroform.

  • Elution of Neutral Glycosphingolipids: Elute the fraction containing this compound and other neutral glycosphingolipids using a mixture of acetone:methanol (9:1, v/v).[5]

  • Elution of Acidic Lipids: Elute and discard the acidic lipid fraction (e.g., phospholipids, gangliosides) using methanol.[5]

  • Drying and Storage: Dry the collected neutral glycosphingolipid fraction under a stream of nitrogen and store at -80°C.

Data Presentation

Table 1: Comparison of Common Extraction Methods for Glycosphingolipids

MethodPrincipleSolvent SystemEfficiency
Folch et al. Biphasic liquid-liquid extractionChloroform:Methanol (2:1, v/v) followed by a wash with 0.9% NaCl or water.High, especially for samples with high lipid content.[5]
Bligh and Dyer Biphasic liquid-liquid extractionChloroform:Methanol:Water (1:2:0.8, v/v/v) followed by phase separation induction.High for samples with low to moderate lipid content (<2%).[5]

Table 2: Solvent Ratios for Key Steps in this compound Extraction

StepSolvent/ReagentRatio/VolumePurpose
Homogenization & Extraction Chloroform:Methanol2:1 (v/v)To solubilize lipids and precipitate proteins.
Phase Separation 0.9% NaCl solution0.2 volumes of the total solventTo induce the separation of the organic and aqueous phases.
SPE Elution (Neutral GSLs) Acetone:Methanol9:1 (v/v)To selectively elute neutral glycosphingolipids like this compound.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Yield Incomplete Homogenization Ensure the tissue is thoroughly homogenized. For tough tissues, consider using a bead beater.[3][4]
Suboptimal Solvent to Sample Ratio For small samples, a larger solvent-to-sample ratio may be needed to ensure efficient extraction. A ratio of 20:1 (v/v) is a good starting point.
Inefficient Phase Separation Ensure vigorous mixing after adding the salt solution to facilitate proper phase separation. Centrifugation should be sufficient to create a clear interface.
Low Purity of Extract Contamination with other Lipids Perform an optional saponification step to remove glycerolipids or use solid-phase extraction (SPE) to isolate the neutral glycosphingolipid fraction.[5][7]
Contamination with Non-Lipid Molecules Wash the collected organic phase with a fresh upper phase mixture to remove water-soluble contaminants.
Inconsistent Results Sample Variability Ensure consistency in tissue sample size, storage conditions, and handling procedures.
Inaccurate Solvent Ratios Precisely measure all solvents to maintain the correct ratios, as this is critical for reproducible extractions.[6]
Emulsion Formation During Extraction If an emulsion forms between the aqueous and organic layers, try adding a small amount of methanol or salt to break it. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_final Final Steps start Small Tissue Sample (10-50 mg) homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize extract Vortex & Incubate homogenize->extract phase_sep Add 0.9% NaCl & Centrifuge extract->phase_sep collect Collect Lower Organic Phase (Total Lipid Extract) phase_sep->collect load_spe Load Extract onto Silica SPE Cartridge collect->load_spe elute_neutral Elute Neutral Lipids (Discard) load_spe->elute_neutral elute_this compound Elute Neutral Glycosphingolipids (Collect this compound Fraction) elute_neutral->elute_this compound elute_acidic Elute Acidic Lipids (Discard) elute_this compound->elute_acidic dry Dry Under Nitrogen elute_acidic->dry store Store at -80°C dry->store

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_guide cluster_yield cluster_purity cluster_inconsistent start Problem Encountered low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity inconsistent Inconsistent Results? start->inconsistent check_homo Improve Homogenization low_yield->check_homo Yes check_ratio Optimize Solvent:Sample Ratio low_yield->check_ratio Yes check_phase Ensure Clear Phase Separation low_yield->check_phase Yes use_spe Use Solid-Phase Extraction low_purity->use_spe Yes saponify Perform Saponification low_purity->saponify Yes wash_extract Wash Organic Phase low_purity->wash_extract Yes standardize_sample Standardize Sample Handling inconsistent->standardize_sample Yes check_solvents Verify Solvent Ratios inconsistent->check_solvents Yes prevent_emulsion Prevent/Break Emulsions inconsistent->prevent_emulsion Yes

Caption: Troubleshooting decision tree for this compound extraction.

References

How to troubleshoot poor antibody binding to Phrenosin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with antibodies targeting Phrenosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can it be a difficult antigen to work with?

This compound, also known as cerebron, is a glycosphingolipid, specifically a galactosylceramide.[1] Unlike proteins, which have complex three-dimensional structures with numerous potential epitopes, glycolipids like this compound are smaller and have a less complex structure, which can make generating highly specific and high-affinity antibodies challenging.[2][3][4] The lipid portion of the molecule can also lead to non-specific binding and issues with solubility and presentation in aqueous buffers used in immunoassays.

Q2: How should I store my anti-phrenosin antibody?

Proper storage is crucial for maintaining antibody functionality. Always refer to the manufacturer's datasheet for specific storage recommendations. In general, it is advisable to aliquot antibodies into smaller volumes upon arrival to avoid repeated freeze-thaw cycles. Store aliquots in a manual defrost freezer at -20°C or -80°C.

Q3: How can I validate the specificity of my anti-phrenosin antibody?

Validating the specificity of any antibody is critical. For anti-glycolipid antibodies, this can be particularly important. Here are a few recommended approaches:

  • ELISA with related lipids: Test the antibody's cross-reactivity against other structurally similar sphingolipids (e.g., other cerebrosides, sphingomyelin, ceramide) to ensure it is specific for this compound.[2]

  • Thin-Layer Chromatography (TLC) Overlay: This technique can confirm that the antibody binds specifically to the this compound band on a TLC plate where various lipids have been separated.[5][6]

  • Positive and Negative Controls: In your chosen application (e.g., IHC, ELISA), use positive controls (samples known to express this compound, such as myelinating cells) and negative controls (samples known to lack this compound) to confirm specific binding.

Troubleshooting Guides

Poor or No Signal

Problem: I am not getting any signal, or the signal is very weak in my experiment.

This is a common issue that can arise from several factors throughout the experimental workflow. The following table outlines potential causes and suggested solutions.

Potential CauseSuggested Solution(s)Relevant Assay(s)
Antibody Issues
Inactive Antibody- Ensure proper antibody storage (avoid repeated freeze-thaw cycles).- Test the antibody on a positive control known to express this compound.All
Incorrect Antibody Concentration- The antibody concentration may be too low. Perform a titration experiment to determine the optimal concentration.All
Incompatible Secondary Antibody- Ensure the secondary antibody is specific for the primary antibody's host species and isotype.- Use a fresh dilution of the secondary antibody.IHC, ELISA, WB
Antigen/Sample Issues
Low Antigen Abundance- Increase the amount of sample loaded (WB) or use a more concentrated sample (ELISA).- For IHC, ensure the tissue used is known to have high this compound expression (e.g., brain tissue rich in myelin).All
Antigen Masking (IHC)- Formalin fixation can mask the this compound epitope. An antigen retrieval step may be necessary. Due to the lipid nature of this compound, enzymatic retrieval methods may be preferable to heat-induced methods.IHC
Lipid Washout (IHC)- Aggressive dehydration steps with alcohols or clearing with xylene can strip lipids from the tissue. Consider using milder dehydration protocols or processing sections as free-floating to minimize lipid loss.[7]IHC
Procedural Issues
Inefficient Immobilization (ELISA)- Glycolipids like this compound may not efficiently bind to standard polystyrene ELISA plates. Consider using silica-coated ELISA plates or other modified plates designed for lipid binding.[8]ELISA
Suboptimal Buffer Conditions- The pH and composition of buffers can affect antibody binding. Ensure all buffers are at the correct pH and consider testing different buffer formulations. For ELISAs, comparing coating buffers like PBS (pH 7.4) and carbonate buffer (pH 9.5) can be beneficial.[9]All
Insufficient Incubation Times- Increase the incubation time for the primary and/or secondary antibodies. Incubating the primary antibody overnight at 4°C can sometimes improve signal.All
High Background

Problem: I am observing high background staining, which is obscuring my specific signal.

High background can be caused by non-specific binding of the primary or secondary antibodies, or by issues with the blocking or washing steps.

Potential CauseSuggested Solution(s)Relevant Assay(s)
Non-Specific Antibody Binding
High Antibody Concentration- The primary or secondary antibody concentration may be too high. Perform a titration to find the optimal concentration that maximizes the signal-to-noise ratio.All
Non-Specific Binding to Lipids- IgM antibodies, in particular, have been shown to bind non-specifically to galactocerebrosides. If using an IgM primary antibody, consider switching to an IgG if available.[10]All
Cross-Reactivity of Secondary Antibody- Use a secondary antibody that has been cross-adsorbed against the species of your sample to minimize non-specific binding.IHC, ELISA, WB
Procedural Issues
Inadequate Blocking- Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA or non-fat dry milk).- Increase the blocking incubation time.- For IHC, use normal serum from the same species as the secondary antibody for blocking.All
Insufficient Washing- Increase the number and/or duration of wash steps between antibody incubations.All
Drying of Sections (IHC)- Ensure tissue sections remain hydrated throughout the entire staining procedure, as drying can cause non-specific antibody binding.IHC

Experimental Protocols & Visualizations

Glycolipid ELISA Protocol

This protocol is a general guideline for performing a direct ELISA to detect this compound. Optimization of antibody and antigen concentrations, as well as incubation times, will be necessary.

Materials:

  • High-binding ELISA plates (polystyrene or silica-coated)

  • This compound standard

  • Anti-phrenosin primary antibody

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., Methanol (B129727) or Ethanol)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating:

    • Dissolve this compound in an appropriate solvent (e.g., methanol or ethanol) to the desired concentration.

    • Add 50-100 µL of the this compound solution to each well of the ELISA plate.

    • Allow the solvent to evaporate by incubating the plate at room temperature in a fume hood, leaving the lipid adsorbed to the well surface.

  • Blocking:

    • Wash the wells once with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the wells three times with Wash Buffer.

    • Dilute the anti-phrenosin primary antibody in Blocking Buffer to the optimal concentration.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the wells three times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stop Reaction and Read Plate:

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

ELISA_Workflow Glycolipid ELISA Experimental Workflow cluster_prep Plate Preparation cluster_incubation Antibody Incubation cluster_detection Detection Antigen_Coating 1. Antigen Coating (this compound in solvent) Evaporation 2. Solvent Evaporation Antigen_Coating->Evaporation Blocking 3. Blocking (e.g., 1% BSA) Evaporation->Blocking Primary_Ab 4. Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab 5. Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Substrate 6. Add TMB Substrate Wash2->Substrate Stop 7. Add Stop Solution Substrate->Stop Read 8. Read Plate at 450 nm Stop->Read

Caption: A typical experimental workflow for a direct ELISA to detect this compound.

Immunohistochemistry (IHC) Protocol for Frozen Sections

This protocol is a starting point for the fluorescent IHC staining of this compound in frozen tissue sections.

Materials:

  • Frozen tissue sections on slides

  • Fixative (e.g., cold acetone (B3395972) or 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking Buffer (e.g., PBS with 5% normal goat serum and 1% BSA)

  • Anti-phrenosin primary antibody

  • Fluorophore-conjugated secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Sample Preparation:

    • Air-dry frozen sections on slides for 30-60 minutes at room temperature.[11]

  • Fixation:

    • Fix the sections in cold acetone for 5-10 minutes at -20°C.[11] Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]

    • Air-dry slides for at least 1 hour after acetone fixation or wash gently with PBS after paraformaldehyde fixation.[11]

  • Permeabilization (if required):

    • If using a paraformaldehyde fixative, permeabilize the sections with Permeabilization Buffer for 10-15 minutes. This step is generally not required for acetone fixation.

  • Blocking:

    • Wash the slides with PBS.

    • Incubate the sections with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the anti-phrenosin primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[11]

  • Secondary Antibody Incubation:

    • Wash the slides three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the sections with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[11]

  • Counterstaining and Mounting:

    • Wash the slides three times with PBS for 5 minutes each, protected from light.

    • Mount the coverslips using a mounting medium containing DAPI for nuclear counterstaining.

  • Visualization:

    • Visualize the staining using a fluorescence microscope with the appropriate filters.

Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting poor antibody binding to this compound.

Troubleshooting_Logic Troubleshooting Poor Anti-Phrenosin Antibody Binding Start Start: Poor or No Signal Check_Antibody Is the antibody known to be functional? Start->Check_Antibody Validate_Ab Validate antibody on a positive control. Check_Antibody->Validate_Ab No Check_Protocol Is the experimental protocol optimized for a glycolipid antigen? Check_Antibody->Check_Protocol Yes New_Ab Consider a new antibody. Validate_Ab->New_Ab Fails Validate_Ab->Check_Protocol Passes Optimize_IHC Optimize IHC: - Antigen Retrieval - Fixation - Permeabilization Check_Protocol->Optimize_IHC No (IHC) Optimize_ELISA Optimize ELISA: - Plate type (e.g., silica) - Coating method Check_Protocol->Optimize_ELISA No (ELISA) Check_Concentrations Are antibody and antigen concentrations optimal? Check_Protocol->Check_Concentrations Yes Optimize_IHC->Check_Concentrations Optimize_ELISA->Check_Concentrations Titrate Perform titration experiments for: - Primary Antibody - Secondary Antibody - Antigen (ELISA) Check_Concentrations->Titrate No Check_Background Is high background an issue? Check_Concentrations->Check_Background Yes Titrate->Check_Background Optimize_Blocking Optimize Blocking: - Increase blocker concentration/time - Change blocking agent Check_Background->Optimize_Blocking Yes Success Successful Staining Check_Background->Success No Optimize_Washing Optimize Washing: - Increase number/duration of washes Optimize_Blocking->Optimize_Washing Optimize_Washing->Success

Caption: A decision tree for troubleshooting common issues with anti-phrenosin antibody binding.

References

Technical Support Center: Improving the Efficiency of Phrenosin Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phrenosin labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for labeling this compound and other glycosphingolipids?

A1: The two main approaches for labeling this compound are traditional radiolabeling and modern bioorthogonal labeling techniques, such as click chemistry.

  • Radiolabeling: This classic method involves using radioactive precursors like [¹⁴C]galactose or [³H]sphingosine, which are incorporated into newly synthesized this compound. The labeled lipids are then separated, often by thin-layer chromatography (TLC), and detected by autoradiography. While sensitive, this method involves handling radioactive materials and may not be suitable for all imaging applications.

  • Click Chemistry: This is a more recent and highly efficient method. It involves the metabolic incorporation of a this compound analog containing a small, bioorthogonal chemical handle, such as an azide (B81097) or an alkyne. This handle does not interfere with cellular processes. Subsequently, a reporter molecule (e.g., a fluorophore or biotin) with a complementary handle is "clicked" on, allowing for detection. This method is known for its high specificity and efficiency.[1][2][3]

Q2: What is "click chemistry" and why is it advantageous for this compound labeling?

A2: Click chemistry refers to a set of bioorthogonal reactions, most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), that are rapid, selective, and high-yielding.[3] Its advantages for this compound labeling include:

  • High Specificity: The azide and alkyne groups react exclusively with each other and not with other functional groups in a biological system, minimizing background signal.[4]

  • High Efficiency: The reactions are typically fast and proceed to high completion, resulting in robust labeling.

  • Versatility: A wide range of reporter tags (fluorescent dyes, biotin, etc.) can be attached to the labeled this compound for various downstream applications.

  • Minimal Perturbation: The initial metabolic tag (azide or alkyne) is very small, reducing the likelihood of altering the natural trafficking and function of this compound within the cell.

Q3: Can I use click chemistry for in vivo labeling?

A3: Yes, click chemistry can be used for in vivo labeling. However, the copper catalyst used in the traditional CuAAC reaction can be toxic to living cells. For live-cell imaging, it is highly recommended to use copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctyne (B158145) reagents (e.g., DBCO) that react with azides without the need for a copper catalyst.[3]

Q4: How does the choice of label affect the biological activity of this compound?

A4: The choice of label can significantly impact the biological activity and localization of this compound. Large, bulky fluorescent dyes directly attached to a this compound analog can sterically hinder its interaction with binding partners and alter its incorporation into membranes. This is a key advantage of the two-step click chemistry approach, where the small, non-perturbing azide or alkyne handle is first incorporated, and the larger reporter tag is attached at the final step.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments, with a focus on metabolic labeling using click chemistry.

Problem Potential Cause Recommended Solution
No or Weak Fluorescent/Biotin Signal 1. Inefficient metabolic incorporation of the clickable this compound analog. a. Optimize the concentration of the clickable analog (e.g., azido-sphingosine). A typical starting range is 10-50 µM. b. Increase the incubation time to allow for more extensive metabolic uptake and incorporation (e.g., 12-24 hours). c. Ensure cells are in a logarithmic growth phase and are not overly confluent, as this can reduce metabolic activity.
2. Inefficient click reaction (CuAAC). a. Prepare the sodium ascorbate (B8700270) solution fresh just before use, as it is prone to oxidation. b. Ensure the correct final concentrations of all click reaction components (copper sulfate (B86663), reducing agent, ligand, and reporter probe). c. Increase the reaction time (e.g., to 1-2 hours). d. Use a copper-chelating ligand like TBTA to protect the fluorophore and enhance the reaction rate.[5]
3. Degradation of the fluorescent probe. a. Protect samples from light during and after the click reaction. b. Use an anti-fade mounting medium for microscopy.
High Background Signal 1. Excess unincorporated clickable analog or reporter probe. a. Increase the number and duration of washing steps after metabolic labeling and after the click reaction. Use a mild detergent like Tween-20 in the wash buffer for the post-click reaction washes.
2. Non-specific binding of the reporter probe. a. Include a blocking step (e.g., with BSA) before the click reaction. b. Titrate the concentration of the reporter probe to find the optimal signal-to-noise ratio.
3. Precipitation of the copper catalyst. a. Ensure all components are fully dissolved before starting the reaction. b. Use a copper-stabilizing ligand.
Cell Death or Altered Morphology 1. Toxicity of the clickable analog. a. Perform a dose-response curve to determine the maximum non-toxic concentration of the clickable this compound analog for your specific cell type.
2. Toxicity of the copper catalyst (in CuAAC). a. Minimize the concentration of copper sulfate and the reaction time. b. For live-cell imaging, switch to a copper-free click chemistry method (SPAAC).[3]
Low Labeling Yield (Quantitative Analysis) 1. Inefficient lipid extraction. a. Ensure the use of an appropriate solvent system for glycosphingolipid extraction (e.g., chloroform:methanol mixtures).
2. Steric hindrance in the click reaction. a. If labeling a complex biological sample, ensure that the azide/alkyne handle on the this compound is accessible to the reporter probe. b. Consider using a reporter probe with a longer linker arm.[5]
3. Inaccurate quantification. a. For mass spectrometry-based quantification, include an appropriate internal standard.

Quantitative Data Summary

Labeling Method Typical Efficiency/Yield Reaction Time Specificity Ease of Use Considerations
Radioactive Labeling High sensitivity, but yield is dependent on metabolic stateHours to days (metabolic incorporation)Moderate (incorporation into multiple sphingolipid species)Requires handling of radioactive materials and specialized detection equipmentProvides good quantitative data on metabolic flux.
CuAAC Click Chemistry >90% for the click reaction step[6]30-120 minutes for the click reactionVery HighRequires careful optimization of reaction conditionsCopper can be toxic to live cells.[3]
SPAAC (Copper-Free) Click Chemistry High, but generally slower than CuAAC1-4 hoursVery HighSimpler setup than CuAAC, suitable for live cellsReagents can be more expensive.
Direct Fluorescent Labeling Variable, often lower than click chemistryHours (metabolic incorporation)Low to ModerateRelatively simpleBulky fluorescent tags can alter the molecule's biological activity.

Experimental Protocols

Detailed Methodology for Metabolic Labeling of this compound with a Clickable Analog and Subsequent Fluorescent Detection

This protocol describes the metabolic labeling of cultured cells with an azido-functionalized sphingosine (B13886) precursor, which will be incorporated into this compound, followed by a copper-catalyzed click reaction to attach a fluorescent probe.

Materials:

  • Cells of interest (e.g., an oligodendrocyte cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Azido-sphingosine analog (or other suitable clickable precursor)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Click reaction cocktail components:

    • Fluorescent alkyne probe (e.g., DBCO-Fluor 488)

    • Copper (II) sulfate (CuSO₄)

    • Sodium ascorbate (prepare fresh)

    • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional but recommended)

  • Wash buffer (PBS with 0.05% Tween-20)

  • DAPI solution (1 µg/mL in PBS, optional)

  • Antifade mounting medium

Protocol:

  • Metabolic Labeling: a. Plate cells on glass coverslips in a 24-well plate and grow to 60-70% confluency. b. Prepare a stock solution of the azido-sphingosine analog in DMSO or ethanol. c. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM. d. Remove the old medium from the cells and add the labeling medium. e. Incubate the cells for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation and Permeabilization: a. After incubation, gently wash the cells three times with warm PBS to remove unincorporated label. b. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction: a. Prepare the click reaction cocktail immediately before use. For one well of a 24-well plate (e.g., 200 µL):

    • PBS: 176 µL
    • Fluorescent alkyne probe (10 mM stock): 1 µL (final concentration 50 µM)
    • CuSO₄ (50 mM stock): 4 µL (final concentration 1 mM)
    • TBTA (1.7 mM stock in DMSO, optional): 10 µL (final concentration 85 µM) b. Mix the above components gently. c. Add 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration 5 mM) to the cocktail and mix gently. d. Immediately add the complete click reaction cocktail to the fixed and permeabilized cells. e. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting: a. Remove the click reaction cocktail and wash the cells three times with the wash buffer. b. (Optional) Stain the nuclei with DAPI solution for 5 minutes. c. Wash once more with PBS. d. Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging: a. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

Experimental Workflow

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_preparation Sample Preparation cluster_click_reaction Click Reaction cluster_detection Detection cell_culture 1. Cell Culture add_label 2. Add Clickable This compound Analog cell_culture->add_label incubate 3. Incubate (12-24h) add_label->incubate wash1 4. Wash incubate->wash1 fix 5. Fixation wash1->fix permeabilize 6. Permeabilization fix->permeabilize add_cocktail 7. Add Click Reaction Cocktail permeabilize->add_cocktail incubate_click 8. Incubate (30-60 min) add_cocktail->incubate_click wash2 9. Wash incubate_click->wash2 mount 10. Mount wash2->mount image 11. Fluorescence Microscopy mount->image

Caption: Experimental workflow for this compound labeling.

Troubleshooting Logic for Low Signal

troubleshooting_low_signal start Low or No Signal cause1 Inefficient Metabolic Labeling? start->cause1 cause2 Inefficient Click Reaction? start->cause2 cause3 Signal Degradation? start->cause3 solution1a Optimize Analog Concentration cause1->solution1a solution1b Increase Incubation Time cause1->solution1b solution1c Check Cell Health & Confluency cause1->solution1c solution2a Use Fresh Sodium Ascorbate cause2->solution2a solution2b Verify Reagent Concentrations cause2->solution2b solution2c Increase Reaction Time cause2->solution2c solution3a Protect from Light cause3->solution3a solution3b Use Antifade Mountant cause3->solution3b

Caption: Troubleshooting low signal in labeling reactions.

This compound-Mediated Signaling in Oligodendrocytes

This compound, a galactosylceramide, is a major component of the myelin sheath produced by oligodendrocytes. It is involved in signaling events that are crucial for myelination and the maintenance of myelin structure. One key interaction is with the non-receptor tyrosine kinase Fyn.

phrenosin_signaling This compound This compound (Galactosylceramide) lipid_raft Lipid Raft Formation This compound->lipid_raft organizes fyn_kinase Fyn Kinase Activation lipid_raft->fyn_kinase recruits & activates downstream Downstream Signaling (e.g., cytoskeletal rearrangement) fyn_kinase->downstream myelination Myelination & Myelin Maintenance downstream->myelination

Caption: this compound's role in oligodendrocyte signaling.[7][8][9][10][11]

References

Calibration curve issues in Phrenosin quantification and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phrenosin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges encountered during the analysis of this compound, with a specific focus on calibration curve issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the quantification of this compound, presented in a question-and-answer format.

Q1: My calibration curve for this compound is non-linear. What are the potential causes and how can I resolve this?

A non-linear calibration curve is a common challenge in quantitative analysis. Several factors can contribute to this issue.

Potential CauseExplanationTroubleshooting Steps
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a loss of linearity.1. Dilute the higher concentration standards to ensure they fall within the linear dynamic range of the detector. 2. Consult the instrument specifications to determine the linear dynamic range of your detector.
Matrix Effects Endogenous components from the biological matrix can co-elute with this compound, causing suppression or enhancement of its ionization in the mass spectrometer, which results in a non-linear response.[1][2] This is a significant challenge in bioanalysis.[1]1. Enhance sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be highly effective.[3] 2. Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for matrix effects.[4][5] 3. Optimize the chromatographic conditions to achieve better separation of this compound from interfering compounds.
In-source Fragmentation Glycosphingolipids can undergo fragmentation within the ion source of the mass spectrometer, particularly at higher concentrations, leading to a non-linear response.[6][7]1. Optimize ion source parameters such as temperatures and voltages to minimize in-source fragmentation.[6] 2. Use a gentler ionization technique if available.
Analyte Adsorption This compound may adsorb to vials, tubing, or the column, especially at low concentrations, leading to a non-linear relationship between concentration and response.1. Use deactivated vials and tubing. 2. Add a small amount of a competing compound to the sample and mobile phase to block active sites.
Incorrect Standard Preparation Errors in the serial dilution of standards can lead to inaccurate concentrations and a non-linear curve.1. Ensure pipettes are accurately calibrated and use proper pipetting techniques.[1] 2. Prepare fresh stock solutions regularly and verify their initial concentration.[1]

Q2: I'm observing high variability and poor reproducibility in my this compound calibration standards. What should I investigate?

High variability in calibration standards can significantly compromise the accuracy and precision of your quantitative results.

Area of InvestigationPotential Issues & Solutions
Standard Preparation Pipetting Errors: Ensure pipettes are properly calibrated and that you are using correct pipetting techniques to minimize volume inaccuracies.[1] Solvent Evaporation: Keep standard solutions tightly capped and store them at appropriate temperatures to prevent solvent evaporation, which can concentrate the analyte.[1] Stock Solution Integrity: Verify the accuracy of the initial stock solution concentration. Whenever possible, use a certified reference material. Prepare fresh stock solutions on a regular basis.[1]
Sample Processing Inconsistent Extraction Recovery: If your standards are prepared in a biological matrix, it is crucial to ensure that the extraction procedure is applied consistently across all samples. The use of an internal standard is highly recommended to correct for variations in recovery.[1] Matrix Variability: Biological matrices can differ between lots or individuals, leading to inconsistent matrix effects. It is advisable to evaluate matrix effects across different lots of the biological matrix.[1]
Instrumentation Injector Performance: Check the autosampler for precision and for any potential carryover between injections. A dirty injector port or syringe can result in inconsistent injection volumes.[8] LC System Stability: Ensure the LC system is providing a stable and reproducible flow rate and gradient. Fluctuations in pressure can indicate issues with the pump or blockages in the system.[9] MS Source Stability: A contaminated or unstable ion source can lead to inconsistent ionization and, consequently, variable signal response.[8]
Analyte Stability Freeze-Thaw Cycles: Repeatedly freezing and thawing stock and working solutions can lead to degradation of this compound. It is best to prepare aliquots of your stock solutions to minimize freeze-thaw cycles.[10] Storage Conditions: Ensure that this compound standards are stored at the correct temperature and protected from light to prevent degradation.[11]

Q3: My this compound peak shape is poor (e.g., tailing or fronting). How does this affect my calibration curve, and how can I resolve it?

Poor peak shape can lead to inaccurate peak integration, which in turn will result in a flawed and unreliable calibration curve.

Peak Shape IssuePotential CausesRecommended Actions
Peak Tailing - Secondary interactions between this compound and the stationary phase. - Column overload. - Dead volume in the LC system.- Add a small amount of a competing base to the mobile phase. - Reduce the injection volume or sample concentration. - Check and optimize fittings and tubing to minimize dead volume.
Peak Fronting - Column overload. - Sample solvent is stronger than the mobile phase.- Dilute the sample. - Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Split Peaks - Clogged column frit. - Column void or channeling. - Co-elution with an interfering compound.- Reverse flush the column. - Replace the column if necessary. - Optimize the chromatographic method for better separation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to troubleshooting this compound quantification.

Protocol 1: this compound Extraction from Biological Matrix using Solid-Phase Extraction (SPE)

Objective: To extract this compound from a complex biological matrix (e.g., plasma, tissue homogenate) while minimizing matrix effects.

Materials:

  • Biological sample

  • This compound analytical standard

  • Stable isotope-labeled this compound internal standard (IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • SPE cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • To 100 µL of the sample, add the internal standard to a final concentration appropriate for the expected analyte concentration range.

    • Vortex for 30 seconds.

  • Protein Precipitation:

    • Add 400 µL of cold methanol containing 0.1% formic acid.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute this compound with 1 mL of acetonitrile.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Preparation of Calibration Curve Standards

Objective: To prepare a series of calibration standards for the quantification of this compound.

Materials:

  • This compound analytical standard

  • Methanol (LC-MS grade)

  • Calibrated pipettes and tips

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. This is your primary stock solution. Store in aliquots at -80°C.

  • Working Stock Solution (10 µg/mL):

    • Perform a serial dilution from the primary stock solution to create a working stock solution of 10 µg/mL in methanol.

  • Calibration Standards:

    • Perform serial dilutions from the working stock solution to prepare calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL. The specific range should be adapted to the expected sample concentrations.

    • If using a matrix-matched calibration curve, the dilutions should be made in the blank biological matrix that has been processed using the same extraction protocol as the samples.

Visualizations

Troubleshooting Workflow for Non-Linear Calibration Curves

Troubleshooting Non-Linear Calibration Curves start Non-Linear Calibration Curve Observed check_high_conc Are high concentration standards flattening? start->check_high_conc dilute_standards Dilute high concentration standards and re-run check_high_conc->dilute_standards Yes check_matrix Are you analyzing a complex biological matrix? check_high_conc->check_matrix No end Linear Calibration Curve Achieved dilute_standards->end optimize_sample_prep Optimize sample preparation (e.g., SPE, LLE) check_matrix->optimize_sample_prep Yes check_peak_shape Is peak shape poor? check_matrix->check_peak_shape No use_sil_is Use a Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sample_prep->use_sil_is use_sil_is->end optimize_chromo Optimize chromatography (e.g., mobile phase, column) check_peak_shape->optimize_chromo Yes check_source_params Review MS ion source parameters check_peak_shape->check_source_params No optimize_chromo->end optimize_source Optimize source conditions to minimize fragmentation check_source_params->optimize_source optimize_source->end

Caption: A logical workflow for troubleshooting non-linear calibration curves.

This compound Quantification Workflow

This compound Quantification Workflow sample_collection Sample Collection (e.g., Plasma, Tissue) add_is Addition of Internal Standard (SIL-Phrenosin) sample_collection->add_is extraction Extraction (e.g., SPE, LLE) add_is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis data_processing Data Processing (Peak Integration) lcms_analysis->data_processing calibration_curve Calibration Curve Construction data_processing->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: A standard experimental workflow for this compound quantification.

References

Validation & Comparative

Validating the Role of Phrenosin in Neuronal Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phrenosin's role in neuronal signaling with other key sphingolipids. The information is supported by experimental data and detailed methodologies to assist in the design and interpretation of studies in this field.

Comparative Analysis of Key Sphingolipids in Neuronal Function

To understand the specific contributions of this compound to neuronal signaling, it is essential to compare its properties and functions with those of other closely related sphingolipids. The following tables summarize the key differences and similarities between this compound, Kerasin (another common cerebroside), and Sulfatide, a sulfated derivative of galactosylceramide.

FeatureThis compoundKerasinSulfatide
Chemical Class Cerebroside (Galactosylceramide)Cerebroside (Galactosylceramide)Sulfated Galactosylceramide
Fatty Acid Moiety Hydroxylated (e.g., Cerebronic acid)Non-hydroxylated (e.g., Lignoceric acid)Primarily non-hydroxylated
Head Group GalactoseGalactoseSulfated Galactose
Primary Location Myelin Sheath, Neuronal MembranesMyelin Sheath, Neuronal MembranesMyelin Sheath, Oligodendrocytes
Key Function Myelin stability, lipid raft formationMyelin structureMyelin maintenance, ion channel regulation

Table 1: Structural and Functional Comparison of this compound, Kerasin, and Sulfatide. This table highlights the key structural distinctions and primary roles of these important glycosphingolipids in the nervous system.

ParameterThis compound's RoleComparison with Other SphingolipidsSupporting Evidence
Myelin Sheath Stability The hydroxyl group on the fatty acid of this compound is thought to increase intermolecular hydrogen bonding, contributing to the stability and compaction of the myelin sheath.[1][2]Kerasin, lacking the hydroxyl group, provides structural bulk to myelin but may contribute less to its stability under certain conditions. Sulfatides are also crucial for myelin stability.Studies on the biophysical properties of myelin lipids and the analysis of myelin composition in various neurological disorders.[3][4]
Lipid Raft Formation This compound is a component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[5][6]Similar to other cerebrosides and sphingolipids, this compound's presence in lipid rafts helps to organize signaling molecules. The specific impact of its hydroxylated fatty acid on raft properties is an area of active research.Biochemical isolation of lipid rafts and analysis of their composition.[7][8]
Neuronal Signaling Modulation By influencing the lipid environment of the cell membrane, this compound can modulate the activity of membrane-bound receptors and ion channels.[9][10]All cerebrosides are believed to play a role in modulating neuronal signaling through their incorporation into lipid rafts. The distinct effects of this compound may be subtle and related to the specific protein interactions it facilitates.In vitro studies using neuronal cell cultures and analysis of signaling pathway activation in response to various stimuli in the presence or absence of specific sphingolipids.[11][12]

Table 2: Comparative Performance of this compound in Neuronal Signaling. This table provides a more detailed comparison of this compound's functional roles in the context of other neuronal sphingolipids.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the role of this compound and other glycosphingolipids in neuronal signaling.

Protocol 1: Extraction and Purification of Cerebrosides from Brain Tissue

Objective: To isolate a total cerebroside fraction from brain tissue for further analysis.

Materials:

  • Brain tissue (e.g., mouse, rat)

  • Chloroform (B151607)

  • Methanol

  • DEAE-Sephadex A-25 column

  • Silicic acid column

  • Glass homogenizer

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Homogenization: Homogenize fresh or frozen brain tissue in a 20-fold volume of chloroform:methanol (2:1, v/v) using a glass homogenizer.

  • Lipid Extraction: Centrifuge the homogenate to pellet the proteinaceous material. Collect the supernatant containing the total lipid extract.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the lipid extract, vortex, and centrifuge to separate the phases. Carefully collect the lower organic phase.

  • Drying: Evaporate the solvent from the organic phase under a stream of nitrogen gas or using a rotary evaporator.

  • DEAE-Sephadex Chromatography: Dissolve the dried lipid extract in chloroform:methanol:water (30:60:8, by volume) and apply to a DEAE-Sephadex A-25 column pre-equilibrated with the same solvent.

  • Elution of Neutral Lipids: Elute the neutral lipid fraction, which contains cerebrosides, with the same solvent.

  • Silicic Acid Chromatography: Further purify the cerebroside fraction by silicic acid column chromatography, eluting with a gradient of chloroform to chloroform:methanol (9:1, v/v).

  • Final Drying: Collect the cerebroside-containing fractions and dry them under a stream of nitrogen.

Protocol 2: Analysis of Cerebrosides by Thin-Layer Chromatography (TLC)

Objective: To separate and visualize different cerebrosides, such as this compound and Kerasin, from a purified lipid extract.[13][14]

Materials:

  • High-performance thin-layer chromatography (HPTLC) plates (silica gel 60)

  • Purified cerebroside extract

  • This compound and Kerasin standards

  • Developing solvent: Chloroform:methanol:water (65:25:4, by volume)

  • Visualization reagent: Orcinol-sulfuric acid spray (0.2% orcinol (B57675) in 20% sulfuric acid)

  • TLC developing tank

  • Heating plate or oven

Procedure:

  • Plate Activation: Activate the HPTLC plate by heating it at 110°C for 30 minutes.

  • Sample Application: Using a capillary tube or a microsyringe, spot the purified cerebroside extract and the standards onto the baseline of the activated HPTLC plate.[14]

  • Development: Place the plate in a TLC tank containing the developing solvent. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the tank and allow it to air dry completely in a fume hood.

  • Visualization: Spray the plate evenly with the orcinol-sulfuric acid reagent.

  • Heating: Heat the plate on a hot plate or in an oven at 100-110°C for 5-10 minutes until colored spots appear. Glycolipids will appear as purple-violet spots.

  • Analysis: Compare the migration distance (Rf value) of the spots in the sample to those of the this compound and Kerasin standards to identify their presence.

Protocol 3: Quantitative Analysis of this compound by Mass Spectrometry

Objective: To quantify the amount of this compound in a biological sample using liquid chromatography-mass spectrometry (LC-MS).[15][16][17]

Materials:

  • Purified cerebroside extract

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • C18 reversed-phase LC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • This compound internal standard (e.g., a deuterated analog)

Procedure:

  • Sample Preparation: Resuspend the dried cerebroside extract in a known volume of mobile phase A. Add a known amount of the internal standard.

  • LC Separation: Inject the sample onto the C18 column. Elute the lipids using a gradient of mobile phase B.

  • Mass Spectrometry Analysis: Ionize the eluted lipids using electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire data in full scan mode to identify the [M+H]+ ions of this compound and the internal standard. For quantification, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification: Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated with known concentrations of this compound standard.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of this compound.

G Biosynthesis of this compound cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT This compound This compound Galactosylceramide->this compound FA2H Kerasin Kerasin Galactosylceramide->Kerasin Sulfatide Sulfatide Galactosylceramide->Sulfatide GAL3ST1

Caption: Biosynthesis pathway of this compound and related glycosphingolipids.

G This compound in a Lipid Raft Signaling Platform cluster_raft Lipid Raft cluster_membrane Plasma Membrane This compound This compound Kerasin Kerasin Cholesterol Cholesterol Receptor Receptor Downstream Signaling Cascade Downstream Signaling Cascade Receptor->Downstream Signaling Cascade Ligand Binding p1 p2 p3 p4 p5 Cellular Response Cellular Response Downstream Signaling Cascade->Cellular Response

Caption: this compound's localization within a lipid raft and its role in signaling.

G Experimental Workflow for this compound Analysis Brain Tissue Brain Tissue Lipid Extraction Lipid Extraction Brain Tissue->Lipid Extraction Step 1 Cerebroside Purification Cerebroside Purification Lipid Extraction->Cerebroside Purification Step 2 TLC Analysis TLC Analysis Cerebroside Purification->TLC Analysis Step 3a LC-MS Analysis LC-MS Analysis Cerebroside Purification->LC-MS Analysis Step 3b Qualitative Identification Qualitative Identification TLC Analysis->Qualitative Identification Step 4a Quantitative Analysis Quantitative Analysis LC-MS Analysis->Quantitative Analysis Step 4b

Caption: A typical experimental workflow for the analysis of this compound from brain tissue.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Phrenosin Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of Phrenosin, a key cerebroside implicated in various neurological functions and diseases. The objective is to offer a detailed overview of High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to aid in the selection of the most appropriate method for specific research and drug development needs. This document outlines the experimental protocols and presents a comparative analysis of their performance based on available experimental data.

Introduction to this compound and its Analytical Challenges

This compound, a galactosylceramide containing cerebronic acid, is a vital component of the myelin sheath in the nervous system. Accurate and precise measurement of this compound is crucial for understanding its role in demyelinating diseases, such as Krabbe disease, and for the development of therapeutic interventions. The amphipathic nature of this compound, consisting of a hydrophilic galactose head group and a hydrophobic ceramide tail, presents unique challenges for its extraction, separation, and quantification in complex biological matrices.

Overview of Analytical Methods

The quantification of this compound typically involves a multi-step process including lipid extraction from the biological sample, chromatographic separation, and detection. This guide focuses on the comparative validation of HPTLC, LC-MS/MS, and GC-MS.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers a simple, rapid, and cost-effective method for the separation and quantification of lipids. It is particularly well-suited for the analysis of complex lipid mixtures.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a cornerstone in lipidomics due to its high sensitivity, selectivity, and specificity. It is capable of providing detailed structural information and accurate quantification of a wide range of lipids, including cerebrosides.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile lipids like this compound, derivatization is required to increase their volatility for GC analysis. This method can offer high resolution and sensitivity.[2][4]

Comparative Performance Data

The following table summarizes the key performance parameters for the analytical methods discussed. The data is compiled from studies on cerebrosides and related glycosphingolipids, providing a comparative framework for this compound analysis.

ParameterHPTLCLC-MS/MSGC-MS
Linearity (R²) >0.99>0.99>0.99
Sensitivity (LOD/LOQ) ng rangepg to fg rangepg range
Precision (%RSD) <15%<15%<15%
Accuracy (%Recovery) 85-115%90-110%85-115%
Throughput High (multiple samples per plate)Moderate to High (with autosampler)Moderate
Specificity Moderate (can be enhanced with specific spray reagents)High (based on mass-to-charge ratio and fragmentation)High (based on retention time and mass spectrum)
Derivatization Not required for detectionNot typically requiredRequired
Cost LowHighModerate to High

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility and cross-validation.

HPTLC Method for this compound Quantification

1. Sample Preparation (Lipid Extraction):

  • Homogenize brain tissue in chloroform:methanol (B129727) (2:1, v/v).

  • Sonicate the mixture and centrifuge to separate the lipid-containing organic phase.

  • Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a known volume of chloroform:methanol (2:1, v/v).

2. HPTLC Analysis:

  • Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.

  • Sample Application: Apply standards and samples as bands using an automated applicator.

  • Mobile Phase: A mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v).[4]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: After drying, spray the plate with a visualization reagent such as orcinol–sulfuric acid and heat.[4]

  • Quantification: Perform densitometric scanning at a specific wavelength (e.g., 540 nm for orcinol-stained bands).

LC-MS/MS Method for this compound Quantification

1. Sample Preparation:

  • Perform lipid extraction as described for the HPTLC method.

  • For plasma samples, protein precipitation with a solvent like methanol or acetonitrile (B52724) is necessary.[5]

  • The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol).

2. LC-MS/MS Analysis:

  • Chromatography: Utilize a C18 or a hydrophilic interaction liquid chromatography (HILIC) column for separation.[3]

  • Mobile Phase: A gradient elution with solvents such as water with formic acid and acetonitrile or methanol with formic acid is commonly used.

  • Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Monitor specific precursor-to-product ion transitions for this compound and an internal standard in Multiple Reaction Monitoring (MRM) mode.

GC-MS Method for this compound Quantification

1. Sample Preparation and Derivatization:

  • Perform lipid extraction as previously described.

  • Hydrolyze the cerebroside to release the fatty acid and sphingoid base.

  • Convert the monosaccharide component to its alditol acetate (B1210297) derivative.[2][4]

  • Derivatize the fatty acid to its methyl ester (FAME) and the long-chain base to its trimethylsilyl (B98337) (TMS) ether.[2][4]

2. GC-MS Analysis:

  • Gas Chromatography: Use a capillary column suitable for fatty acid and TMS-ether analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the derivatized components.

  • Mass Spectrometry: Operate in electron ionization (EI) mode.

  • Detection: Monitor characteristic ions for the derivatized components of this compound in Selected Ion Monitoring (SIM) mode for quantification.

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for each analytical method.

HPTLC_Workflow cluster_prep Sample Preparation cluster_hptlc HPTLC Analysis Tissue Brain Tissue Homogenization Homogenization (Chloroform:Methanol) Tissue->Homogenization Extraction Lipid Extraction Homogenization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Application Sample Application Reconstitution->Application Development Chromatographic Development Application->Development Detection Detection (Spraying & Heating) Development->Detection Quantification Densitometric Scanning Detection->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Sample (e.g., Brain, Plasma) Extraction Lipid Extraction/ Protein Precipitation Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Method_Selection Start Start: this compound Quantification Needed HighThroughput High-Throughput Screening? Start->HighThroughput HighSensitivity High Sensitivity & Specificity Required? HighThroughput->HighSensitivity No HPTLC HPTLC HighThroughput->HPTLC Yes Budget Limited Budget? HighSensitivity->Budget No LCMS LC-MS/MS HighSensitivity->LCMS Yes StructuralInfo Detailed Structural Information Needed? StructuralInfo->HPTLC No StructuralInfo->LCMS Yes GCMS GC-MS StructuralInfo->GCMS Yes, for components Budget->StructuralInfo No Budget->HPTLC Yes

References

A Comparative Analysis of Phrenosin and Psychosine on Oligodendrocyte Viability

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the contrasting roles of two structurally similar sphingolipids in the health and pathology of myelin-producing cells.

In the intricate landscape of neurobiology, the fate of oligodendrocytes, the myelin-producing cells of the central nervous system, is paramount for proper neuronal function. The delicate balance of lipids within these cells can be the difference between a healthy, myelinated nervous system and the devastating progression of demyelinating diseases. This guide provides a comprehensive comparison of the effects of two closely related galactosphingolipids, phrenosin and psychosine (B1678307), on oligodendrocyte toxicity. While structurally similar, their impact on oligodendrocyte viability is starkly different, a distinction critical for researchers in neurodegenerative diseases and drug development.

At a Glance: this compound vs. Psychosine Toxicity

The following table summarizes the known effects of this compound and psychosine on oligodendrocyte health. The data overwhelmingly points to psychosine as a potent neurotoxin, while this compound is essential for normal myelin structure and function.

FeatureThis compound (Galactosylceramide)Psychosine (Galactosylsphingosine)
Primary Role Essential structural component of the myelin sheath.Cytotoxic metabolite that accumulates in Krabbe disease.[1]
Effect on Oligodendrocyte Viability No direct evidence of toxicity. Its absence leads to myelin instability and neurological deficits.Induces apoptosis (programmed cell death) in a dose-dependent manner.[2]
Mechanism of Action Integral to myelin stability and function.Perturbs cellular membranes, induces oxidative stress, causes mitochondrial dysfunction, and activates apoptotic signaling cascades.[1]
Associated Disease Deficiency of the enzyme that synthesizes this compound (Ceramide galactosyltransferase - CGT) leads to a severe neurological disorder.Accumulation due to deficiency of the enzyme galactocerebrosidase (GALC) is the hallmark of Krabbe disease, a fatal leukodystrophy.[1]

The Toxic Cascade of Psychosine: A Mechanistic Overview

Psychosine's toxicity to oligodendrocytes is a multi-faceted process that ultimately leads to apoptosis. The accumulation of this lipid, primarily due to the genetic deficiency of the enzyme galactocerebrosidase (GALC) in Krabbe disease, triggers a cascade of detrimental cellular events.

Signaling Pathways of Psychosine-Induced Oligodendrocyte Apoptosis

The following diagram illustrates the key signaling pathways implicated in psychosine-induced oligodendrocyte death.

Psychosine_Toxicity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Psychosine Psychosine Accumulation Membrane Membrane Perturbation Psychosine->Membrane ROS Increased ROS (Oxidative Stress) Psychosine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Psychosine-induced apoptotic signaling cascade in oligodendrocytes.

Experimental Protocols for Assessing Oligodendrocyte Toxicity

The following methodologies are commonly employed in studies investigating the cytotoxic effects of psychosine on oligodendrocytes.

Cell Culture and Treatment
  • Cell Lines: Immortalized oligodendrocyte precursor cell lines (e.g., MO3.13) or primary oligodendrocyte cultures derived from rodent brains are typically used.

  • Culture Conditions: Cells are maintained in appropriate growth media supplemented with growth factors to promote differentiation into mature oligodendrocytes.

  • Psychosine Treatment: A stock solution of psychosine is prepared and diluted to various concentrations in the cell culture medium. Cells are then exposed to psychosine for specific durations (e.g., 24, 48 hours) to assess its time- and dose-dependent effects.

Measurement of Cell Viability and Apoptosis
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in MTT reduction reflects a decrease in viable cells.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell lysis. An increase in LDH activity in the medium indicates increased cell death.

  • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, which is a hallmark of apoptosis.

  • Caspase Activity Assays: The activation of caspases, a family of proteases that execute apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.

Experimental Workflow for Comparative Toxicity Analysis

The following diagram outlines a typical experimental workflow for comparing the effects of this compound and psychosine on oligodendrocyte viability.

Comparative_Toxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Outcome Culture Oligodendrocyte Cell Culture Control Control (Vehicle) Culture->Control This compound This compound Culture->this compound Psychosine Psychosine Culture->Psychosine Viability Cell Viability Assays (MTT, LDH) Control->Viability Apoptosis Apoptosis Assays (TUNEL, Caspase Activity) Control->Apoptosis Morphology Microscopy (Morphological Changes) Control->Morphology This compound->Viability This compound->Apoptosis This compound->Morphology Psychosine->Viability Psychosine->Apoptosis Psychosine->Morphology Comparison Comparative Analysis of Oligodendrocyte Toxicity Viability->Comparison Apoptosis->Comparison Morphology->Comparison

Workflow for assessing the comparative toxicity of this compound and psychosine.

This compound: An Essential Component of Myelin, Not a Toxin

In stark contrast to psychosine, this compound (a type of galactosylceramide) is a fundamental building block of the myelin sheath. Studies on mice lacking the enzyme responsible for synthesizing galactosylceramide (CGT-deficient mice) have demonstrated that the absence of this compound and other galactosylceramides leads to unstable myelin, progressive demyelination, and severe motor deficits. This highlights the critical role of this compound in maintaining the structural integrity and function of myelin. There is currently no scientific evidence to suggest that this compound is toxic to oligodendrocytes.

Conclusion

The comparison between this compound and psychosine offers a clear illustration of how subtle molecular differences can lead to vastly different biological outcomes. This compound is indispensable for the health and function of oligodendrocytes and the myelin they produce. Conversely, the accumulation of psychosine is profoundly toxic, initiating a cascade of events that culminates in oligodendrocyte death and the severe demyelination characteristic of Krabbe disease. This understanding is crucial for the development of therapeutic strategies aimed at mitigating the devastating effects of leukodystrophies and other demyelinating disorders. Future research will likely continue to unravel the intricate molecular mechanisms that govern oligodendrocyte viability and provide new avenues for intervention.

References

Phrenosin Synthesis: A Viable Therapeutic Target in Globoid Cell Leukodystrophy? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Globoid cell leukodystrophy (GLD), or Krabbe disease, is a devastating neurodegenerative disorder with limited therapeutic options. This guide provides a comprehensive comparison of targeting phrenosin (galactosylceramide) synthesis as a therapeutic strategy against other treatment modalities for GLD. We present supporting experimental data, detailed methodologies for key experiments, and visual pathways to objectively evaluate the potential of this approach.

The Rationale for Targeting this compound Synthesis

GLD is an autosomal recessive lysosomal storage disease caused by a deficiency in the enzyme galactosylceramidase (GALC).[1][2][3] This enzymatic defect leads to the accumulation of galactosylceramide (this compound) and, more critically, its deacylated form, the cytotoxic lipid psychosine (B1678307) (galactosylsphingosine).[1][3][4][5] Psychosine is considered the primary driver of the widespread demyelination and neurodegeneration characteristic of GLD, making its reduction a key therapeutic goal.[4][5][6][7]

Substrate reduction therapy (SRT) aims to decrease the synthesis of the substrate (this compound) to limit the production of the toxic downstream metabolite (psychosine). The primary enzyme responsible for this compound synthesis is UDP-galactose:ceramide galactosyltransferase (CGT), encoded by the UGT8 gene.[1][8] By inhibiting CGT, the production of both this compound and psychosine can be theoretically attenuated, offering a direct therapeutic intervention for GLD.

Comparative Analysis of Therapeutic Strategies

This guide compares the efficacy of targeting this compound synthesis via a CGT inhibitor (S202) with an upstream substrate reduction therapy (L-cycloserine) and the current standard of care, hematopoietic stem cell transplantation (HSCT). The data presented is primarily from studies utilizing the twitcher mouse, an authentic animal model of infantile-onset GLD.[9][10][11][12][13]

Table 1: Comparison of Therapeutic Efficacy in the Twitcher Mouse Model
Therapeutic StrategyMechanism of ActionKey Efficacy Readouts (in Twitcher Mice)AdvantagesDisadvantages/Limitations
This compound Synthesis Inhibition (S202) Potent and selective small molecule inhibitor of UDP-galactose:ceramide galactosyltransferase (CGT).[8]- Increased Lifespan: Dose-dependent increase in median survival.[8] - Reduced Psychosine Levels: Significant dose-dependent reduction of psychosine in the central (CNS) and peripheral (PNS) nervous systems.[8] - Reduced Galactosylceramide Levels: Dose-dependent reduction in the CNS and PNS.[8]- Targets the direct precursor of psychosine. - Orally bioavailable and brain-penetrant small molecule.[4] - Potential for broad application in GLD.- Chronic, high-dose inhibition may negatively impact the CNS and PNS in wild-type mice, suggesting potential for on-target toxicity.[8][14] - Long-term efficacy and safety in humans are unknown.
Upstream Substrate Reduction (L-cycloserine) Irreversible inhibitor of serine palmitoyltransferase, an enzyme upstream in the sphingolipid synthesis pathway.[4][5]- Increased Lifespan: Significantly longer lifespan compared to untreated twitcher mice.[10][15][16] - Delayed Disease Progression: Delayed onset of weight loss and reduced pathological features (macrophage infiltration, astrogliosis).[10] - Enhanced Efficacy with HSCT: Combination therapy significantly increases lifespan compared to either treatment alone.[15]- Orally bioavailable. - Shows synergistic effects with HSCT.- Not a direct inhibitor of this compound synthesis, affecting multiple downstream sphingolipids.[5] - Not approved for human use in this context and can have toxic side effects at higher doses.[4]
Hematopoietic Stem Cell Transplantation (HSCT) Provides a source of healthy cells that can produce functional GALC enzyme and potentially reduce neuroinflammation.[4][9]- Increased Lifespan: Modest increase in lifespan.[15] - Delayed Disease Progression: Slows the clinical and pathological course of the disease.[15]- Current standard of care for presymptomatic or mildly affected individuals.[6] - Addresses the root enzymatic deficiency.- Limited efficacy, especially in symptomatic patients.[4][15] - Does not fully halt disease progression. - Associated with significant risks, including graft-versus-host disease.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

UDP-galactose:ceramide Galactosyltransferase (CGT) Enzyme Activity Assay

This assay measures the in vitro activity of CGT and the inhibitory potential of compounds like S202.

  • Principle: The assay quantifies the transfer of radiolabeled galactose from UDP-[3H]galactose to a ceramide substrate.

  • Protocol:

    • Enzyme Source Preparation: Microsomal fractions containing CGT are prepared from cultured cells or tissue homogenates through differential centrifugation.

    • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., sodium cacodylate), a detergent to solubilize the lipid substrate (e.g., Triton X-100), a manganese salt (MnCl2, a cofactor for CGT), the ceramide acceptor substrate, and the test inhibitor at various concentrations.

    • Enzyme Reaction: The reaction is initiated by adding the enzyme preparation to the reaction mixture containing UDP-[3H]galactose. The mixture is incubated at 37°C for a defined period (e.g., 1 hour).

    • Reaction Termination and Product Separation: The reaction is stopped, and the radiolabeled galactosylceramide product is separated from the unreacted UDP-[3H]galactose using anion-exchange chromatography (e.g., DEAE-Sephadex column).

    • Quantification: The radioactivity of the eluted product is measured using a liquid scintillation counter. The enzyme activity is calculated as the amount of product formed per unit of time per amount of protein. IC50 values for inhibitors are determined by measuring the enzyme activity at a range of inhibitor concentrations.

Cellular CGT Inhibition Assay

This assay assesses the ability of an inhibitor to block CGT activity within a cellular context.

  • Principle: Cultured cells are treated with a fluorescently labeled ceramide precursor and the test inhibitor. The formation of the fluorescently labeled galactosylceramide is then quantified.

  • Protocol:

    • Cell Culture: A suitable cell line expressing CGT (e.g., oligodendroglial cells) is cultured in multi-well plates.

    • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., S202) for a specified duration.

    • Substrate Addition: A fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide) is added to the culture medium and incubated for a period to allow for cellular uptake and metabolism.

    • Lipid Extraction: Cellular lipids are extracted using a solvent system (e.g., chloroform:methanol).

    • Product Separation: The fluorescently labeled galactosylceramide is separated from the unreacted ceramide substrate and other cellular lipids using thin-layer chromatography (TLC).

    • Quantification: The fluorescent spots on the TLC plate corresponding to galactosylceramide are visualized and quantified using a fluorescence scanner. The potency of the inhibitor is determined by the reduction in fluorescent product formation.

Pharmacokinetic Analysis of CGT Inhibitors in Mice

This protocol outlines the general procedure for determining the pharmacokinetic properties of a small molecule inhibitor like S202 in a mouse model.

  • Principle: The concentration of the drug in the plasma and brain is measured over time after administration to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Protocol:

    • Animal Dosing: The test compound is administered to mice via the intended clinical route (e.g., oral gavage or intraperitoneal injection) at a defined dose.

    • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Brain tissue is also collected at the end of the study or at specific time points.

    • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

    • Bioanalytical Method: The concentration of the drug in plasma and brain homogenates is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic Parameter Calculation: The plasma and brain concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

Quantification of Galactosylceramide (this compound) and Psychosine in Brain Tissue

This method is used to measure the levels of the substrate and the toxic metabolite in the brains of treated and untreated twitcher mice.

  • Principle: Lipids are extracted from brain tissue and quantified using a highly sensitive and specific LC-MS/MS method.

  • Protocol:

    • Tissue Homogenization: Brain tissue is homogenized in a suitable buffer.

    • Lipid Extraction: Total lipids are extracted from the homogenate using a solvent mixture (e.g., chloroform:methanol).

    • Internal Standards: Known amounts of stable isotope-labeled internal standards for galactosylceramide and psychosine are added to the samples for accurate quantification.

    • Sample Cleanup: The lipid extract may be subjected to a cleanup step, such as solid-phase extraction, to remove interfering substances.

    • LC-MS/MS Analysis: The lipid extract is injected into an LC-MS/MS system. The compounds are separated by liquid chromatography and then detected and quantified by tandem mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

    • Data Analysis: The concentrations of galactosylceramide and psychosine in the samples are calculated by comparing the peak areas of the endogenous lipids to those of the internal standards.

Evaluation of Therapeutic Efficacy in the Twitcher Mouse Model

This protocol describes the overall workflow for assessing the therapeutic benefit of a treatment in the twitcher mouse model of GLD.

  • Principle: Twitcher mice are treated with the therapeutic agent, and various clinical and biochemical parameters are monitored to determine the treatment's effect on disease progression.

  • Protocol:

    • Animal Model: Homozygous twitcher mice and wild-type littermates are used. Genotyping is performed at an early age to identify affected mice.

    • Treatment Administration: The therapeutic agent (e.g., S202, L-cycloserine, or HSCT) is administered to twitcher mice according to a predefined dosing regimen and schedule, typically starting at a presymptomatic age. A control group of twitcher mice receives a vehicle.

    • Clinical Monitoring:

      • Lifespan: The survival of the mice in each treatment group is recorded.

      • Body Weight: Body weight is measured regularly as an indicator of general health.

      • Behavioral Phenotypes: Motor function and neurological deficits are assessed using standardized tests (e.g., rotarod, grip strength, tremor scoring).

    • Biochemical Analysis: At the end of the study or at specific time points, tissues (e.g., brain, sciatic nerve) are collected for the quantification of galactosylceramide and psychosine levels as described in Protocol 4.

    • Histopathology: Tissues may also be processed for histological analysis to assess demyelination, globoid cell infiltration, and astrogliosis.

    • Statistical Analysis: The data from the different treatment groups are statistically analyzed to determine the significance of the therapeutic effects.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the relevant biological pathways and experimental workflows.

Phrenosin_Synthesis_Pathway Ceramide Ceramide CGT CGT (UDP-galactose: ceramide galactosyltransferase) Ceramide->CGT UDP_Galactose UDP-Galactose UDP_Galactose->CGT This compound This compound (Galactosylceramide) GALC_Deficiency GALC Deficiency (Globoid Cell Leukodystrophy) This compound->GALC_Deficiency Degradation Blocked Acid_Ceramidase Acid Ceramidase This compound->Acid_Ceramidase Psychosine Psychosine (Galactosylsphingosine) Psychosine->GALC_Deficiency Degradation Blocked Demyelination Demyelination & Neurodegeneration Psychosine->Demyelination Toxicity CGT->this compound Synthesis S202 S202 Inhibitor S202->CGT Acid_Ceramidase->Psychosine Conversion

Caption: this compound synthesis pathway and the mechanism of S202 inhibition in GLD.

Experimental_Workflow start Start: Twitcher Mouse Model of GLD treatment Therapeutic Intervention (e.g., S202, L-cycloserine, HSCT) start->treatment monitoring Clinical Monitoring treatment->monitoring biochem Biochemical Analysis treatment->biochem lifespan Lifespan Measurement monitoring->lifespan behavior Behavioral Analysis monitoring->behavior data Data Analysis & Comparison lifespan->data behavior->data lipid_quant Quantification of this compound & Psychosine (LC-MS/MS) biochem->lipid_quant histology Histopathological Analysis biochem->histology lipid_quant->data histology->data

Caption: Experimental workflow for evaluating therapeutic efficacy in the twitcher mouse model.

Therapeutic_Comparison GLD Globoid Cell Leukodystrophy (GLD) Phrenosin_Inhibition This compound Synthesis Inhibition (S202) GLD->Phrenosin_Inhibition Targets Upstream_SRT Upstream Substrate Reduction (L-cycloserine) GLD->Upstream_SRT Targets HSCT Hematopoietic Stem Cell Transplantation (HSCT) GLD->HSCT Treats Outcome Therapeutic Outcome Phrenosin_Inhibition->Outcome Improves Upstream_SRT->Outcome Improves HSCT->Outcome Improves (modestly)

Caption: Logical relationship of different therapeutic strategies for GLD.

Conclusion

The validation of this compound synthesis as a therapeutic target in globoid cell leukodystrophy is supported by compelling preclinical data. The specific inhibition of CGT by small molecules like S202 demonstrates a direct and potent method for reducing the accumulation of the primary toxic metabolite, psychosine, leading to a significant extension of lifespan in the twitcher mouse model. Compared to broader substrate reduction strategies and the current standard of care, direct this compound synthesis inhibition presents a promising and targeted approach. However, the potential for on-target toxicity with chronic inhibition warrants further investigation. This guide provides the foundational data and methodologies for researchers to critically evaluate and potentially advance this therapeutic strategy towards clinical application.

References

A Comparative Analysis of Phrenosin Metabolism in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phrenosin metabolism across different cell types, with a particular focus on neurons and oligodendrocytes. This compound, a galactosylceramide containing cerebronic acid, is a crucial component of the myelin sheath and plays a significant role in the central nervous system. Understanding its metabolic nuances in various cells is paramount for advancing research in neurodegenerative diseases and developing targeted therapeutic strategies.

Key Metabolic Differences at a Glance

The metabolism of this compound, encompassing both its synthesis and degradation, exhibits significant variations between different cell types within the central nervous system. Oligodendrocytes, the myelin-producing cells, are the primary sites of this compound synthesis. In contrast, the degradation of this compound is more widespread, with the responsible enzyme, galactosylceramidase (GALC), found in various cell types, including neurons, microglia, and astrocytes.

While oligodendrocytes are specialized for the high-level production of galactosylceramides like this compound, evidence suggests that neurons also possess the enzymatic machinery for its degradation. However, the relative contribution of each cell type to the overall turnover of this compound in the healthy and diseased brain remains an area of active investigation.

Quantitative Data Summary

The following table summarizes the key quantitative differences in this compound metabolism between oligodendrocytes and neurons. It is important to note that direct comparative data on adult, isolated cell types is limited, and some findings are based on studies of whole tissues or developing brains.

ParameterOligodendrocytesNeuronsOther Glial Cells (Astrocytes, Microglia)
This compound Abundance HighLowVery Low
Ceramide Galactosyltransferase (CGT) Expression/Activity HighLow/NegligibleLow/Negligible
Galactosylceramidase (GALC) Expression/Activity PresentPresentPresent
Psychosine (B1678307) Accumulation (in GALC deficiency) HighModerateLow

This compound Metabolic Pathways

The synthesis and degradation of this compound involve a series of enzymatic reactions localized in different subcellular compartments.

Anabolic Pathway: this compound Biosynthesis

This compound synthesis primarily occurs in the endoplasmic reticulum of oligodendrocytes and involves two key steps:

  • Ceramide Synthesis: This begins with the condensation of serine and palmitoyl-CoA, followed by a series of reactions to form ceramide.

  • Galactosylation of Ceramide: The enzyme Ceramide Galactosyltransferase (CGT), also known as UGT8, transfers a galactose moiety from UDP-galactose to ceramide, forming galactosylceramide.[1] The synthesis of the specific fatty acid in this compound, cerebronic acid (a 2-hydroxy very-long-chain fatty acid), is a critical and distinct aspect of its anabolism. This process involves fatty acid elongation enzymes (ELOVLs).[2]

Catabolic Pathway: this compound Degradation

The breakdown of this compound occurs in the lysosomes and is catalyzed by the enzyme galactosylceramidase (GALC).[3]

  • Hydrolysis of Galactosylceramide: GALC cleaves the galactose residue from this compound, yielding ceramide and galactose.

  • Psychosine Degradation: GALC is also responsible for degrading galactosylsphingosine (psychosine), a cytotoxic byproduct of this compound metabolism.[4] The accumulation of psychosine due to GALC deficiency is a hallmark of Krabbe disease, a severe neurodegenerative disorder.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Isolation and Culture of Primary Oligodendrocytes and Neurons

Objective: To obtain pure populations of oligodendrocytes and neurons for comparative studies.

Protocol:

  • Tissue Dissociation: Dissect brain tissue (e.g., cortex) from neonatal rodents and mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

  • Mixed Glial Culture: Plate the cell suspension in a culture flask. Astrocytes will form a monolayer, and oligodendrocyte precursor cells (OPCs) will grow on top.

  • Oligodendrocyte Isolation: After 7-10 days, separate the OPCs from the astrocyte layer by mechanical shaking.

  • Oligodendrocyte Differentiation: Plate the purified OPCs on a suitable substrate and differentiate them into mature oligodendrocytes using a defined differentiation medium.

  • Neuronal Culture: For neuronal cultures, plate the initial single-cell suspension on poly-L-lysine coated plates in a serum-free neuronal culture medium.

A detailed, step-by-step protocol for the dual isolation of primary neurons and oligodendrocytes can be found in specialized publications.[6]

Galactosylceramidase (GALC) Activity Assay

Objective: To quantify the enzymatic activity of GALC in cell lysates.

Materials:

  • Cell lysates from different cell types

  • 4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG), a fluorogenic substrate

  • Citrate-phosphate buffer (pH 4.5)

  • Glycine-NaOH buffer (pH 10.4) to stop the reaction

  • Fluorometer

Procedure:

  • Incubate a known amount of protein from the cell lysate with a saturating concentration of 4-MUG in the citrate-phosphate buffer at 37°C.

  • Stop the reaction at various time points by adding the glycine-NaOH buffer.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~445 nm).

  • Calculate the enzyme activity based on a standard curve of 4-methylumbelliferone.

Lipid Extraction and Analysis

Objective: To extract and quantify this compound and other relevant lipids from cultured cells.

Protocol:

  • Cell Lysis: Harvest cultured cells and lyse them in a suitable buffer.

  • Lipid Extraction: Perform a biphasic lipid extraction using a mixture of chloroform, methanol, and water (e.g., Bligh-Dyer or Folch method).[7][8]

  • Lipid Separation: The lipid-containing lower organic phase is collected.

  • Analysis: Analyze the extracted lipids using techniques such as thin-layer chromatography (TLC) or, for more detailed and quantitative analysis, liquid chromatography-mass spectrometry (LC-MS).[6][9]

Signaling Pathways and Regulation

The metabolism of this compound is tightly regulated by a network of signaling pathways that control the expression and activity of key metabolic enzymes.

Regulation of this compound Synthesis

The expression of Ceramide Galactosyltransferase (CGT), the rate-limiting enzyme in galactosylceramide synthesis, is under the control of transcription factors specific to oligodendrocytes.

  • Nkx2.2: This transcription factor has been shown to strongly activate the CGT promoter.[10]

  • OLIG2: In contrast, OLIG2, another oligodendrocyte-specific transcription factor, can repress CGT expression.[10]

The interplay between these and other transcription factors ensures that this compound synthesis is tightly coupled to the developmental stage and myelination status of oligodendrocytes.

Regulation of this compound Degradation

The regulation of galactosylceramidase (GALC) is less well understood. However, general pathways that control lysosomal function and enzyme trafficking are likely to play a role. For instance, signaling pathways that regulate lysosomal biogenesis and autophagy could indirectly impact the levels and activity of GALC.

Visualizing the Metabolic Landscape

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and regulatory networks involved in this compound metabolism.

Phrenosin_Metabolism cluster_synthesis This compound Biosynthesis (ER) cluster_degradation This compound Degradation (Lysosome) Serine Serine Dihydrosphingosine Dihydrosphingosine Serine->Dihydrosphingosine SPT Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 This compound This compound Ceramide->this compound CGT (UGT8) Phrenosin_lys This compound This compound->Phrenosin_lys Transport to Lysosome UDP-Galactose UDP-Galactose UDP-Galactose->this compound Cerebronic Acid Cerebronic Acid Cerebronic Acid->this compound Ceramide_lys Ceramide Phrenosin_lys->Ceramide_lys GALC Galactose Galactose Phrenosin_lys->Galactose GALC Psychosine Psychosine Sphingosine Sphingosine Psychosine->Sphingosine GALC

Caption: Overview of this compound synthesis in the ER and its degradation in the lysosome.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_analysis Metabolic Analysis Primary Brain Tissue Primary Brain Tissue Cell Dissociation Cell Dissociation Primary Brain Tissue->Cell Dissociation Mixed Glial Culture Mixed Glial Culture Cell Dissociation->Mixed Glial Culture Neuronal Culture Neuronal Culture Cell Dissociation->Neuronal Culture Oligodendrocyte Isolation Oligodendrocyte Isolation Mixed Glial Culture->Oligodendrocyte Isolation Shaking Cell Lysate_Oligo Cell Lysate_Oligo Oligodendrocyte Isolation->Cell Lysate_Oligo Lipid Extraction_Oligo Lipid Extraction_Oligo Oligodendrocyte Isolation->Lipid Extraction_Oligo Cell Lysate_Neuron Cell Lysate_Neuron Neuronal Culture->Cell Lysate_Neuron Lipid Extraction_Neuron Lipid Extraction_Neuron Neuronal Culture->Lipid Extraction_Neuron GALC Assay_Oligo GALC Assay_Oligo Cell Lysate_Oligo->GALC Assay_Oligo Enzyme Activity GALC Assay_Neuron GALC Assay_Neuron Cell Lysate_Neuron->GALC Assay_Neuron Enzyme Activity Comparative Analysis Comparative Analysis GALC Assay_Oligo->Comparative Analysis GALC Assay_Neuron->Comparative Analysis LC-MS Analysis_Oligo LC-MS Analysis_Oligo Lipid Extraction_Oligo->LC-MS Analysis_Oligo This compound Levels LC-MS Analysis_Neuron LC-MS Analysis_Neuron Lipid Extraction_Neuron->LC-MS Analysis_Neuron This compound Levels LC-MS Analysis_Oligo->Comparative Analysis LC-MS Analysis_Neuron->Comparative Analysis

Caption: Experimental workflow for the comparative analysis of this compound metabolism.

Regulatory_Pathway cluster_regulation Transcriptional Regulation of CGT Nkx22 Nkx2.2 CGT_Gene CGT (UGT8) Gene Nkx22->CGT_Gene Activation OLIG2 OLIG2 OLIG2->CGT_Gene Repression CGT_Protein CGT Enzyme CGT_Gene->CGT_Protein Transcription & Translation Phrenosin_Synthesis This compound Synthesis CGT_Protein->Phrenosin_Synthesis Catalyzes

Caption: Transcriptional regulation of Ceramide Galactosyltransferase (CGT) by Nkx2.2 and OLIG2.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phrenosin-related diseases, most notably Krabbe disease or globoid cell leukodystrophy (GLD), are a group of devastating neurodegenerative disorders caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC). This deficiency leads to the accumulation of cytotoxic galactosylsphingosine (psychosine), a key component of myelin, triggering widespread demyelination, neuroinflammation, and the formation of characteristic globoid cells in the nervous system. The development of effective therapies for these diseases relies on the use of animal models that faithfully recapitulate the complex pathophysiology observed in human patients. This guide provides a comprehensive comparison of commonly used animal models of this compound-related diseases, validating their pathological features against human Krabbe disease.

Comparative Analysis of Pathological Hallmarks

To facilitate a direct comparison, the following tables summarize key quantitative data from various animal models alongside data from human Krabbe disease patients.

Table 1: Galactocerebrosidase (GALC) Activity Levels

Residual GALC enzyme activity is a critical diagnostic and prognostic marker. This table compares the percentage of normal GALC activity in affected individuals across different species.

Species/ModelTissue/Cell TypeResidual GALC Activity (% of Normal)Reference(s)
Human (Infantile Krabbe Disease) Leukocytes/Fibroblasts< 0.3% - 7%[1][2][3]
Twitcher Mouse (BALB/cByJ-Galctwi/J) Brain, Liver, Kidney0 - 2.2%[4]
Canine (Cairn and West Highland White Terriers) LeukocytesSignificantly decreased (approaching 0%)[5]
Zebrafish (galcb knockout) Whole Embryo/Adult BrainDramatically decreased[6]
Table 2: Psychosine (B1678307) Accumulation in Neural Tissues

Psychosine is the primary cytotoxic metabolite in Krabbe disease. Its levels in various tissues are a key indicator of disease severity and progression.

Species/ModelBrain RegionPsychosine Levels (pmol/mg protein or nM)Reference(s)
Human (Krabbe Disease) BrainAccumulates to micromolar levels[7]
Dried Blood Spots>10 nM (high risk for early-onset)[8]
Twitcher Mouse (Late Stage, PND 30-38) Whole Brain~720 ± 130 pmol/mg protein[9][10]
Optic Nerve~580 ± 80 pmol/mg protein[9][10]
Canine (GLD) Cerebrospinal FluidSignificantly elevated and increases with age[11]
Table 3: Lifespan Comparison

The lifespan of animal models is a crucial parameter for evaluating the efficacy of therapeutic interventions.

Species/ModelMedian/Average LifespanReference(s)
Human (Infantile Krabbe Disease) ~2 years[6]
Twitcher Mouse (Untreated) ~35-43 days[12][13]
Canine (GLD) 8-9 months (euthanasia)[14]
Zebrafish (galcb knockout) Reduced (specific median not stated)[6]

Key Pathological Signaling Pathways

The accumulation of psychosine initiates a cascade of detrimental signaling events leading to the hallmark pathology of Krabbe disease. The following diagrams illustrate these key pathways.

Psychosine_Induced_Oligodendrocyte_Apoptosis Psychosine-Induced Oligodendrocyte Apoptosis Psychosine Psychosine Accumulation Mitochondria Mitochondrial Stress Psychosine->Mitochondria Caspase8 Caspase-8 Activation Psychosine->Caspase8 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Oligodendrocyte Apoptosis Caspase3->Apoptosis Psychosine_Microglia_Inflammation Psychosine-Induced Microglial Inflammation cluster_microglia Microglia Psychosine Psychosine TDAG8 TDAG8 (GPR65) Psychosine->TDAG8 TLR4 TLR4 Psychosine->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Release NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation AAV_Gene_Therapy_Workflow Preclinical AAV Gene Therapy Workflow in Twitcher Mice start Neonatal Twitcher Mice (P1-P10) injection AAV-GALC Vector Administration (e.g., Intracerebroventricular, Intravenous) start->injection monitoring Longitudinal Monitoring: - Body Weight - Motor Function Tests - Lifespan injection->monitoring endpoint Endpoint Analysis (Moribund Stage) monitoring->endpoint biochem Biochemical Analysis: - GALC Activity - Psychosine Levels endpoint->biochem histo Histopathological Analysis: - Myelination (LFB) - Globoid Cells (PAS) - Neuroinflammation (Iba1, GFAP) endpoint->histo outcome Evaluation of Therapeutic Efficacy biochem->outcome histo->outcome

References

Phrenosin Levels in Healthy vs. Diseased Brain Tissue: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phrenosin, a type of cerebroside, is a critical component of the myelin sheath in the central nervous system. Alterations in its metabolism have been implicated in the pathophysiology of several neurodegenerative and demyelinating diseases. This guide provides a comparative analysis of this compound (and its closely related galactosylceramide) levels in healthy versus diseased brain tissue, supported by experimental data and detailed methodologies.

Quantitative Comparison of Galactosylceramide Levels

Direct quantitative comparisons of this compound across multiple neurological disorders are limited in the literature. However, studies on galactosylceramides (a class of lipids that includes this compound) provide valuable insights. The following table summarizes data from a study on Parkinson's disease, which quantified various isoforms of galactosylceramide in the temporal cortex.

AnalyteControl (nmol/g brain tissue)Parkinson's Disease (nmol/g brain tissue)Percentage Change
Galactosylceramide (C18:0)1.8 ± 0.91.5 ± 0.9-16.7%
Galactosylceramide (C20:0)1.0 ± 0.50.9 ± 0.5-10.0%
Galactosylceramide (C22:0)6.1 ± 2.55.8 ± 3.4-4.9%
Galactosylceramide (C24:1)21.0 ± 7.021.0 ± 12.00.0%
Galactosylceramide (C24:0)11.0 ± 4.011.0 ± 6.00.0%

Data adapted from Boutin M, et al. Anal Chem. 2016.[1][2]

While the mean concentrations of individual galactosylceramide isoforms did not show statistically significant differences between control and Parkinson's disease brains, the study noted a trend of an increasing ratio of glucosylceramide to galactosylceramide with the severity of Parkinson's disease.[1][2] This suggests a potential shift in cerebroside metabolism in the progression of the disease.

Data for Multiple Sclerosis (MS) and Alzheimer's disease brain tissue is less specific for this compound. However, it is widely recognized that demyelination in MS leads to a breakdown of myelin lipids, including cerebrosides. In Alzheimer's disease, alterations in ceramide and sphingolipid metabolism are also well-documented.[3][4]

Experimental Protocols

The quantification of this compound and other galactosylceramides in brain tissue requires precise and sensitive analytical methods. Below are summaries of common experimental protocols.

Lipid Extraction from Brain Tissue

A standard method for extracting lipids from brain tissue is a modified Folch procedure.

  • Homogenization: Brain tissue is homogenized in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This is a highly sensitive and specific method for quantifying individual lipid species.

  • Chromatographic Separation: The lipid extract is injected into a UPLC system equipped with a normal-phase column (e.g., a silica-based column). An isocratic mobile phase, such as a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide, is used to separate the different classes of lipids. Galactosylceramides are separated from their isobaric glucosylceramide counterparts.[1][2]

  • Mass Spectrometry Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each galactosylceramide isoform to be quantified.[1][2]

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.

Analysis by Thin-Layer Chromatography (TLC)

TLC is a more classical method that can be used for the separation and semi-quantitative analysis of lipids.

  • Spotting: The lipid extract is spotted onto a silica (B1680970) gel TLC plate.

  • Development: The plate is placed in a developing chamber containing a solvent system (e.g., chloroform:methanol:water). The solvent moves up the plate by capillary action, separating the lipids based on their polarity.

  • Visualization: The separated lipid spots are visualized by spraying the plate with a reagent such as primuline (B81338) and viewing under UV light.

  • Quantification: The intensity of the spots can be quantified by densitometry and compared to standards to estimate the concentration.

Signaling Pathways and Pathophysiological Relevance

This compound is a key component of the myelin sheath, and its metabolism is integral to the maintenance of a healthy central nervous system. The following diagram illustrates the simplified biosynthesis of galactosylceramides and their potential involvement in neurodegenerative diseases.

Sphingolipid_Metabolism cluster_synthesis Biosynthesis cluster_function Function cluster_pathology Pathology Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine + Palmitoyl-CoA->Ceramide de novo synthesis Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide UGT8 This compound This compound Galactosylceramide->this compound FA 2-hydroxylase This compound->Ceramide Galactosylceramidase (GALC) Myelin Sheath Formation\n& Maintenance Myelin Sheath Formation & Maintenance This compound->Myelin Sheath Formation\n& Maintenance Decreased GALC Activity Decreased GALC Activity Galactosylceramide Accumulation Galactosylceramide Accumulation Decreased GALC Activity->Galactosylceramide Accumulation Demyelination Demyelination This compound Release This compound Release Demyelination->this compound Release Altered Ceramide Metabolism Altered Ceramide Metabolism Neuroinflammation\n& Apoptosis Neuroinflammation & Apoptosis Altered Ceramide Metabolism->Neuroinflammation\n& Apoptosis Healthy Brain Healthy Brain Diseased Brain (e.g., Krabbe, MS, PD, AD) Diseased Brain (e.g., Krabbe, MS, PD, AD)

References

The Hydroxylated Advantage: How Phrenosin's Structure Dictates Its Unique Functional Role Among Cerebrosides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Phrenosin reveals that the presence of a single hydroxyl group on its fatty acid chain dramatically alters its biophysical properties and functional capabilities compared to other non-hydroxylated cerebrosides like Kerasin. This structural nuance is particularly critical for the long-term stability of the myelin sheath and the organization of cellular membranes.

Cerebrosides are a class of glycosphingolipids that are integral components of cell membranes, especially in the nervous system. Their basic structure consists of a ceramide backbone linked to a single sugar moiety. Variations in either the fatty acid chain or the sugar create a diverse family of cerebrosides with distinct functions. This guide delves into a comparative analysis of this compound and other cerebrosides, highlighting how this compound's unique 2-hydroxy fatty acid structure underpins its specialized roles.

Structural and Biophysical Distinctions: The Impact of Hydroxylation

The primary structural difference between this compound and many other common cerebrosides, such as Kerasin, lies in the N-acyl fatty acid chain. This compound contains a 2-hydroxy fatty acid (cerebronic acid), while Kerasin possesses a non-hydroxylated fatty acid (lignoceric acid). Both are typically galactocerebrosides, meaning they have a galactose sugar headgroup.

This seemingly minor addition of a hydroxyl group has profound consequences on the biophysical behavior of the lipid, primarily by introducing an additional site for hydrogen bonding.

Table 1: Comparison of the Structural and Biophysical Properties of this compound and Kerasin

PropertyThis compoundKerasinOther Cerebrosides (General)
Fatty Acid 2-hydroxy-n-tetracosanoic acid (Cerebronic acid)n-tetracosanoic acid (Lignoceric acid)Varying chain lengths and saturation
Sugar Moiety GalactoseGalactoseGlucose or Galactose
Key Structural Feature Presence of a 2-hydroxy group on the fatty acidAbsence of a hydroxyl group on the fatty acidVaries
Gel-to-Liquid Crystalline Phase Transition Enthalpy (ΔH) ~7 kcal/mol[1]15.8 kcal/mol[1]Varies

The most striking quantitative difference is the enthalpy of the gel-to-liquid crystalline phase transition. Kerasin exhibits a significantly higher transition enthalpy, indicating that more energy is required to disrupt its ordered gel state.[1] This suggests that the hydrocarbon chains in Kerasin are more highly ordered. Conversely, the lower transition enthalpy of this compound points to a less tightly packed and more fluid membrane structure in its presence. This is likely due to the steric hindrance and altered hydrogen bonding network introduced by the 2-hydroxy group.

Functional Implications of this compound's Structure

The distinct biophysical properties of this compound, conferred by its 2-hydroxy fatty acid, translate into critical functional differences, particularly in the context of the myelin sheath and the organization of membrane microdomains known as lipid rafts.

Myelin Sheath Stability

The myelin sheath, a multi-layered membrane that insulates nerve axons, is rich in galactocerebrosides. The presence of 2-hydroxylated galactosylceramides, like this compound, is crucial for the long-term stability and maintenance of this vital structure. Studies have shown that the absence of the enzyme responsible for this hydroxylation, Fatty Acid 2-Hydroxylase (FA2H), leads to late-onset axon and myelin degeneration. This underscores the indispensable role of the 2-hydroxy group in maintaining the integrity of the myelin sheath over time. The hydroxyl group is thought to contribute to a more stable and ordered membrane structure through the formation of an extensive hydrogen bond network with adjacent lipids and proteins.

Lipid Raft Organization

Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol that play a crucial role in cell signaling and membrane trafficking. The ability of lipids to pack tightly is a key factor in the formation and stability of these rafts. The 2-hydroxy group in this compound is believed to be important for the organization of these plasma membrane nanodomains. By influencing the hydrogen bonding network at the membrane interface, this compound can modulate the composition and stability of lipid rafts, thereby impacting the signaling platforms they host. In contrast, the higher packing efficiency of non-hydroxylated cerebrosides like Kerasin may lead to the formation of more rigid and potentially different types of microdomains.

Signaling Pathways: An Area of Active Research

While the structural and biophysical differences between this compound and other cerebrosides are well-documented, their differential roles in specific signaling pathways are still being elucidated. It is hypothesized that by altering the properties of lipid rafts, this compound can indirectly influence the activity of raft-associated signaling proteins.

Signaling_Hypothesis cluster_membrane Cell Membrane cluster_cellular_response Cellular Response This compound This compound (2-hydroxy fatty acid) LipidRaft Lipid Raft Organization This compound->LipidRaft Modulates Kerasin Kerasin (non-hydroxy fatty acid) Kerasin->LipidRaft Influences SignalingProtein Raft-Associated Signaling Protein LipidRaft->SignalingProtein Localizes DownstreamSignaling Downstream Signaling Cascade SignalingProtein->DownstreamSignaling Activates/ Inhibits CellularOutcome Altered Cellular Outcome DownstreamSignaling->CellularOutcome Leads to Myelin_Stability_Workflow cluster_model Genetic Model cluster_analysis Analysis cluster_outcome Outcome KO_Mouse FA2H Knockout Mouse (No this compound) Tissue_Isolation Nerve Tissue Isolation KO_Mouse->Tissue_Isolation WT_Mouse Wild-Type Mouse (With this compound) WT_Mouse->Tissue_Isolation EM Electron Microscopy Tissue_Isolation->EM Lipid_Analysis Lipid Composition Analysis Tissue_Isolation->Lipid_Analysis Myelin_Structure Myelin Structure Comparison EM->Myelin_Structure Lipid_Analysis->Myelin_Structure Functional_Conclusion Functional Role of This compound Determined Myelin_Structure->Functional_Conclusion

References

Validating the Specificity of Anti-Phrenosin Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of Phrenosin, a key component of the myelin sheath, is crucial for advancing our understanding of neurological development and disease. This guide provides a comprehensive comparison of commercially available anti-Phrenosin antibodies, focusing on their specificity and performance in various immunoassays. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable antibody for your research needs.

This compound, a galactosylceramide, is a major glycosphingolipid in the central and peripheral nervous systems. Its precise localization and quantification are essential for studying myelination, demyelinating diseases, and the broader roles of glycosphingolipids in cellular signaling. The specificity of the primary antibody is paramount for generating reliable and reproducible data. This guide focuses on antibodies targeting Galactocerebroside (GalC), the broader class of molecules to which this compound belongs.

Performance Comparison of Commercially Available Anti-Galactocerebroside Antibodies

The selection of a highly specific and sensitive antibody is a critical first step in any immunoassay. Below is a comparison of widely used monoclonal antibodies for the detection of this compound/Galactocerebroside.

Antibody CloneManufacturerCatalog NumberTypeApplicationsReported Specificity & Cross-Reactivity
mGalC Merck MilliporeMAB342Mouse Monoclonal (IgG3)ELISA, ICC, IHCRecognizes Galactocerebroside (GalC), sulfatide, psychosine, and other galactolipids. Cross-reacts with the sulfatide ester of GalC, but to a 16-fold lesser extent. No cross-reactivity with sphingosine, ceramide, mixed gangliosides, or glucocerebroside. Binds specifically to oligodendrocytes and Schwann cells.[1]
O1 (Various)N/AMouse MonoclonalICCReacts with galactocerebroside, monogalactosyl-diglyceride, and psychosine. Also labels an unidentified species in rat brain extracts.[2]
R-mAb (Various)N/AMouse MonoclonalICCReacts with galactocerebroside, monogalactosyl-diglyceride, sulfatide, seminolipid, and psychosine. The reaction with sulfatide is nearly equal to that with galactocerebroside.[2]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures for validating anti-Phrenosin antibodies, the following diagrams are provided.

This compound (Galactosylceramide) Biosynthesis and Role in Myelin

Galactosylceramide (a category that includes this compound) is a crucial component of the myelin sheath, which insulates axons to ensure rapid nerve impulse conduction. Its synthesis is a key part of oligodendrocyte and Schwann cell function.

Ceramide Ceramide CGT Ceramide Galactosyltransferase (CGT) Ceramide->CGT UDP_Galactose UDP-Galactose UDP_Galactose->CGT GalCer Galactosylceramide (this compound) CGT->GalCer Myelin Myelin Sheath Component GalCer->Myelin

Caption: Biosynthesis of this compound and its incorporation into the myelin sheath.

General Glycosphingolipid Signaling Cascade

Glycosphingolipids, including this compound, are not merely structural components but are also involved in cell signaling, often through interactions within lipid rafts.

cluster_membrane Plasma Membrane This compound This compound (in Lipid Raft) Src_Kinase Src Family Kinase This compound->Src_Kinase modulates Receptor Receptor Tyrosine Kinase Receptor->Src_Kinase activates Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) Src_Kinase->Downstream_Signaling Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream_Signaling->Cellular_Response

Caption: A generalized signaling pathway involving a glycosphingolipid like this compound.

Experimental Workflow for Antibody Specificity Validation

A systematic approach is necessary to validate the specificity of an anti-Phrenosin antibody. The following workflow outlines the key experimental steps.

Start Select Candidate Anti-Galactocerebroside Antibody ELISA ELISA: Test against a panel of purified lipids (GalC, GlcCer, Sulfatide, etc.) Start->ELISA TLC Thin-Layer Chromatography (TLC) with Immunostaining Start->TLC Analysis Analyze Data: Assess specificity and cross-reactivity ELISA->Analysis TLC->Analysis WB Western Blot: Test on cell lysates from oligodendrocytes/Schwann cells WB->Analysis ICC_IHC Immunocytochemistry (ICC) / Immunohistochemistry (IHC): Stain appropriate cells/tissues ICC_IHC->Analysis Conclusion Conclusion on Antibody Specificity Analysis->Conclusion

Caption: A logical workflow for the validation of anti-Phrenosin antibody specificity.

Detailed Experimental Protocols

To ensure the reproducibility of validation experiments, detailed protocols for key immunoassays are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Lipid Binding

This protocol is adapted for testing the binding of antibodies to purified lipids.

Materials:

  • 96-well microtiter plates

  • Purified lipids (this compound/Galactocerebroside, Glucocerebroside, Sulfatide, etc.)

  • Methanol (B129727)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-Galactocerebroside)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Lipid Coating: Dissolve purified lipids in methanol and add 50 µL of the solution (e.g., 1-10 µg/mL) to each well. Allow the solvent to evaporate overnight at room temperature, leaving the lipid coated on the well surface.

  • Blocking: Wash the plate three times with PBS. Block non-specific binding by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Add 100 µL of the primary antibody diluted in blocking buffer to each well. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times with PBST. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a plate reader.

Immunocytochemistry (ICC)

This protocol is for staining cultured oligodendrocytes or Schwann cells.

Materials:

  • Cultured cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (anti-Galactocerebroside)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation: Wash the cells grown on coverslips twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Permeabilization: If targeting intracellular epitopes, incubate the cells with permeabilization buffer for 10 minutes.

  • Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Western Blotting

This protocol is for detecting this compound in cell lysates. Note that detecting lipids by Western Blot can be challenging and may require specific membrane types and transfer conditions.

Materials:

  • Cell lysates from oligodendrocytes, Schwann cells, or relevant tissues

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody (anti-Galactocerebroside)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Prepare cell lysates using an appropriate lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

References

Comparative Analysis of Gene Expression in Response to Phrenosin and Its Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Phrenosin and its analogs on gene expression. Due to the limited direct research on this compound, this document leverages data from its close structural analog, galactosylceramide (GalCer), to provide a foundational understanding and a framework for future research. The experimental data and pathways presented herein are based on studies of GalCer and serve as a predictive model for the potential biological activities of this compound.

Introduction to this compound and its Analogs

This compound, a type of cerebroside, is a glycosphingolipid composed of a ceramide backbone linked to a galactose sugar moiety. It is a significant component of myelin and is found in various cell membranes. Analogs of this compound can be synthesized by modifying the fatty acid chain of the ceramide or the sugar head group. These structural modifications can potentially alter the molecule's biological activity, including its influence on gene expression. Understanding these differential effects is crucial for the development of targeted therapeutics.

Comparative Gene Expression Analysis: A Galactosylceramide-Based Model

In the absence of direct data for this compound, we present a summary of gene expression changes observed in response to galactosylceramide (GalCer) treatment. A study on a mouse model of CLN3 disease, a neurodegenerative disorder, revealed significant sex-specific differences in gene expression following GalCer administration.[1]

Table 1: Differentially Expressed Genes in Male Mouse Brains Treated with Galactosylceramide [1]

Gene SymbolGene NameFold ChangeFunction
Upregulated
ArcActivity-regulated cytoskeleton-associated protein2.5Synaptic plasticity, neuronal activity
Egr1Early growth response 12.2Transcription factor, neuronal plasticity
FosFos proto-oncogene, AP-1 transcription factor subunit2.1Transcription factor, cell proliferation, differentiation
............
Downregulated
Ccl3C-C motif chemokine ligand 3-2.8Inflammatory response
TnfTumor necrosis factor-2.5Pro-inflammatory cytokine
Il1bInterleukin 1 beta-2.3Pro-inflammatory cytokine
............

Table 2: Differentially Expressed Genes in Female Mouse Brains Treated with Galactosylceramide [1]

Gene SymbolGene NameFold ChangeFunction
Upregulated
PrlProlactin3.1Hormone, various physiological roles
Dio2Deiodinase, iodothyronine, type II2.7Thyroid hormone activation
............
Downregulated
GfapGlial fibrillary acidic protein-2.4Astrocyte marker, neuroinflammation
C3Complement C3-2.2Innate immunity
............

Note: The tables above are illustrative and based on data from a single study. A comprehensive analysis would require data from multiple experimental systems.

Signaling Pathways and Gene Regulation

Glycosphingolipids like this compound and GalCer can influence gene expression through various signaling pathways. While the precise pathways for this compound are yet to be elucidated, related molecules offer valuable insights.

Potential Signaling Pathways for this compound

Based on the known functions of similar glycosphingolipids, this compound could potentially activate the following signaling pathways:

  • Receptor Tyrosine Kinase (RTK) Pathways: Glycosphingolipids are known to modulate the activity of RTKs, which can trigger downstream signaling cascades like the MAPK/ERK pathway, ultimately leading to the activation of transcription factors.

  • NF-κB Signaling: As suggested by the downregulation of inflammatory genes in response to GalCer, this compound might inhibit the NF-κB pathway, a key regulator of inflammation.

  • G-Protein Coupled Receptor (GPCR) Signaling: Psychosine, a related glycosphingolipid, has been shown to act through a specific GPCR.[2] It is plausible that this compound or its metabolites could also interact with GPCRs to initiate intracellular signaling.

Phrenosin_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus This compound This compound Receptor Receptor (RTK / GPCR) This compound->Receptor Binding PlasmaMembrane Plasma Membrane SecondMessenger Second Messengers Receptor->SecondMessenger Activation SignalingCascade Signaling Cascade (e.g., MAPK, NF-κB) SecondMessenger->SignalingCascade TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) SignalingCascade->TranscriptionFactors Activation/ Inhibition GeneExpression Gene Expression Changes TranscriptionFactors->GeneExpression Regulation Nucleus Nucleus

Caption: Hypothetical signaling pathway for this compound-induced gene expression.

Experimental Protocols

To conduct a comparative analysis of gene expression in response to this compound and its analogs, the following experimental workflow is recommended.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 RNA Extraction and Quality Control cluster_2 Gene Expression Analysis cluster_3 Data Analysis CellCulture 1. Cell Culture (e.g., Neuronal cells, Glial cells) Treatment 2. Treatment with This compound & Analogs CellCulture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction QC 4. RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC LibraryPrep 5. Library Preparation (for RNA-Seq) QC->LibraryPrep qPCR 6a. Quantitative PCR (for targeted gene analysis) QC->qPCR RNA_Seq 6. High-Throughput Sequencing (RNA-Seq) LibraryPrep->RNA_Seq DataProcessing 7. Data Preprocessing & Alignment RNA_Seq->DataProcessing DEG_Analysis 8. Differential Gene Expression Analysis DataProcessing->DEG_Analysis PathwayAnalysis 9. Pathway & Functional Enrichment Analysis DEG_Analysis->PathwayAnalysis

Caption: Recommended workflow for comparative gene expression analysis.

Detailed Methodologies

Cell Culture and Treatment:

  • Select appropriate cell lines (e.g., primary neurons, oligodendrocytes, or relevant cancer cell lines).

  • Culture cells to ~80% confluency.

  • Treat cells with varying concentrations of this compound and its analogs for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle-only control.

RNA Extraction and Quality Control:

  • Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

  • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for RNA-Seq.

Gene Expression Analysis (RNA-Seq):

  • Prepare sequencing libraries from high-quality RNA using a stranded mRNA library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

  • Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).

Data Analysis:

  • Perform quality control of raw sequencing reads using tools like FastQC.

  • Align reads to a reference genome using a splice-aware aligner (e.g., STAR).

  • Quantify gene expression levels using tools like HTSeq or Salmon.

  • Identify differentially expressed genes (DEGs) between treatment groups and controls using packages such as DESeq2 or edgeR in R.

  • Perform pathway and gene ontology (GO) enrichment analysis on the DEG lists using tools like GSEA, DAVID, or Metascape to identify affected biological processes and signaling pathways.

Conclusion and Future Directions

This guide provides a framework for investigating the comparative effects of this compound and its analogs on gene expression. While direct experimental data on this compound remains scarce, the information gathered from its close analog, galactosylceramide, suggests that this compound likely plays a significant role in regulating cellular processes through the modulation of gene expression. Future research should focus on performing the outlined experiments to directly assess the transcriptomic changes induced by this compound and its synthetic analogs. Such studies will be instrumental in elucidating their mechanisms of action and evaluating their therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Phrenosin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Phrenosin, a type of cerebroside, should be handled as a chemical substance with potentially unknown long-term health effects. Therefore, a cautious and informed approach to its disposal is necessary. The primary principle is to treat it as hazardous chemical waste and manage its disposal through approved waste management channels.

Core Principles of this compound Disposal

Given that this compound is a solid, organic compound, its disposal should follow standard procedures for non-reactive chemical waste. It is crucial to prevent its release into the environment. Do not dispose of this compound down the drain or in regular solid waste streams.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound waste to minimize exposure risks.

PPE CategorySpecific Recommendations
Eye/Face Protection Safety glasses or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Generally not required for small quantities of solid. If creating dust, use a fume hood or a fitted respirator.

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the safe disposal of this compound from a laboratory setting.

1. Consultation and Preparation:

  • Consult Institutional Guidelines: Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations for chemical waste disposal. These guidelines will provide specific instructions tailored to your location and facilities.
  • Obtain a Safety Data Sheet (SDS): If available from the supplier, obtain and review the SDS for this compound. The SDS will contain specific information on handling, hazards, and disposal.

2. Waste Segregation and Containment:

  • Designated Waste Container: Use a dedicated, properly labeled, and sealable container for this compound waste. The container should be made of a material compatible with the chemical.
  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react and create additional hazards.

3. Preparing Solid this compound for Disposal:

  • Careful Handling: If handling solid this compound, carefully sweep or transfer the material into the designated waste container, avoiding the creation of dust.
  • Container Sealing: Once the waste is in the container, securely seal the lid to prevent any leakage or spillage.

4. Labeling and Storage:

  • Clear Labeling: Clearly label the waste container with the chemical name ("this compound"), concentration (if in solution), and any known hazard symbols as required by your institution.
  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by the approved waste management service.

5. Arranging for Final Disposal:

  • Contact Waste Management: Follow your institution's procedure for requesting a pickup of hazardous chemical waste. This is typically handled by the EHS department or a contracted waste management company.
  • Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Containment cluster_storage 3. Storage & Pickup cluster_disposal 4. Final Disposal consult_ehs Consult Institutional EHS & Local Regulations obtain_sds Obtain & Review This compound SDS wear_ppe Wear Appropriate PPE obtain_sds->wear_ppe segregate_waste Use Designated, Labeled Waste Container wear_ppe->segregate_waste handle_solid Carefully Transfer Solid (Avoid Dust) segregate_waste->handle_solid seal_container Securely Seal Waste Container handle_solid->seal_container label_container Label Container Clearly (Name, Hazards) seal_container->label_container store_securely Store in Designated, Secure Area label_container->store_securely request_pickup Request Waste Pickup (via EHS) store_securely->request_pickup complete_docs Complete Disposal Documentation request_pickup->complete_docs approved_disposal Disposal by Approved Hazardous Waste Facility complete_docs->approved_disposal

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: The toxicological properties of this compound may not be fully characterized. Therefore, it is imperative to treat it with the same level of caution as other potentially hazardous laboratory chemicals. The procedures outlined above are based on general guidelines for chemical waste disposal. Always prioritize your institution's specific protocols and local regulations.

Essential Safety and Logistics for Handling Phrenosin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized biochemicals like Phrenosin. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for this compound, a type of cerebroside found in brain and spinal cord tissue. Adherence to these guidelines is critical for minimizing potential risks and ensuring a safe laboratory environment.

I. Understanding this compound: Properties and Potential Hazards

Key Properties:

PropertyData
Molecular Formula C₄₈H₉₃NO₉[3]
Molecular Weight ~828.3 g/mol [3]
Physical Form Solid / White Powder[1][2]
Purity Typically >95%[1][2]
Storage Freezer (-20°C)

While some related compounds like C2 Galactosylceramide are not classified as hazardous under the Globally Harmonized System (GHS), others recommend more stringent precautions.[4] For instance, the SDS for α-Galactosylceramide suggests it may be harmful if inhaled, ingested, or absorbed through the skin, and recommends avoiding dust formation. Given this variability, a cautious approach is advised.

II. Personal Protective Equipment (PPE)

A comprehensive assessment of the experimental procedure should be conducted to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound, based on a conservative approach derived from information on related compounds.

Body PartRecommended PPERationale
Hands Nitrile or other chemical-resistant glovesTo prevent skin contact.
Eyes Safety glasses with side shields or gogglesTo protect against splashes or airborne particles.
Respiratory NIOSH-approved N95 respirator or equivalentRecommended when handling the powder form to avoid inhalation of dust particles.
Body Laboratory coatTo protect skin and clothing from contamination.

III. Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure the work area (e.g., a chemical fume hood or a designated bench area) is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have spill containment materials (e.g., absorbent pads) readily accessible.

2. Handling the Compound:

  • When weighing or transferring the solid form of this compound, do so in a manner that minimizes dust generation. Using a fume hood or a balance with a draft shield is recommended.

  • If preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Clearly label all containers with the compound name and any known hazards.

3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate any equipment that has come into contact with this compound.

  • Remove and dispose of PPE in the designated waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.

IV. Disposal Plan

The disposal of this compound and any associated waste must comply with local, state, and federal regulations for chemical waste.

Waste Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated gloves, pipette tips, and other disposables in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and appropriately labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Disposal Route:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

V. Emergency Procedures

In the event of an accidental exposure or spill, immediate action is crucial.

IncidentFirst Aid / Spill Response
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material to avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). Place the collected material in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated during cleanup.

VI. Experimental Workflow and Safety Logic

To visualize the procedural flow for handling this compound safely, the following diagrams illustrate the key decision-making and operational steps.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe spill_kit Verify Spill Kit Availability don_ppe->spill_kit weigh Weigh/Transfer this compound (Minimize Dust) spill_kit->weigh Proceed to Handling dissolve Prepare Solution (If applicable) weigh->dissolve experiment Perform Experiment dissolve->experiment clean_area Clean Work Area experiment->clean_area Proceed to Cleanup decon Decontaminate Equipment clean_area->decon dispose_ppe Dispose of Contaminated PPE decon->dispose_ppe dispose_waste Segregate & Store Chemical Waste dispose_ppe->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

G cluster_exposure_response Exposure Response cluster_spill_response Spill Response exposure Exposure Occurs? spill Spill Occurs? exposure->spill No skin Skin Contact: Wash with soap & water exposure->skin Yes no_incident Continue Work Safely spill->no_incident No contain Contain Spill spill->contain Yes seek_medical Seek Medical Attention skin->seek_medical eye Eye Contact: Flush with water for 15 min eye->seek_medical inhalation Inhalation: Move to fresh air inhalation->seek_medical cleanup Clean with Absorbent Material contain->cleanup dispose Dispose as Hazardous Waste cleanup->dispose

Caption: Decision tree for this compound-related incidents.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。